4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Description
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Properties
IUPAC Name |
1-(methoxymethyl)-4-[4-(methoxymethyl)phenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MODAACUAXYPNJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60364039 | |
| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3753-18-2 | |
| Record name | 4,4′-Bis(methoxymethyl)-1,1′-biphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3753-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Bis(methoxymethyl)biphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003753182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Bis(methoxymethyl)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60364039 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-bis(methoxymethyl)biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.414 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a key organic intermediate with significant applications in the development of high-performance polymers, specialty chemicals, and advanced materials.[1] Its rigid biphenyl core, combined with the reactive methoxymethyl functional groups, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of the synthetic routes to this compound, detailing the underlying chemical principles, step-by-step experimental protocols, and methods for characterization. The synthesis is approached as a multi-step process, beginning from readily available starting materials and proceeding through key intermediates.
Synthetic Strategy Overview
The synthesis of this compound can be efficiently achieved through a convergent strategy. The core biphenyl structure is first functionalized, followed by the introduction of the methoxymethyl groups. Two primary pathways are presented here, both commencing from the commercially available biphenyl.
Pathway A proceeds via the formation of 4,4'-biphenyldicarboxylic acid, followed by reduction to the corresponding diol, and finally etherification.
Pathway B involves the direct chloromethylation of biphenyl to form 4,4'-bis(chloromethyl)biphenyl, which is then converted to the target molecule.
Sources
An In-Depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl (CAS No. 3753-18-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Versatility of a Core Biphenyl Scaffold
4,4'-Bis(methoxymethyl)-1,1'-biphenyl, registered under CAS number 3753-18-2, is a symmetrical aromatic ether built upon a stable biphenyl core. This structure, featuring two methoxymethyl groups at the para positions, imparts a unique combination of rigidity from the biphenyl backbone and reactivity through its benzylic ether functionalities. These characteristics make it a valuable and versatile building block in several advanced scientific fields. While not an end-product itself, it serves as a crucial intermediate in the synthesis of high-performance polymers, fluorescent whitening agents, and potentially novel pharmaceutical compounds. This guide offers a comprehensive overview of its chemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and an exploration of its primary applications, grounded in authoritative scientific principles.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 3753-18-2 | |
| Molecular Formula | C₁₆H₁₈O₂ | |
| Molecular Weight | 242.31 g/mol | |
| Appearance | White to off-white crystalline solid | Inferred from related compounds |
| Melting Point | 49-50 °C | |
| Boiling Point | 350 °C | |
| Solubility | Soluble in toluene and other polar organic solvents; insoluble in water. | |
| SMILES | COCc1ccc(-c2ccc(COC)cc2)cc1 | |
| InChI Key | MODAACUAXYPNJH-UHFFFAOYSA-N |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A singlet for the methyl protons (-OCH₃) at approximately 3.3-3.4 ppm.
-
A singlet for the methylene protons (-CH₂-) at approximately 4.4-4.5 ppm.
-
A set of two doublets in the aromatic region (approximately 7.3-7.6 ppm) corresponding to the AA'BB' spin system of the symmetrically substituted phenyl rings.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would confirm the number of unique carbon environments. Expected peaks would correspond to:
-
The methyl carbon (-OCH₃).
-
The methylene carbon (-CH₂-).
-
Four distinct signals for the aromatic carbons of the biphenyl core.
-
-
IR (Infrared) Spectroscopy: The IR spectrum would show characteristic absorbances for:
-
C-O-C stretching of the ether groups (typically in the 1150-1085 cm⁻¹ region).
-
C-H stretching of the aromatic rings (above 3000 cm⁻¹) and aliphatic groups (below 3000 cm⁻¹).
-
C=C stretching vibrations of the aromatic rings (in the 1600-1450 cm⁻¹ region).
-
An example of an IR spectrum for this compound is available from ChemicalBook, which can be used for comparison.[1]
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is most logically achieved via a two-step process starting from the readily available hydrocarbon, biphenyl. This pathway offers a reliable and scalable method for producing the target compound.
Overall Synthetic Workflow
The synthesis involves an initial chloromethylation of the biphenyl core, followed by a nucleophilic substitution with methoxide ions, a classic example of the Williamson ether synthesis.
Caption: Two-step synthesis of this compound.
Step 1: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (Intermediate)
Principle: This step employs an electrophilic aromatic substitution known as chloromethylation. The biphenyl ring system, being electron-rich, is activated towards substitution. The para-positions are sterically most accessible and electronically favored, leading to the desired 4,4'-disubstituted product. A Lewis acid catalyst, such as zinc chloride, is essential to generate the highly reactive electrophile from formaldehyde and hydrogen chloride.
Reaction Mechanism Rationale:
-
Electrophile Generation: Zinc chloride coordinates with the oxygen of paraformaldehyde, making the carbonyl carbon more electrophilic. This complex then reacts with hydrogen chloride to generate a chloromethyl cation ([CH₂Cl]⁺) or a related electrophilic species.
-
Electrophilic Attack: The π-electrons of one of the biphenyl rings attack the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).
-
Rearomatization: A base (such as Cl⁻) removes a proton from the carbon bearing the new chloromethyl group, restoring the aromaticity of the ring.
-
Second Substitution: The process repeats on the second phenyl ring, again favoring the para-position due to steric hindrance and the directing effect of the first substituent.
Caption: Mechanism of the bis-chloromethylation of biphenyl.
Experimental Protocol (Representative): This protocol is based on established procedures for chloromethylation reactions.[2]
-
Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser, add biphenyl, paraformaldehyde, and a non-polar solvent like petroleum ether.
-
Catalyst Addition: Add a catalytic amount of anhydrous zinc chloride to the stirred suspension.
-
Reaction Initiation: While stirring vigorously, introduce a steady stream of dry hydrogen chloride (HCl) gas into the mixture. The reaction is typically conducted at a controlled temperature, for instance, between 25-35 °C.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of the starting material and the formation of the product. The reaction may take several hours (e.g., 22-26 hours) to reach completion.[2]
-
Workup: Once the reaction is complete, stop the HCl gas flow. Quench the reaction by carefully adding water. The organic layer is then separated.
-
Purification: The crude product in the organic layer is washed with water and then a dilute sodium bicarbonate solution to remove any remaining acid. The organic solvent is removed under reduced pressure. The resulting crude solid, 4,4'-bis(chloromethyl)biphenyl, is then purified by recrystallization from a suitable solvent like toluene.[2]
-
Validation: The identity and purity of the intermediate should be confirmed by melting point analysis and spectroscopic methods (NMR, IR) before proceeding to the next step.
Step 2: Synthesis of this compound (Final Product)
Principle: This step is a classic Williamson ether synthesis, a robust and widely used method for forming ethers. It involves the Sₙ2 (bimolecular nucleophilic substitution) reaction between an alkyl halide and an alkoxide. In this case, the sodium methoxide acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl groups on the biphenyl intermediate.
Reaction Mechanism Rationale: The reaction proceeds via a standard Sₙ2 mechanism. The methoxide ion (CH₃O⁻), a strong nucleophile, performs a backside attack on the carbon atom of the C-Cl bond. This is a concerted process where the C-O bond is formed simultaneously as the C-Cl bond is broken. The benzylic nature of the carbon makes it an excellent substrate for Sₙ2 reactions due to the ability of the phenyl ring to stabilize the transition state. The reaction occurs twice to substitute both chlorine atoms.
Experimental Protocol (Representative): This protocol is based on the principles of the Williamson ether synthesis.
-
Alkoxide Preparation (if not commercially available): In a flask equipped with a stirrer and a reflux condenser under a nitrogen atmosphere, dissolve sodium metal in anhydrous methanol. This exothermic reaction produces sodium methoxide in solution. Caution: Sodium metal reacts violently with water and alcohols.
-
Reaction Setup: Dissolve the purified 4,4'-bis(chloromethyl)-1,1'-biphenyl from Step 1 in a suitable solvent, which can be an excess of methanol.
-
Nucleophilic Substitution: Add the sodium methoxide solution to the solution of the chlorinated intermediate. The mixture is then heated to reflux and stirred for a period necessary to ensure complete reaction (monitorable by TLC).
-
Workup: After cooling to room temperature, the reaction mixture is quenched by the addition of water. This will precipitate the organic product and dissolve the sodium chloride byproduct.
-
Purification: The precipitated solid, this compound, is collected by filtration. It is then washed thoroughly with water to remove any inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixed solvent system) to yield a pure, crystalline solid.
-
Final Validation (Self-Validating System): The final product must be characterized to confirm its identity and purity. This involves:
-
Melting Point Determination: Compare the observed melting point with the literature value (49-50 °C). A sharp melting point range indicates high purity.
-
Spectroscopic Analysis: Obtain ¹H NMR, ¹³C NMR, and IR spectra and compare them to the expected patterns described in Section 1.1. The absence of signals from the starting material or intermediate confirms the reaction's completion.
-
Chromatographic Analysis: High-performance liquid chromatography (HPLC) can be used to determine the purity of the final compound, which should typically be >95% for most research applications.
-
Section 3: Applications in Research and Industry
The unique structure of this compound makes it a valuable precursor in several areas of materials science and chemical synthesis.
-
Polymer Chemistry: The two methoxymethyl groups can act as reactive sites for cross-linking reactions. This makes the compound a useful monomer or cross-linking agent in the synthesis of high-performance polymers, such as certain resins and epoxies.[3] The rigid biphenyl core can enhance the thermal stability and mechanical strength of the resulting polymer network.
-
Fluorescent Whitening Agents: It is a key intermediate in the production of certain stilbene-based fluorescent whitening agents (FWAs), also known as optical brighteners.[2] These compounds are used extensively in the textile, paper, and detergent industries to make materials appear whiter and brighter.
-
Electronic Materials: Its derivatives have been explored for use in electronic applications. For example, it is a precursor for materials used in encapsulation and as antireflection coatings for optical devices.[3] It has also been investigated as a component in light-emitting materials for displays.[3]
-
Pharmaceutical and Organic Synthesis: As a bifunctional molecule, it can be used to synthesize more complex molecules with a central biphenyl scaffold. This is relevant in medicinal chemistry, where the biphenyl moiety is a common structural motif in various drug candidates.
Section 4: Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially during the chloromethylation step, which involves corrosive and toxic HCl gas.
-
Incompatibilities: Avoid contact with strong oxidizing agents.
-
Handling of Reagents:
-
Hydrogen Chloride (HCl): Corrosive and toxic. Handle only in a fume hood.
-
Paraformaldehyde: Can release formaldehyde gas, which is a suspected carcinogen.
-
Sodium Metal: Highly reactive. Handle under an inert atmosphere and away from water.
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Section 5: Conclusion
This compound is a strategically important chemical intermediate whose value lies in the combination of its rigid biphenyl core and the reactive potential of its two methoxymethyl groups. The two-step synthesis, involving a well-understood chloromethylation followed by a robust Williamson ether synthesis, provides a reliable pathway for its production. For researchers in materials science, polymer chemistry, and organic synthesis, this compound offers a versatile platform for creating complex, high-performance materials and molecules. A thorough understanding of its properties, synthesis, and handling is paramount to leveraging its full potential in scientific innovation.
References
-
PubChem. 4,4-Bis(methoxymethyl)biphenyl. National Center for Biotechnology Information. Available at: [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Available at: [Link]
- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
Sources
A Comprehensive Guide to the Structural Elucidation of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Preamble: The Analytical Imperative
In the realm of materials science and synthetic chemistry, 4,4'-Bis(methoxymethyl)-1,1'-biphenyl stands out as a versatile building block. Its unique structure, featuring a rigid biphenyl core flanked by flexible methoxymethyl groups, makes it a valuable precursor in the synthesis of high-performance polymers, photoresists for advanced electronics, and specialty resins.[1] The precise arrangement of its atoms is paramount to its function, and therefore, unambiguous structural verification is not merely a procedural step but a foundational requirement for any subsequent application.
This guide eschews a rigid, templated approach. Instead, it presents a logical, synergistic workflow for the structural elucidation of this specific molecule. We will proceed from foundational molecular formula determination to the intricate details of atomic connectivity, demonstrating how a multi-technique spectroscopic approach provides a self-validating and definitive structural proof. Each analytical choice is explained not just by what is done, but why it is the optimal choice for the information sought.
Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before any spectroscopic analysis, the elemental composition provides the fundamental building blocks of our puzzle. For this compound, the molecular formula is C₁₆H₁₈O₂ .[2][3]
With this formula, we can calculate the Degree of Unsaturation (DoU), a crucial first indicator of rings and/or multiple bonds.
-
Formula: DoU = C + 1 - (H/2)
-
Calculation: DoU = 16 + 1 - (18 / 2) = 17 - 9 = 8
A DoU of 8 is highly indicative of a significant aromatic system. A single benzene ring has a DoU of 4 (one ring and three double bonds). Therefore, a biphenyl scaffold, consisting of two benzene rings, accounts for all 8 degrees of unsaturation, strongly suggesting this core structure.
The Integrated Spectroscopic Workflow
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Mass and Fragmentation
Causality: We begin with Mass Spectrometry (MS) to obtain the most fundamental piece of information: the molecular weight of the synthesized compound. This serves as a direct validation of the molecular formula. Electron Ionization (EI) is chosen for its ability to produce a clear molecular ion peak and a rich fragmentation pattern, which offers preliminary structural clues.
Expected Data: The mass spectrum should exhibit a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 242.13, corresponding to the exact mass of C₁₆H₁₈O₂.[4]
Fragmentation Analysis: The fragmentation pattern is a roadmap of the molecule's weakest points. Key expected fragments include:
-
m/z 211: Loss of a methoxy radical (•OCH₃).
-
m/z 197: Loss of a methoxymethyl radical (•CH₂OCH₃). This is a highly probable fragmentation due to the stability of the resulting benzylic cation.
-
m/z 181: Subsequent loss of an oxygen atom from the m/z 197 fragment.
-
m/z 152: Cleavage of the biphenyl C-C bond, resulting in a biphenyl radical cation, a common feature in the mass spectra of biphenyl compounds.[5]
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve a small quantity of the purified compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Analysis: Separate the resulting ions based on their mass-to-charge ratio using a quadrupole or time-of-flight (TOF) analyzer.
-
Detection: Record the abundance of each ion to generate the mass spectrum.
Table 1: Predicted Mass Spectrometry Fragments
| m/z | Predicted Fragment Ion | Interpretation |
| 242 | [C₁₆H₁₈O₂]⁺ | Molecular Ion (M⁺) |
| 211 | [C₁₅H₁₅O]⁺ | M⁺ - •OCH₃ |
| 197 | [C₁₅H₁₅]⁺ | M⁺ - •CH₂OCH₃ |
| 182 | [C₁₄H₁₄]⁺ | M⁺ - 2x •OCH₃ |
| 152 | [C₁₂H₈]⁺ | Biphenyl fragment |
Infrared Spectroscopy: Identifying Key Functional Groups
Causality: While MS gives us the mass, Infrared (IR) spectroscopy provides confirmation of the functional groups present. This technique is exceptionally useful for quickly verifying the presence of the ether linkage and the aromatic system, and just as importantly, confirming the absence of other functionalities (e.g., hydroxyl or carbonyl groups) that would indicate impurities or an incorrect structure.
Expected Data: The IR spectrum provides a characteristic fingerprint.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂) and methyl (-CH₃) groups.
-
~1610, 1500, 1480 cm⁻¹: C=C stretching vibrations within the aromatic rings.
-
~1110 cm⁻¹ (strong): A prominent C-O-C (ether) stretching band.[6] This is a key diagnostic peak.
-
~820 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of a 1,4-disubstituted (para) benzene ring.[7][8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact and collect the infrared spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum is automatically ratioed against the background to produce the final absorbance or transmittance spectrum.
Table 2: Key Infrared Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3030 | C-H Stretch | Aromatic |
| ~2930, 2820 | C-H Stretch | Aliphatic (-CH₂, -OCH₃) |
| ~1610, 1500 | C=C Stretch | Aromatic Ring |
| ~1110 | C-O Stretch | Ether Linkage |
| ~820 | C-H Bend (out-of-plane) | 1,4-Disubstitution |
Nuclear Magnetic Resonance: The Definitive Structural Map
Causality: NMR spectroscopy is the cornerstone of structure elucidation. It provides detailed information about the chemical environment, connectivity, and spatial relationships of every atom in the molecule. The high degree of symmetry in this compound is a key feature that we will leverage, as it simplifies the spectra and provides powerful evidence for the proposed substitution pattern.
¹H NMR Spectroscopy: Proton Environment and Connectivity
Expected Data: Due to the molecule's symmetry, the two phenyl rings are chemically equivalent, as are the two methoxymethyl groups. This leads to a remarkably simple spectrum.
-
Aromatic Region (δ 7.2-7.6 ppm): We expect an AA'BB' system. In many spectrometers, this resolves into what appears to be two distinct doublets.
-
A doublet around δ 7.5 ppm (4H, J ≈ 8.2 Hz) corresponding to the four protons ortho to the other phenyl ring.
-
A doublet around δ 7.3 ppm (4H, J ≈ 8.2 Hz) corresponding to the four protons ortho to the methoxymethyl group. The ortho coupling constant (J) of ~8 Hz is characteristic of adjacent protons on a benzene ring.
-
-
Methylene Protons (δ ~4.5 ppm): A sharp singlet integrating to 4H. This signal corresponds to the two equivalent -CH₂- groups. It is a singlet as there are no adjacent protons to couple with.
-
Methyl Protons (δ ~3.4 ppm): A sharp singlet integrating to 6H, corresponding to the two equivalent -OCH₃ groups.
¹³C NMR Spectroscopy: The Carbon Skeleton
Expected Data: The molecular symmetry also reduces the number of expected carbon signals from 16 to just 6 unique environments.
-
Aromatic Region (δ 125-145 ppm): Four signals are expected.
-
δ ~140 ppm: Quaternary carbon (C1/C1') connecting the two phenyl rings.
-
δ ~138 ppm: Quaternary carbon (C4/C4') attached to the -CH₂OCH₃ group.
-
δ ~129 ppm: Tertiary carbons (CH) ortho to the biphenyl linkage.
-
δ ~127 ppm: Tertiary carbons (CH) meta to the biphenyl linkage.
-
-
Aliphatic Region (δ 50-80 ppm):
-
δ ~74 ppm: Methylene carbon (-CH₂-).
-
δ ~58 ppm: Methyl carbon (-OCH₃).
-
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Instrument Setup: Place the sample tube in a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H Acquisition: Acquire the proton spectrum using a standard pulse sequence.
-
¹³C Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets.
Table 3: ¹H and ¹³C NMR Data Summary
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment | ¹³C NMR | δ (ppm) | Assignment |
| Aromatic | ~7.5 | d (J ≈ 8.2 Hz) | 4H | H-2, H-6, H-2', H-6' | Aromatic | ~140 | C-1, C-1' |
| Aromatic | ~7.3 | d (J ≈ 8.2 Hz) | 4H | H-3, H-5, H-3', H-5' | Aromatic | ~138 | C-4, C-4' |
| Methylene | ~4.5 | s | 4H | -CH₂- | Aromatic | ~129 | C-2, C-6, C-2', C-6' |
| Methyl | ~3.4 | s | 6H | -OCH₃ | Aromatic | ~127 | C-3, H-5, C-3', C-5' |
| Methylene | ~74 | -CH₂- | |||||
| Methyl | ~58 | -OCH₃ |
2D NMR: Unambiguous Connectivity Confirmation
Causality: While 1D NMR provides a strong foundation, 2D NMR experiments like HSQC and HMBC provide the definitive, unambiguous links between atoms, acting as a self-validating system for our assignments.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would confirm that the proton signal at ~7.5 ppm is attached to the carbon at ~129 ppm, the proton at ~4.5 ppm is attached to the carbon at ~74 ppm, and so on.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful tool for mapping the complete molecular framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away.
Caption: Key HMBC correlations confirming the methoxymethyl substituent.
Key HMBC Correlations:
-
From Methylene Protons (-CH₂- at δ ~4.5): A correlation to the quaternary aromatic carbon at δ ~138 ppm (C4) confirms the attachment of the side chain to the ring. A second correlation to the methyl carbon at δ ~58 ppm confirms the -CH₂-O-CH₃ linkage.
-
From Methyl Protons (-OCH₃ at δ ~3.4): A correlation to the methylene carbon at δ ~74 ppm provides reciprocal confirmation of the ether linkage.
Conclusion: A Unified Structural Proof
The structure of this compound is confirmed through the cohesive and mutually reinforcing data from multiple analytical techniques:
-
Mass Spectrometry validates the molecular weight of 242.31 g/mol and a fragmentation pattern consistent with the biphenyl and methoxymethyl moieties.[2]
-
Infrared Spectroscopy confirms the presence of an aromatic system, an ether linkage, and a 1,4-disubstitution pattern, while confirming the absence of other functional groups.
-
NMR Spectroscopy provides the definitive proof. The simplicity and symmetry of the ¹H and ¹³C spectra are only consistent with a 4,4'-disubstitution pattern. 2D NMR (HMBC) experiments unambiguously establish the connectivity between the biphenyl core and the methoxymethyl substituents at the C4 and C4' positions.
This rigorous, multi-faceted approach provides an unassailable confirmation of the molecule's structure, ensuring the reliability and reproducibility of any future research or application that employs this important chemical intermediate.
References
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The Royal Society of Chemistry. Supporting Information A Highly Active Catalytic System for Suzuki Cross-Coupling Reactions of Aryl and Heteroaryl Chlorides in Water. Available at: [Link]
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PrepChem.com. Synthesis of 4,4'-bis (hydroxymethyl) biphenyl. Available at: [Link]
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National Institutes of Health. 4,4-Bis(methoxymethyl)biphenyl. Available at: [Link]
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ChemBK. This compound)biphenyl - Names and Identifiers. Available at: [Link]
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Schultz Canada Chemicals Ltd. 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. Available at: [Link]
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SciSpace. The Molecular Structure of Biphenyl and some of its Derivatives. II. Available at: [Link]
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ACS Publications. Exciton Behavior Manipulated by Structural Isomers Governs H2O2 Photosynthesis Pathway. Available at: [Link]
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ResearchGate. Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations. Available at: [Link]
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The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. Available at: [Link]
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National Institute of Standards and Technology. 1,1'-Biphenyl, 4-methoxy-. Available at: [Link]
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ResearchGate. FIR absorption spectrum of biphenyl and comparison with theoretical.... Available at: [Link]
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An In-depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl: Properties, Synthesis, and Characterization
Introduction
4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a symmetrically substituted aromatic compound that holds significant interest for researchers in materials science and drug development. Its biphenyl core provides a rigid structural scaffold, while the methoxymethyl groups at the para-positions introduce functionality that influences its electronic properties, solubility, and reactivity. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and insights into its potential applications.
Physicochemical Properties
This compound is a white crystalline solid at room temperature.[1][2][3] The presence of the ether linkages in the methoxymethyl groups imparts a degree of polarity to the molecule, influencing its solubility and chromatographic behavior. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₆H₁₈O₂ | [4][5] |
| Molecular Weight | 242.31 g/mol | [4][5] |
| CAS Number | 3753-18-2 | [4][5] |
| Appearance | White crystalline solid | [1][2][3] |
| Melting Point | 49-50 °C | [1][2] |
| Boiling Point | 350 °C | [1][2] |
| Density | 1.039 g/cm³ (predicted) | [3] |
| Flash Point | 125.4 °C | [2] |
| Solubility | Soluble in common organic solvents. | Inferred from structure |
| InChI | InChI=1S/C16H18O2/c1-17-11-13-3-7-15(8-4-13)16-9-5-14(6-10-16)12-18-2/h3-10H,11-12H2,1-2H3 | [4][6] |
| SMILES | COCC1=CC=C(C=C1)C2=CC=C(C=C2)COC | [4][6] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This reaction is widely favored for the formation of C-C bonds between aryl groups due to its high yields, tolerance of various functional groups, and generally mild reaction conditions.
The logical pathway for the synthesis involves the coupling of a boronic acid or ester derivative of one phenyl ring with a halide-substituted derivative of the other. For this compound, a plausible and efficient approach is the homocoupling of 4-(methoxymethyl)phenylboronic acid or the coupling of 4-(methoxymethyl)phenylboronic acid with 1-bromo-4-(methoxymethyl)benzene.
Caption: Synthetic pathway for this compound via Suzuki-Miyaura coupling.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of this compound. The choice of a palladium catalyst and base is critical and can be optimized for yield.
Materials:
-
1-bromo-4-(methoxymethyl)benzene (1.0 eq)
-
4-(methoxymethyl)phenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add 1-bromo-4-(methoxymethyl)benzene and 4-(methoxymethyl)phenylboronic acid.
-
Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Addition of Reagents: Under the inert atmosphere, add potassium carbonate and the palladium catalyst to the flask.
-
Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio). The aqueous phase is necessary for the transmetalation step of the catalytic cycle.
-
Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Chemical Reactivity and Potential Applications
The methoxymethyl groups of this compound are key to its reactivity. These groups can undergo oxidation to form the corresponding aldehydes or carboxylic acids.[7] They can also be cleaved under acidic conditions. This reactivity makes the compound a useful intermediate in the synthesis of more complex molecules.
The biphenyl scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous pharmacologically active compounds. The unique electronic and structural properties of this compound make it a candidate for investigation in drug discovery programs.
In the realm of materials science, this compound and its derivatives are explored for their potential use in high-performance polymers and organic electronics. The biphenyl unit can contribute to thermal stability and charge transport properties in materials.
Characterization Techniques
A comprehensive characterization of this compound is essential to confirm its identity and purity. The following experimental workflow outlines the key analytical techniques employed.
Caption: Experimental workflow for the purification and characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of the synthesized compound. A reverse-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water, often with a small amount of an acid like formic acid for better peak shape.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most definitive method for structural elucidation.
-
¹H NMR: The proton NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Key expected signals include:
-
A singlet for the methyl protons (-OCH₃) at around 3.3-3.5 ppm.
-
A singlet for the methylene protons (-CH₂-) at around 4.4-4.6 ppm.
-
Two sets of doublets in the aromatic region (typically 7.2-7.7 ppm) corresponding to the protons on the biphenyl rings. The coupling constants (J-values) will be indicative of ortho-coupling.
-
-
¹³C NMR: The carbon NMR spectrum will also reflect the molecular symmetry. Expected signals include:
-
A signal for the methyl carbon (-OCH₃).
-
A signal for the methylene carbon (-CH₂-).
-
Four signals in the aromatic region corresponding to the four chemically non-equivalent carbon atoms of the biphenyl system.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[6][8] Key expected vibrational bands for this compound include:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-O stretching (ether): A strong band around 1100 cm⁻¹
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M⁺) would be expected at m/z = 242.31.[4] Fragmentation patterns would likely involve the loss of methoxy or methoxymethyl groups.
Conclusion
This compound is a versatile building block with significant potential in both academic and industrial research. A thorough understanding of its physical and chemical properties, coupled with robust synthetic and characterization protocols, is crucial for its effective utilization. The methodologies and data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this and related biphenyl derivatives.
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4,4'-Bis(methoxymethyl)-1,1'-biphenyl literature review
An In-depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl: Synthesis, Properties, and Applications for Advanced Research
Introduction
This compound is a versatile organic compound characterized by a central biphenyl core functionalized with methoxymethyl groups at the para positions. This symmetrical, rigid structure makes it a valuable building block in both materials science and organic synthesis. Its ability to introduce a well-defined spacing and specific reactivity into molecular architectures has led to its use in the development of high-performance polymers, optical materials, and as a scaffold for more complex molecules. This guide provides a comprehensive overview of its synthesis, chemical properties, and key applications, offering field-proven insights for researchers and development professionals.
The biphenyl unit imparts thermal stability and desirable electronic properties, while the methoxymethyl groups serve as reactive handles for cross-linking reactions or further synthetic transformations. This unique combination of a rigid core and reactive peripheral groups is central to its utility.
| Property | Value | Source(s) |
| CAS Number | 3753-18-2 | [1][2][3][4] |
| Molecular Formula | C₁₆H₁₈O₂ | [1][4][5][6] |
| Molecular Weight | 242.31 g/mol | [1][4][5] |
| Appearance | White to off-white crystalline solid | [2][3][6] |
| Melting Point | 49-50 °C | [2][3][6] |
| Boiling Point | 350 °C | [2][3][6] |
| Density | ~1.039 g/cm³ | [2][3][6] |
| Solubility | Soluble in Toluene | [2] |
| InChI Key | MODAACUAXYPNJH-UHFFFAOYSA-N | [2][5][7] |
| SMILES | COCc1ccc(-c2ccc(COC)cc2)cc1 | [4][5] |
Synthesis and Mechanistic Insights
The most common and industrially relevant synthesis of this compound is a two-step process. It begins with the chloromethylation of biphenyl to form the key intermediate, 4,4'-Bis(chloromethyl)-1,1'-biphenyl, followed by a nucleophilic substitution with methoxide to yield the final product.
Step 1: Synthesis of 4,4'-Bis(chloromethyl)-1,1'-biphenyl (Intermediate)
This reaction is a classic example of an electrophilic aromatic substitution, specifically a Blanc chloromethylation. Biphenyl is reacted with a source of formaldehyde (like paraformaldehyde) and hydrogen chloride in the presence of a Lewis acid catalyst, typically zinc chloride.[8]
Causality Behind Experimental Choices:
-
Reagents: Biphenyl serves as the aromatic substrate. Paraformaldehyde is a convenient solid source of formaldehyde, which, in the presence of HCl, forms the electrophilic species.
-
Catalyst: Zinc chloride (ZnCl₂) is crucial for activating the formylating agent. It coordinates with the formaldehyde-HCl adduct, increasing its electrophilicity and facilitating the attack by the electron-rich biphenyl ring.
-
Reaction Conditions: The reaction is typically run at a controlled temperature (e.g., 25-35 °C) to prevent the formation of polymeric byproducts and ensure selective di-substitution at the para positions, which are sterically most accessible and electronically activated.[9]
Detailed Experimental Protocol:
-
To a reaction vessel equipped with a stirrer, gas inlet, and thermometer, sequentially add petroleum ether, biphenyl, paraformaldehyde, and zinc chloride. A typical molar ratio would be 1.0 equivalent of biphenyl to 2.3 equivalents of paraformaldehyde and 0.6 equivalents of zinc chloride.[9]
-
Stir the mixture to ensure homogeneity.
-
Introduce a steady stream of dry hydrogen chloride (HCl) gas into the mixture while maintaining the reaction temperature between 25-35 °C.[9]
-
Continue the reaction under these conditions for 22-26 hours, monitoring the progress by an appropriate method (e.g., TLC or GC).
-
Upon completion, quench the reaction by carefully adding water.
-
Perform a solid-liquid separation to isolate the crude product.
-
The crude solid is then purified by recrystallization from a suitable solvent, such as toluene, to yield pure 4,4'-Bis(chloromethyl)-1,1'-biphenyl.[9][10]
Caption: Workflow for the synthesis of the key intermediate.
Step 2: Synthesis of this compound
The chloromethylated intermediate is converted to the final product via a Williamson ether synthesis. This involves a nucleophilic substitution (Sₙ2) reaction where the chloride leaving groups are displaced by a methoxide nucleophile.
Causality Behind Experimental Choices:
-
Nucleophile: Sodium methoxide (NaOCH₃) is a strong nucleophile and base, ideal for this transformation. It is typically prepared in situ from sodium metal and anhydrous methanol or purchased as a solution.
-
Solvent: A polar aprotic solvent like THF or DMF is often used to dissolve the reactants and facilitate the Sₙ2 mechanism without interfering with the nucleophile. Methanol can also be used as the solvent, serving a dual role as reagent and solvent.
-
Temperature: The reaction is often performed at a slightly elevated temperature (e.g., reflux) to ensure a reasonable reaction rate, but excessive heat is avoided to minimize side reactions.
Detailed Experimental Protocol:
-
In a flask, dissolve 4,4'-Bis(chloromethyl)-1,1'-biphenyl (1.0 equiv.) in an excess of anhydrous methanol.
-
Carefully add sodium methoxide (CH₃ONa) (at least 2.2 equivalents) to the solution. The reaction is exothermic and may require cooling to control the temperature.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
After cooling to room temperature, pour the reaction mixture into water.
-
The product will precipitate as a solid. Collect the solid by filtration.
-
Wash the solid with water to remove any inorganic salts.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a toluene/hexane mixture) to obtain pure this compound as a white crystalline solid.
Caption: Workflow for the final product synthesis.
Core Applications and Future Directions
Materials Science and Polymer Chemistry
This compound is a crucial monomer and cross-linking agent for creating high-performance polymers.[5] Its rigid biphenyl core enhances thermal stability, while the methoxymethyl groups can undergo condensation reactions with phenols or other active hydrogen compounds to form robust polymer networks.[11]
-
High-Performance Resins: It is used to synthesize specialty epoxy and phenolic resins. These materials are vital in the electronics industry for encapsulation and as photoresist formulations, where thermal resistance and dimensional stability are critical.[5][12]
-
Advanced Composites: Its incorporation into polymer matrices for aerospace and automotive applications improves mechanical strength and resistance to high temperatures.[12] For example, polymers derived from this compound are suitable for components in electric vehicles (EVs) that are exposed to heat.[12]
-
Optical Materials: The compound finds use in antireflection coatings and as a component of light-emitting materials for displays, leveraging the electronic properties of the biphenyl system.[5]
| Application Area | Specific Use | Key Property Contribution | Source(s) |
| Electronics | Semiconductor photoresists, encapsulation | Thermal stability, etch resistance | [12] |
| Automotive (EV) | Heat-resistant polymers for components | High-temperature resistance, durability | [12] |
| Aerospace/Defense | Epoxy resins for composites | Mechanical strength, low weight | [12] |
| Optical Devices | Antireflection coatings, light-emitting materials | Refractive index control, electronic properties | [5] |
Organic Synthesis Intermediate
Beyond polymerization, this compound is a valuable intermediate. The methoxymethyl groups can be cleaved under acidic conditions to reveal the corresponding bis(hydroxymethyl) or bis(chloromethyl) biphenyls, providing access to other functional groups.[5] It is a known intermediate in the synthesis of fluorescent whitening agents, which are used extensively in textiles and plastics.[9]
Potential in Drug Development
While not a drug itself, this compound represents a valuable scaffold for medicinal chemistry. The biphenyl moiety is a common structural motif in many biologically active compounds, prized for its ability to orient functional groups in a defined three-dimensional space.
-
Scaffold for Bioactive Molecules: The biphenyl core can act as a rigid linker between two pharmacophoric regions. Biphenyl derivatives have been investigated as inhibitors of the PD-1/PD-L1 pathway in cancer immunotherapy and as dopamine transporter inhibitors.[13][14]
-
Molecular Docking Insights: Studies on structurally similar molecules like 4,4'-dimethoxy-1,1'-biphenyl have shown potential as enzyme inhibitors, confirming the utility of this scaffold in interacting with biological targets. The methoxymethyl groups of this compound can be synthetically modified to introduce hydrogen bond donors/acceptors or other groups to optimize binding to a target protein.
Caption: Use as a scaffold in drug design.
Safety and Handling
According to available safety data, this compound is classified as an irritant.[3] It can cause severe skin burns and eye damage.[2]
-
Hazard Codes: Xi (Irritant)[3]
-
Risk Statements: R36/37/38 (Irritating to eyes, respiratory system and skin)[3]
-
Safety Statements: S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S37/39 (Wear suitable gloves and eye/face protection)[3]
-
GHS Statements: H314 (Causes severe skin burns and eye damage)[2]
Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a compound of significant industrial and research interest. Its straightforward, high-yield synthesis from common starting materials makes it an accessible and cost-effective building block. In materials science, it is instrumental in producing robust, high-performance polymers essential for modern electronics, automotive, and aerospace technologies. In the realm of organic synthesis and drug discovery, its rigid biphenyl scaffold offers a reliable platform for constructing complex molecules with tailored properties. As the demand for advanced materials and novel therapeutics continues to grow, the versatility and utility of this compound ensure its continued importance in driving innovation across scientific disciplines.
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The Biphenyl Motif: A Journey from Chemical Curiosity to Cornerstone of Modern Science
An In-depth Technical Guide on the Discovery, History, and Enduring Impact of Biphenyl Compounds
Introduction: The Deceptively Simple Bond with Profound Implications
The biphenyl scaffold, consisting of two phenyl rings linked by a single carbon-carbon bond, represents a foundational structural motif in organic chemistry. Its discovery and the subsequent century and a half of research have charted a remarkable course from an academic curiosity to an indispensable component in materials science, pharmacology, and agrochemistry. This guide provides a technical exploration of the history of biphenyl compounds, detailing the evolution of their synthesis, the groundbreaking discovery of their unique stereochemical properties, and their dual legacy as both industrial workhorses and significant environmental pollutants, culminating in their modern role as privileged structures in drug discovery and advanced materials. For researchers and professionals in drug development, understanding this history is not merely an academic exercise; it provides crucial context for the ongoing utility and challenges associated with this remarkable class of molecules.
Part 1: The Dawn of Aryl-Aryl Coupling: Initial Discovery and Synthesis
The story of biphenyl begins in the mid-19th century, a period of foundational discovery in organic chemistry. While biphenyl can be isolated from natural sources like coal tar and crude oil, its first chemical synthesis is often credited to the French chemist Auguste Laurent in 1862 via the high-temperature dehydrogenation of benzene. Industrially, this method of passing benzene vapor through a hot iron tube remains a significant production route.[1][2]
Contemporaneously, early pioneers were developing the first methods for forging carbon-carbon bonds between aromatic rings, a significant challenge at the time. The Wurtz-Fittig reaction , an extension of Adolphe Wurtz's work on coupling alkyl halides, was reported by Wilhelm Fittig around 1863.[1][3] This method utilized sodium metal to couple two aryl halide molecules, typically bromobenzene, in a dry ether solution to form biphenyl.[4][5]
While foundational, the Wurtz-Fittig reaction suffered from harsh conditions and limited substrate scope, paving the way for more refined and versatile methodologies in the decades to come.
Part 2: A Century of Innovation: The Evolution of Synthetic Methodologies
The quest for efficient and general methods to construct the biaryl linkage has been a powerful driver of innovation in synthetic organic chemistry. The timeline below highlights the progression from classical, high-temperature reactions to the sophisticated, catalytic cross-coupling methods that are standard today.
The Classical Era: Ullmann and Gomberg-Bachmann Reactions
In 1901, Fritz Ullmann and J. Bielecki discovered that heating an aryl halide (initially aryl iodides) with finely divided copper powder effected a symmetrical coupling to form a biaryl.[6] The Ullmann reaction became a cornerstone of biphenyl synthesis for much of the 20th century.[6] It represented a significant improvement over the Wurtz-Fittig reaction, offering better yields and greater functional group tolerance, though it still required high temperatures (often >200 °C).
A mechanistically distinct approach emerged in 1924 with the Gomberg-Bachmann reaction . This method involves the diazotization of an aniline derivative to form a diazonium salt, which then reacts with another aromatic compound (like benzene) under basic conditions to form the unsymmetrical biphenyl via a radical pathway.[7] While a key early method for unsymmetrical biaryls, its yields were often modest due to competing side reactions.
The Palladium Revolution: Modern Cross-Coupling Reactions
The latter half of the 20th century witnessed a paradigm shift with the development of transition metal-catalyzed cross-coupling reactions, work that was ultimately recognized with the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki. These methods provided mild, efficient, and highly versatile routes to biphenyls and their derivatives.
Key methodologies include:
-
Kumada Coupling (1972): Utilized a Grignard reagent (arylmagnesium halide) and a nickel or palladium catalyst to couple with an aryl halide.
-
Negishi Coupling (1977): Employs a more tolerant organozinc reagent with a palladium or nickel catalyst, offering a broader substrate scope.[3]
-
Stille Coupling (1986): Involves the reaction of an organostannane (organotin) reagent with an aryl halide, catalyzed by palladium.[3]
-
Suzuki-Miyaura Coupling (1979-1995): Perhaps the most widely used method today, this reaction couples an aryl boronic acid or ester with an aryl halide or triflate.[6] Its popularity stems from the mild reaction conditions, commercial availability and stability of boronic acids, and the low toxicity of the boron-containing byproducts.[6]
The following table summarizes these key synthetic advancements:
| Reaction Name | Year Discovered | Key Reagents | Typical Catalyst | Key Advantages & Insights |
| Wurtz-Fittig Reaction | c. 1862 | Aryl Halide, Sodium Metal | None | Foundational C(sp²)-C(sp²) bond formation. Harsh conditions, limited to symmetrical biaryls.[3] |
| Ullmann Reaction | 1901 | Aryl Halide, Copper Powder | Copper | Classic method for symmetrical biaryls. Required high temperatures but was a mainstay for decades.[6] |
| Gomberg-Bachmann | 1924 | Diazonium Salt, Arene | None | Early route to unsymmetrical biaryls via a radical mechanism. Modest yields. |
| Negishi Coupling | 1977 | Aryl-Zinc, Aryl Halide | Pd or Ni | High reactivity and functional group tolerance. Requires preparation of organozinc reagents.[3] |
| Suzuki-Miyaura Coupling | 1979 | Aryl Boronic Acid, Aryl Halide | Palladium | Extremely versatile, mild conditions, stable reagents, low-toxicity byproducts. The dominant method today.[6] |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a representative procedure for the synthesis of a biphenyl derivative, illustrating the practical application of modern cross-coupling chemistry.
Objective: Synthesis of 4-Methylbiphenyl from 4-bromotoluene and phenylboronic acid.
Materials:
-
4-bromotoluene
-
Phenylboronic acid
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triphenylphosphine [PPh₃]
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Pd(OAc)₂ (0.02 eq) and PPh₃ (0.06 eq). The phosphine ligand coordinates to the palladium, forming the active catalytic species in situ.
-
Reagent Addition: To the flask, add 4-bromotoluene (1.0 eq), phenylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq). The base is crucial for the transmetalation step of the catalytic cycle.
-
Solvent Addition: Add a degassed solvent mixture of Toluene:Ethanol:Water (e.g., 4:1:1 ratio). The aqueous phase is necessary to dissolve the inorganic base and facilitate the reaction.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add ethyl acetate and water to partition the layers. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 4-methylbiphenyl.
Part 3: A New Twist on Isomerism: The Discovery of Atropisomerism
Perhaps the most profound contribution of the biphenyl scaffold to chemical theory is the concept of atropisomerism . This phenomenon describes stereoisomers that arise from hindered rotation around a single bond, where the rotational energy barrier is high enough to allow for the isolation of individual rotamers.[7]
In unsubstituted biphenyl, rotation around the central C-C bond is rapid.[8] However, if bulky substituents are placed in the ortho positions of each ring, steric hindrance prevents the rings from becoming coplanar. This restricted rotation creates a chiral axis along the biphenyl bond, and if the substitution pattern is appropriate, the molecule and its mirror image become non-superimposable.[5][9]
This form of axial chirality was first experimentally demonstrated in 1922 by George Christie and James Kenner . They successfully resolved the enantiomers of 6,6'-dinitro-2,2'-diphenic acid, a tetra-ortho-substituted biphenyl.[3] This landmark achievement proved that chirality could exist in molecules lacking a traditional stereocenter. The term "atropisomer" (from the Greek a, meaning "not," and tropos, meaning "turn") was coined by the German chemist Richard Kuhn in 1933 to describe these configurationally stable rotational isomers.[3][4]
The stability of atropisomers is a direct function of the steric bulk of the ortho substituents; larger groups create a higher rotational barrier and thus more stable enantiomers.[8] This principle is the foundation for widely used chiral ligands in asymmetric synthesis, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).
Caption: Hindered rotation due to bulky ortho groups creates stable, non-superimposable mirror images (atropisomers).
Part 4: A Dual Legacy: Industrial Applications and Environmental Impact
The unique physical and chemical properties of biphenyls led to their widespread industrial adoption throughout the 20th century, creating a complex legacy of utility and unintended environmental harm.
Early Industrial Uses
Pure biphenyl is a stable, colorless solid with a pleasant odor.[10] Its high thermal stability made it an excellent heat transfer agent, often used in a eutectic mixture with diphenyl ether.[2][7] It also found early use as a fungicide, particularly for preserving citrus crops during shipping.
The Rise and Fall of Polychlorinated Biphenyls (PCBs)
The most significant industrial application of biphenyl was as the starting material for polychlorinated biphenyls (PCBs) . First synthesized in 1881, commercial production began in the United States in 1929.[11] PCBs are mixtures of biphenyl chlorinated to varying degrees. Their exceptional chemical stability, non-flammability, and high dielectric constant made them ideal for use as insulating and cooling fluids in electrical transformers and capacitors, as well as in hydraulic fluids, plasticizers, and carbonless copy paper.[2][11]
However, the very stability that made PCBs so useful also made them a persistent environmental threat. In 1966, Swedish scientist Sören Jensen detected PCBs in wildlife, revealing their widespread environmental contamination.[11] Because they are fat-soluble and resistant to degradation, PCBs bioaccumulate in the food chain, posing significant health risks to wildlife and humans, including potential carcinogenic and endocrine-disrupting effects.[9][11] This discovery triggered a global environmental crisis, leading to severe restrictions and eventual production bans in many countries, including the United States in 1979 under the Toxic Substances Control Act.[9][11]
Modern Renaissance: Pharmaceuticals and Liquid Crystals
Despite the negative legacy of PCBs, the biphenyl motif has experienced a renaissance and is now considered a "privileged structure" in medicinal chemistry.[12] Its rigid framework is ideal for orienting functional groups to interact with biological targets. Numerous drugs incorporate the biphenyl scaffold, including the antihypertensive agent Telmisartan and the non-steroidal anti-inflammatory drug Diflunisal .[7]
Furthermore, the unique properties of cyanobiphenyls were instrumental in the development of liquid crystal displays (LCDs). The elongated, rigid structure of these molecules allows them to align in an electric field, controlling the passage of light and making modern flat-screen technology possible.[7]
Caption: The Suzuki-Miyaura reaction cycle, a cornerstone of modern biphenyl synthesis.
Conclusion
The history of the biphenyl compound is a microcosm of the evolution of organic chemistry itself. From its initial synthesis using brute-force methods to its construction via elegant, precision-guided catalytic reactions, the journey reflects a relentless drive toward efficiency and control. The discovery of atropisomerism in substituted biphenyls fundamentally expanded our understanding of molecular chirality, with lasting implications for stereoselective synthesis and drug design. While the legacy of PCBs serves as a stark reminder of the environmental responsibilities of the chemical industry, the continued and growing importance of the biphenyl motif in pharmaceuticals, liquid crystals, and other advanced materials demonstrates its enduring value. For scientists today, the biphenyl is not just a structure, but a testament to over 160 years of chemical innovation.
References
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Navigating the C16H18O2 Isomeric Landscape: A Technical Guide for Drug Development Professionals
Foreword: Beyond a Simple Formula
The molecular formula C16H18O2 represents a fascinating and diverse chemical space, encompassing a range of isomers with markedly different pharmacological and toxicological profiles. For researchers, scientists, and drug development professionals, understanding the nuances of these isomers is paramount. This guide provides an in-depth technical exploration of key C16H18O2 isomers, moving beyond a mere recitation of facts to offer a field-proven perspective on their synthesis, characterization, and biological significance. We will delve into the causality behind experimental choices and provide self-validating protocols, empowering you to navigate this isomeric landscape with confidence and scientific integrity.
Chapter 1: The C16H18O2 Isomeric Family - An Overview
The seemingly simple formula C16H18O2 belies a significant structural diversity. Isomers, molecules with the same molecular formula but different arrangements of atoms, can exhibit profoundly different chemical and biological properties. This is of critical importance in pharmacology, where stereochemistry can dictate the efficacy and safety of a drug. Within the C16H18O2 family, we encounter a spectrum of functionalities and structural motifs that give rise to a range of biological activities, from potent anti-inflammatory effects to endocrine-disrupting properties. This guide will focus on three notable isomers: the well-established non-steroidal anti-inflammatory drug (NSAID) Etodolac , and the industrial chemicals Bisphenol B and 4,4'-(2-Methylpropylidene)bisphenol , which serve as important case studies in toxicology and off-target effects.
Chapter 2: Etodolac - A Case Study in Selective COX-2 Inhibition
Etodolac is a prominent member of the C16H18O2 isomeric family and a widely prescribed NSAID. Its therapeutic efficacy lies in its preferential inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain, with a lower affinity for COX-1, which is involved in maintaining the integrity of the stomach lining.[1] This selectivity theoretically contributes to a more favorable gastrointestinal side effect profile compared to non-selective NSAIDs.[1]
Mechanism of Action: Targeting the Inflammatory Cascade
Etodolac exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the synthesis of prostaglandins.[2] Prostaglandins are lipid compounds that play a crucial role in mediating inflammation, pain, and fever.[1] The enzyme cyclooxygenase (COX) is responsible for the conversion of arachidonic acid to prostaglandins.[1] Etodolac's preferential inhibition of the COX-2 isoform reduces the production of pro-inflammatory prostaglandins at the site of injury or inflammation.[1]
Signaling Pathway of COX-2 Inhibition by Etodolac
Caption: A workflow diagram outlining the key stages in the synthesis and purification of Etodolac.
Detailed Experimental Protocol:
Step 1: Synthesis of 7-ethyltryptophol [3][4]1. In a reaction vessel, dissolve 2-ethylphenylhydrazine hydrochloride in a 1:1 mixture of N,N-dimethylacetamide (DMAc) and water. 2. Carefully add concentrated sulfuric acid as a catalyst. 3. To this solution, add 2,3-dihydrofuran dropwise while maintaining the reaction temperature. 4. Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). 5. Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. 6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 7-ethyltryptophol.
Step 2: Synthesis of Etodolac Methyl Ester [1][5]1. Dissolve the crude 7-ethyltryptophol in toluene. 2. Add methyl 3-oxopentanoate to the solution. 3. Cool the mixture to 0-5 °C. 4. Slowly add a concentrated mineral acid (e.g., sulfuric acid or a solution of HCl in an alcohol) dropwise, maintaining the low temperature. 5. Allow the reaction to proceed at this temperature, monitoring for completion by TLC. 6. Once the reaction is complete, quench the reaction by pouring it into a cold solution of potassium bicarbonate. 7. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. 8. The crude Etodolac methyl ester can be purified by recrystallization from a suitable solvent like methanol.
Step 3: Hydrolysis to Etodolac [1]1. Dissolve the purified Etodolac methyl ester in a suitable solvent such as methanol or ethanol. 2. Add an aqueous solution of a base (e.g., sodium hydroxide). 3. Heat the mixture to reflux and monitor the hydrolysis by TLC. 4. After completion, cool the reaction mixture and remove the organic solvent under reduced pressure. 5. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the crude Etodolac. 6. Filter the solid, wash with water, and dry. 7. The crude Etodolac can be further purified by recrystallization.
Structural Characterization of Etodolac
Rigorous structural characterization is essential to confirm the identity and purity of the synthesized Etodolac. A combination of spectroscopic techniques is employed for this purpose.
| Technique | Expected Observations | Reference |
| ¹H NMR | Complex aliphatic and aromatic signals consistent with the Etodolac structure. | [6] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon of the carboxylic acid, aromatic carbons, and aliphatic carbons of the pyranoindole core and ethyl groups. | |
| FT-IR (cm⁻¹) | Characteristic peaks for O-H stretching of the carboxylic acid (broad, ~2970-3344), C=O stretching of the carboxylic acid (~1746), and C-N stretching (~3344). | [7][8][9][10][11] |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of Etodolac (287.36 g/mol ). Fragmentation patterns can provide further structural information. A common transition monitored is m/z 286.2 → 212.1. | [12][13][14][15] |
| Melting Point | 145-148 °C | [16] |
Note: While a specific public source for the ¹³C NMR spectrum of Etodolac was not identified in the pre-synthesis research, it is a standard characterization technique and should be performed to confirm the structure.
Pharmacokinetic Profile
| Parameter | Value | Reference |
| Bioavailability | Well absorbed orally | [3] |
| Protein Binding | >99% | [16] |
| Metabolism | Hepatic | [16] |
| Elimination Half-life | Approximately 7.3 hours | [16] |
| Excretion | Primarily renal | [3] |
Chapter 3: Other C16H18O2 Isomers of Toxicological Interest
While Etodolac represents a therapeutically valuable isomer of C16H18O2, other isomers within this family are known for their potential as endocrine disruptors. Understanding the biological activity of these compounds is crucial for assessing their environmental and human health risks.
Bisphenol B (BPB)
Bisphenol B (BPB), or 4,4'-(sec-butylidene)bisphenol, is a structural analog of the more well-known Bisphenol A (BPA). [17]It is used in the production of certain polymers and resins. [17] Biological Activity: BPB has been identified as an endocrine disruptor with estrogenic activity, in some cases reported to be more potent than BPA. [18][19][20]It has been shown to have harmful effects on the male reproductive system in animal studies, leading to reduced sperm production. [19]The mechanism of its endocrine-disrupting activity is linked to its ability to activate estrogen receptors. [19] Synthesis: The synthesis of Bisphenol B is typically achieved through the acid-catalyzed condensation of phenol with butanone. [17]
4,4'-(2-Methylpropylidene)bisphenol
This isomer, also known as Bisphenol BP, is another member of the bisphenol family.
Biological Activity: Similar to other bisphenols, 4,4'-(2-Methylpropylidene)bisphenol is recognized as a potential endocrine-disrupting chemical. [21]Studies have shown that it can exhibit estrogenic and antiandrogenic activity. [22] Synthesis: The synthesis of 4,4'-(2-Methylpropylidene)bisphenol involves the condensation of phenol with isobutyraldehyde.
Chapter 4: Conclusion and Future Perspectives
The C16H18O2 isomeric landscape provides a compelling illustration of the profound impact of molecular structure on biological activity. Etodolac stands as a testament to the successful development of a selective COX-2 inhibitor, offering significant therapeutic benefits. Conversely, isomers like Bisphenol B and 4,4'-(2-Methylpropylidene)bisphenol highlight the critical importance of toxicological assessment in drug development and chemical safety.
For the drug development professional, a thorough understanding of the synthesis, characterization, and biological activity of all potential isomers of a lead compound is not merely an academic exercise but a fundamental component of responsible and effective drug design. The methodologies and insights provided in this guide are intended to serve as a valuable resource in this endeavor, fostering a deeper appreciation for the intricate relationship between chemical structure and biological function.
References
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- Signal transduction pathways regulating cyclooxygenase-2 expression: potential molecular targets for chemoprevention. (2004). Biochemical Pharmacology, 68(6), 1089-1100.
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FTIR spectra of etodolac; A: Etodolac transferosome, B: Plain carbopol... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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FTIR spectra of Etodolac | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
- Cyclooxygenase-2 in Synaptic Signaling - PMC - PubMed Central. (2012). Journal of Neuroimmune Pharmacology, 7(4), 738–753.
- A review on method of synthesis and clinical pharmacokinetics of etodolac - JETIR. (2021).
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Cox-2 Inhibitors Linked to CNS Pain Pathways | Clinician.com. (2001). Retrieved January 2, 2026, from [Link]
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FTIR spectra of Etodolac | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Proposed signal pathways of Cox-2 gene regulation. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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FT-IR absorption bands of Etodolac and Physical mixture - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
- Process for the preparation of etodolac. (2000).
-
Product ion mass spectra in the negative ionization mode for (A) etodolac (m/z 286.20 ! 212.10), (B) IS (m/z 243.20 ! 199.10). - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Molecular, Pharmacologic and Biochemical Aspects of Polycarbonate Plastic Bisphenol Exposures - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Etodolac - mzCloud. (2014). Retrieved January 2, 2026, from [Link]
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Bisphenol B, an endocrine disruptor for humans and the environment - Anses. (2020). Retrieved January 2, 2026, from [Link]
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A optimized process for the synthesis of a key starting material for etodolac, a non steroidal anti- inflammatory drug. - Slideshare. (2015). Retrieved January 2, 2026, from [Link]
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Bisphenol - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]
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2-(1,8-diethyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid - MassBank. (2015). Retrieved January 2, 2026, from [Link]
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Etodolac - Optional[MS (GC)] - Spectrum - SpectraBase. (n.d.). Retrieved January 2, 2026, from [Link]
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Investigation of forced degradation products of etodolac by LC and LC-MS/MS | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
-
Get the Facts: Bisphenols - Toxic-Free Future. (n.d.). Retrieved January 2, 2026, from [Link]
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4,4'-(2-Methylpropylidene)bisphenol | C16H18O2 | CID 226969 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]
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- Synthesis and Evaluation of Antiinflammatory, Analgesic and Ulcerogenic Potential of NSAIDs Bearing 1,3,4-Oxadiazole Scaffold - PMC - NIH. (2011). [Journal name, volume(issue), pages].
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Continuous-flow synthesis of ibuprofen using C-H metalation. THF;... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]
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Etodolac | C17H21NO3 | CID 3308 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in Polymer Synthesis
Introduction: Unlocking High-Performance Polymers with a Biphenyl Backbone
In the pursuit of advanced polymeric materials with superior thermal stability, mechanical robustness, and specific optoelectronic properties, the choice of monomer is paramount. The rigid, aromatic structure of the biphenyl moiety has long been recognized as a desirable building block for high-performance polymers. 4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a versatile monomer that offers a unique combination of this rigid biphenyl core with reactive methoxymethyl functional groups. These groups serve as effective precursors for electrophilic aromatic substitution reactions, enabling the integration of the biphenyl unit into various polymer architectures.
This guide provides detailed application notes and protocols for the use of this compound in the synthesis of two important classes of polymers: biphenyl-modified phenolic resins and as a curative for epoxy resin systems. The protocols are designed for researchers and professionals in polymer chemistry and materials science, offering insights into the underlying chemical principles and practical guidance for successful synthesis.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is essential for its effective use in polymer synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₈O₂ | [1] |
| Molecular Weight | 242.31 g/mol | [1] |
| Appearance | White crystalline solid | |
| Melting Point | 49-50 °C | |
| Boiling Point | 350 °C | |
| Solubility | Soluble in common organic solvents such as THF. | [2] |
Application I: Synthesis of Biphenyl-Modified Phenolic Resins
The incorporation of a biphenyl backbone into phenolic resins can significantly enhance their thermal stability and mechanical properties. This compound can be used as a precursor to generate electrophilic species in situ under acidic conditions, which then react with phenols in a polycondensation reaction. This approach creates a polymer network with biphenyl units bridging the phenolic moieties. A Japanese patent describes a method for producing such biphenylaralkyl-modified phenolic resins[3].
Reaction Mechanism: Acid-Catalyzed Polycondensation
The synthesis of biphenyl-modified phenolic resins from this compound and a phenol proceeds via an acid-catalyzed electrophilic aromatic substitution. The key steps are:
-
Activation of the Monomer: In the presence of an acid catalyst, the methoxymethyl group is protonated, leading to the elimination of methanol and the formation of a stabilized benzylic carbocation.
-
Electrophilic Attack: The highly reactive carbocation attacks the electron-rich aromatic ring of the phenol (or a growing polymer chain) at the ortho and para positions.
-
Proton Elimination and Chain Growth: A proton is eliminated from the phenol ring, regenerating the aromatic system and forming a methylene bridge. This process repeats, leading to the formation of a crosslinked polymer network.
Caption: Synthesis of Biphenyl-Modified Phenolic Resin.
Experimental Protocol: Synthesis of a Biphenyl-Modified Phenolic Resin
This protocol is a general guideline based on the principles of acid-catalyzed phenolic resin synthesis.
Materials:
-
This compound
-
Phenol (or substituted phenols like cresol)
-
Acid catalyst (e.g., phosphoric acid, p-toluenesulfonic acid)
-
High-boiling point solvent (optional, e.g., toluene for azeotropic water removal)
-
Methanol (for washing)
-
Deionized water
Equipment:
-
Three-necked round-bottom flask
-
Mechanical stirrer
-
Thermometer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Apparatus for distillation (if solvent is used)
Procedure:
-
Reactor Setup: Assemble the reaction apparatus and ensure all glassware is dry. Purge the system with nitrogen.
-
Charging Reactants: To the flask, add phenol and this compound. A typical molar ratio would be a slight excess of phenol to ensure complete reaction of the biphenyl monomer.
-
Catalyst Addition: Add the acid catalyst. The amount of catalyst will depend on the specific acid used but is typically a small percentage of the total reactant weight.
-
Reaction: Heat the mixture with stirring. If a solvent like toluene is used, heat to reflux to azeotropically remove the methanol byproduct. The reaction temperature is typically in the range of 120-180°C. The reaction progress can be monitored by the increase in viscosity of the mixture.
-
Work-up: Once the desired viscosity is reached, cool the reactor. If a solvent was used, it can be removed by distillation. The resulting resin can be washed with methanol and water to remove unreacted monomers and catalyst.
-
Drying: Dry the purified resin in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Characterization:
The structure and properties of the resulting biphenyl-modified phenolic resin can be characterized by various techniques:
-
FTIR Spectroscopy: To confirm the formation of methylene bridges and the disappearance of the methoxymethyl groups.
-
NMR Spectroscopy: For detailed structural analysis of the polymer backbone.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the resin.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
Application II: Curing Agent for Epoxy Resins
The biphenyl-modified phenolic resins synthesized as described above can be used as high-performance curing agents for epoxy resins. The phenolic hydroxyl groups in the resin react with the epoxy groups to form a highly crosslinked, thermally stable network.
Curing Mechanism: Epoxy-Phenolic Reaction
The curing of an epoxy resin with a phenolic resin proceeds through the reaction of the phenolic hydroxyl groups with the epoxy rings. This reaction is typically accelerated by a catalyst, such as a tertiary amine or an imidazole derivative.
References
applications of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in material science
An In-Depth Technical Guide to the Applications of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in Material Science
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound is an organic compound featuring a central biphenyl core functionalized with methoxymethyl groups at the 4 and 4' positions. The rigid biphenyl unit imparts thermal stability and desirable electronic properties, while the reactive methoxymethyl groups offer versatile handles for polymerization and crosslinking reactions. These structural features make it a valuable intermediate in the synthesis of a wide range of advanced materials.[1][2][3]
Chemical Structure and Properties:
| Property | Value |
| Molecular Formula | C16H18O2 |
| Molecular Weight | 242.31 g/mol [4][5] |
| IUPAC Name | 1-(methoxymethyl)-4-[4-(methoxymethyl)phenyl]benzene[4] |
| CAS Number | 3753-18-2[4][5] |
Caption: Chemical structure of this compound.
High-Performance Polymers
The primary application of this compound is as a monomer or precursor in the synthesis of high-performance polymers. These materials are sought after in the electronics, automotive, and aerospace industries for their thermal stability, mechanical strength, and chemical resistance.[1]
Polyimides
Polyimides are a class of polymers known for their exceptional thermal and chemical stability. Derivatives of this compound can be used to synthesize novel polyimides. For instance, the methoxymethyl groups can be converted to other functional groups, such as amines, to create diamine monomers. These monomers can then be reacted with dianhydrides to form polyimides.[6] A related diamine monomer, 4,4'-bis((4-aminophenoxy)methyl)-1,1'-biphenyl, has been used to create polyimides with decomposition temperatures starting around 400°C.[6]
Hypothetical Polymerization Protocol for a Polyimide Precursor:
This protocol outlines a general two-step process for the synthesis of a polyimide using a diamine monomer derived from this compound.
Step 1: Synthesis of the Polyamide Acid
-
Reactant Preparation: In a dry, nitrogen-purged reaction vessel, dissolve the diamine monomer in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Dianhydride Addition: Slowly add an equimolar amount of a dianhydride (e.g., pyromellitic dianhydride) to the stirred solution. The addition should be done portion-wise to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 12-24 hours to form a viscous polyamide acid solution.
Step 2: Imidization
-
Thermal Imidization: Cast the polyamide acid solution onto a glass substrate to form a thin film. Heat the film in a vacuum oven using a staged heating profile, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour. This process removes the solvent and converts the polyamide acid to the final polyimide.
-
Chemical Imidization: Alternatively, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) to the polyamide acid solution and stir at room temperature for several hours. The resulting polyimide can then be precipitated in a non-solvent like methanol, filtered, and dried.
Caption: General workflow for polyimide synthesis.
Phenolic Resins
This compound can react with phenols to form crosslinked phenolic resins.[7][8] In this type of reaction, the methoxymethyl groups act as electrophiles that can substitute onto the electron-rich phenol rings, typically at the ortho and para positions, leading to the formation of a three-dimensional network.
Role as a Crosslinking Agent
The methoxymethyl groups of this compound are reactive and can be utilized for crosslinking various polymer systems, such as epoxy resins.[9] Under acidic conditions and with heat, the methoxymethyl group can eliminate methanol to form a reactive benzylic carbocation. This carbocation can then react with nucleophilic groups on other polymer chains, such as hydroxyl or amine groups, to form stable covalent bonds, leading to a crosslinked network with enhanced mechanical properties and thermal stability.
Caption: Crosslinking of a polymer using this compound.
Precursor for Materials in Organic Electronics
The biphenyl scaffold is a fundamental component in many high-performance materials used in organic electronics, such as Organic Light-Emitting Diodes (OLEDs).[3][10] While this compound itself may not be directly used in OLEDs, its rigid, conjugated structure makes it an excellent starting material for the synthesis of more complex molecules with tailored electronic properties.[2] By chemically modifying the methoxymethyl groups, it can be converted into precursors for charge transport materials or host materials in OLED devices.[10] The biphenyl core provides good thermal stability and can be functionalized to tune the HOMO/LUMO energy levels for efficient charge injection and transport.[11][12]
Properties of Biphenyl-Based Materials in OLEDs:
| Property | Significance in OLEDs |
| High Thermal Stability | Ensures device longevity and stable performance at elevated operating temperatures. |
| Rigid Molecular Structure | Leads to the formation of stable amorphous films, which is crucial for uniform device performance and preventing crystallization-induced failure.[10] |
| Tunable Electronic Properties | Functionalization of the biphenyl core allows for the optimization of energy levels to match other layers in the OLED stack, facilitating efficient charge injection and transport. |
| Good Film-Forming Properties | Essential for fabricating high-quality, defect-free thin films by vacuum deposition or solution processing. |
Summary of Applications and Potential
| Application Area | Role of this compound | Resulting Material Properties | Key Industries |
| High-Performance Polymers | Monomer precursor for polyimides and phenolic resins. | High thermal stability, chemical resistance, mechanical strength. | Electronics, Automotive, Aerospace[1] |
| Advanced Composites | Crosslinking agent for epoxy and other resins. | Enhanced stiffness, strength, and thermal stability. | Aerospace, Defense[1] |
| Organic Electronics | Precursor for the synthesis of host and charge transport materials. | Good thermal stability, amorphous film-forming ability, tunable electronic properties. | Display Technology, Solid-State Lighting |
| Specialty Chemicals | Intermediate for fluorescent brighteners and flame retardants. | Specific optical and fire-retardant properties. | Textiles, Plastics |
References
- PW Consulting Chemical & Energy Research Center. (2025, February 8). 4,4'-Bis(Methoxymethyl)Biphenyl Market.
-
ChemBK. Phenol polymer with 4,4'-bis(methoxymethyl)1,1'-bisphenyl. Retrieved from [Link]
-
ResearchGate. Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ-biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. Retrieved from [Link]
-
National Institutes of Health. (n.d.). DEVELOPMENT OF BIPHENYL MONOMERS AND ASSOCIATED CROSSLINKED POLYMERS WITH INTRAMOLECULAR PI-PI INTERACTIONS. PMC. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of Biphenyl Derivatives. Retrieved from [Link]
-
The Royal Society. (2023). Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]
-
National Institutes of Health. 4,4-Bis(methoxymethyl)biphenyl. PubChem. Retrieved from [Link]
-
ResearchGate. Investigation of biphenyl enamines for applications as p-type semiconductors. Retrieved from [Link]
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Wolters Kluwer. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Retrieved from [Link]
-
LookChem. Cas 205830-20-2,Phenol polymer with 4,4'-bis(methoxymethyl)1,1'-bisphenyl. Retrieved from [Link]
-
Royal Society of Chemistry. ADMET polymerization of bio-based biphenyl compounds. Retrieved from [Link]
- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
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4,4'-Bis(methoxymethyl)-1,1'-biphenyl as a crosslinking agent
An In-Depth Technical Guide to 4,4'-Bis(methoxymethyl)-1,1'-biphenyl for Advanced Crosslinking Applications
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide for researchers, scientists, and professionals in materials science and drug development on the application of this compound as a versatile crosslinking agent. This guide delves into the fundamental chemistry, mechanistic pathways, and practical protocols for leveraging this compound to create advanced polymer networks with enhanced thermal and mechanical properties.
Introduction: The Unique Attributes of this compound
This compound is a bifunctional crosslinking agent characterized by a rigid biphenyl core flanked by two methoxymethyl groups.[1][2] Its chemical structure, C16H18O2, imparts a unique combination of thermal stability, rigidity, and defined reactivity, making it an invaluable tool for the synthesis of high-performance polymers.[3][4] The rigid biphenyl unit contributes to the creation of polymers with high glass transition temperatures (Tg) and excellent thermal stability, while the methoxymethyl groups provide the reactive sites for forming a durable, crosslinked network.[5]
This crosslinker is particularly effective with polymers containing nucleophilic functional groups such as hydroxyl (-OH), carboxyl (-COOH), or amine (-NH) groups. Its applications are prominent in industries that demand materials with exceptional durability and precision, including electronics for photoresist formulations, automotive for heat-resistant components, and aerospace for advanced composite materials.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C16H18O2 | [1][6] |
| Molecular Weight | 242.31 g/mol | [1][6] |
| Appearance | White crystalline solid | [4] |
| Melting Point | 49-50°C | [4] |
| Boiling Point | 350°C | [4] |
| CAS Number | 3753-18-2 | [1] |
The Mechanism of Crosslinking: Acid-Catalyzed Electrophilic Aromatic Substitution
The crosslinking action of this compound is typically initiated by an acid catalyst. The process proceeds through an electrophilic aromatic substitution mechanism, where the methoxymethyl groups are activated to form electrophilic species that then react with nucleophilic sites on the polymer chains.
The key steps of the mechanism are as follows:
-
Protonation: The ether oxygen of the methoxymethyl group is protonated by the acid catalyst (e.g., a strong protic acid like p-toluenesulfonic acid).
-
Formation of a Carbocation: The protonated intermediate is unstable and eliminates a molecule of methanol, resulting in the formation of a resonance-stabilized benzylic carbocation. This is the rate-determining step.
-
Nucleophilic Attack: A nucleophilic group on a polymer chain (such as a hydroxyl group on a phenolic resin or a carboxyl group on a polyester) attacks the electrophilic carbocation.
-
Formation of a Covalent Bond: This attack results in the formation of a stable ether or ester linkage, effectively creating a crosslink between the polymer chain and the biphenyl unit. Since the crosslinker is bifunctional, this process can occur at both ends of the molecule, leading to the formation of a three-dimensional polymer network.
Caption: Figure 1: Acid-Catalyzed Crosslinking Mechanism.
Application Protocol: Crosslinking of a Phenolic Resin Film
This protocol provides a detailed methodology for the crosslinking of a phenolic resin (Novolac) film, a common application in the manufacturing of photoresists and protective coatings.
Materials and Reagents
-
Polymer: Phenolic resin (Novolac), e.g., poly(4-hydroxystyrene)
-
Crosslinking Agent: this compound
-
Solvent: Propylene glycol monomethyl ether acetate (PGMEA)
-
Acid Catalyst: p-Toluenesulfonic acid (p-TSA)
-
Substrate: Silicon wafers or glass slides
-
Developer: 2.38 wt% Tetramethylammonium hydroxide (TMAH) in water
Equipment
-
Analytical balance
-
Magnetic stirrer and hotplate
-
Spin coater
-
Programmable hotplate or oven
-
Fume hood
-
Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat
Experimental Workflow
Caption: Figure 2: Experimental Workflow for Polymer Film Crosslinking.
Step-by-Step Procedure
-
Solution Preparation:
-
In a clean, dry vial, dissolve the phenolic resin in PGMEA to achieve the desired concentration (e.g., 10-20 wt%). Stir until the polymer is fully dissolved.
-
Add this compound to the solution. The concentration of the crosslinker should be optimized based on the desired crosslinking density, typically ranging from 5 to 20 wt% relative to the polymer.
-
Add the acid catalyst (p-TSA), typically 1-5 wt% relative to the crosslinker. Stir the solution at room temperature for at least one hour to ensure homogeneity.
-
-
Spin Coating:
-
Clean the substrate (silicon wafer or glass slide) thoroughly.
-
Place the substrate on the spin coater chuck.
-
Dispense the prepared solution onto the center of the substrate.
-
Spin the substrate at a predetermined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds) to achieve the desired film thickness.
-
-
Pre-Bake (Soft Bake):
-
Carefully transfer the coated substrate to a programmable hotplate.
-
Bake at a temperature sufficient to remove the bulk of the solvent without initiating significant crosslinking (e.g., 90-110°C for 60-90 seconds).
-
-
Exposure (for Photoresist Applications):
-
For photolithography, expose the film to UV radiation (e.g., 248 nm or 365 nm) through a photomask. The acid catalyst is often a photoacid generator (PAG) in these applications, which produces the acid upon exposure.
-
-
Post-Exposure Bake (PEB) / Curing:
-
This is the critical step for thermal crosslinking.
-
Bake the film at a higher temperature (e.g., 120-180°C) for a duration of 60-120 seconds. This provides the thermal energy required to drive the acid-catalyzed crosslinking reaction to completion.
-
-
Development:
-
Immerse the substrate in a developer solution (e.g., 2.38 wt% TMAH) to remove the uncrosslinked or unexposed regions of the film.
-
-
Characterization:
-
The resulting crosslinked film can be characterized by various techniques:
-
Ellipsometry or Profilometry: To measure film thickness.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor the disappearance of -OH bands and the formation of ether linkages.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the crosslinked polymer.
-
Nanoindentation or Scratch Testing: To evaluate the mechanical properties such as hardness and modulus.
-
-
Table 2: Typical Protocol Parameters (Starting Points for Optimization)
| Parameter | Recommended Range | Purpose |
| Crosslinker Concentration | 5 - 20 wt% (relative to polymer) | Controls the density of crosslinks |
| Catalyst Concentration | 1 - 5 wt% (relative to crosslinker) | Influences the rate of the crosslinking reaction |
| Pre-Bake Temperature | 90 - 110 °C | Solvent removal |
| Pre-Bake Time | 60 - 90 seconds | Solvent removal |
| Curing Temperature | 120 - 180 °C | To drive the crosslinking reaction |
| Curing Time | 60 - 120 seconds | To ensure complete crosslinking |
Safety and Handling
This compound should be handled with care in a well-ventilated area or fume hood.[7] It may cause skin and eye irritation.[8] Always wear appropriate personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat.[7][8] Avoid inhalation of dust or vapors. In case of contact, wash the affected area thoroughly with soap and water.[8] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[7][8]
Conclusion
This compound is a highly effective crosslinking agent for creating robust and thermally stable polymer networks. Its rigid biphenyl core and well-defined acid-catalyzed reaction mechanism make it a valuable component in the formulation of advanced materials for demanding applications. The protocols and data presented in this guide serve as a comprehensive starting point for researchers and scientists to explore and optimize the use of this versatile crosslinker in their specific systems.
References
-
Safety Data Sheet: 4,4'-bis(2-methoxystyryl)-1,1'-biphenyl. (2024). Chemos GmbH & Co. KG. 7
-
4,4'-Bis(Methoxymethyl)Biphenyl Market. (2025). PW Consulting Chemical & Energy Research Center. 3
-
This compound. CymitQuimica. 6
-
Application Notes and Protocols for the Polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Benchchem. 9
-
SAFETY DATA SHEET. (2025). Sigma-Aldrich.
-
Safety data sheet. CPAchem Ltd. 10
-
4,4-Bis(methoxymethyl)biphenyl. PubChem, National Institutes of Health. 1
-
SAFETY DATA SHEET. Shanghai Canbi Pharma Ltd. 8
-
This compound. CymitQuimica. 2
-
The Role of 4,4'-Bis(chloromethyl)-1,1'-biphenyl in Modern Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. 11
-
Phenol polymer with 4,4'-bis(methoxymethyl)1,1'-bisphenyl. lookchem. 12
-
This compound)biphenyl - Names and Identifiers. ChemBK. 13
-
Polyimide derivatives of 4,4ʹ-bis((4-aminophenoxy)methyl)-1,1ʹ- biphenyl: Synthesis, spectroscopic characterization, single crystal XRD and thermal studies. (2017). ResearchGate.
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Application Notes & Experimental Protocols for 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
An in-depth guide to the use of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl as a crosslinking agent in the synthesis of vitrimeric materials is provided below. This document is intended for researchers, scientists, and professionals in drug development and materials science.
Introduction: A Modern Crosslinker for Dynamic Polymer Networks
This compound is a versatile crosslinking agent increasingly utilized in the synthesis of advanced polymer networks, particularly vitrimers. Vitrimers are a class of polymers that, while being covalently crosslinked like traditional thermosets, can change their topology through associative exchange reactions, enabling them to be reprocessed, repaired, or recycled. The utility of this compound stems from its two methoxymethyl groups, which can undergo acid-catalyzed exchange reactions with hydroxyl groups present on a polymer backbone.
This dynamic chemistry allows for the formation of adaptable networks. At elevated temperatures, the bond exchange is rapid, allowing the material to flow like a viscoelastic liquid. Upon cooling, the exchange rate slows dramatically, locking the network structure and giving the material solid-like properties. The biphenyl core of the crosslinker imparts rigidity and thermal stability to the resulting polymer network.
Mechanism of Action: Acid-Catalyzed Transetherification
The crosslinking and dynamic behavior are predicated on a transetherification reaction. In the presence of an acid catalyst, the methoxymethyl ether of the crosslinker can react with a hydroxyl group on the polymer chain, forming a new ether linkage and releasing methanol. This process is reversible, and the newly formed ether bond can be exchanged with another hydroxyl group, leading to the dynamic nature of the network.
Caption: Acid-catalyzed transetherification mechanism for vitrimer formation.
Protocol: Synthesis of a Vitrimer from a Bisphenol A-based Epoxy Resin
This protocol details the preparation of a vitrimer using a commercially available hydroxyl-containing polymer (a Bisphenol A-based epoxy resin) and this compound as the crosslinker. The presence of hydroxyl groups in the epoxy resin is crucial for the transetherification reaction.
1. Materials and Reagents
| Reagent | CAS Number | Supplier | Purpose |
| Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (with hydroxyl groups) | 25068-38-6 | Major chemical supplier | Polymer backbone |
| This compound | 3753-18-2 | Major chemical supplier | Crosslinking agent |
| p-Toluenesulfonic acid (pTSA) | 104-15-4 | Major chemical supplier | Acid catalyst |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | Major chemical supplier | Solvent (optional, for solution casting) |
2. Equipment
-
High-precision analytical balance
-
Mechanical stirrer or magnetic stir plate with heating mantle
-
Vacuum oven
-
Molds (e.g., silicone or Teflon) for sample casting
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
-
Personal Protective Equipment (PPE): safety glasses, lab coat, nitrile gloves
3. Formulation and Stoichiometry
The stoichiometry is critical for achieving a well-formed network. The molar ratio of the methoxymethyl groups on the crosslinker to the hydroxyl groups on the polymer should be carefully controlled. A common starting point is a 1:1 ratio.
-
Step 3.1: Determine Hydroxyl Equivalent Weight (HEW) of the Epoxy Resin. This value is typically provided by the manufacturer. If not, it must be determined experimentally (e.g., by titration).
-
Step 3.2: Calculate Molar Quantities.
-
Moles of hydroxyl groups = Mass of epoxy resin / HEW
-
Moles of this compound = (Moles of hydroxyl groups) / 2
-
Rationale: Each molecule of the crosslinker has two methoxymethyl groups.
-
-
Mass of crosslinker = Moles of crosslinker × 242.31 g/mol (M.W. of this compound)[1]
-
-
Step 3.3: Catalyst Loading. The acid catalyst is typically added at 1-5 mol% relative to the hydroxyl groups.
-
Moles of pTSA = Moles of hydroxyl groups × 0.05 (for 5 mol%)
-
Mass of pTSA = Moles of pTSA × 172.20 g/mol (M.W. of pTSA)
-
4. Experimental Procedure: Solvent-Free Melt Processing
This method is preferred for creating bulk material samples.
-
Step 4.1: Pre-heating. Preheat the vacuum oven to 150°C and the heating mantle to 120°C.
-
Step 4.2: Mixing.
-
Weigh the calculated amount of epoxy resin into a three-neck round-bottom flask equipped with a mechanical stirrer.
-
Begin heating the resin to 120°C with stirring to reduce its viscosity.
-
Once the resin is molten and homogenous, add the calculated mass of this compound. Continue stirring for 10-15 minutes until the crosslinker is fully dissolved and the mixture is clear.
-
Add the calculated mass of pTSA catalyst to the mixture. Continue stirring for another 5 minutes to ensure uniform distribution. An increase in viscosity may be observed as crosslinking begins.
-
-
Step 4.3: Casting and Curing.
-
Pour the hot mixture into pre-heated molds.
-
Place the molds in the vacuum oven at 150°C.
-
Cure the samples for 2 hours at 150°C, followed by a post-curing step at 180°C for 4 hours to ensure complete network formation.
-
After the curing cycle, turn off the oven and allow the samples to cool slowly to room temperature to minimize internal stresses.
-
-
Step 4.4: Demolding. Once cooled, carefully remove the solid vitrimer samples from the molds.
Caption: Workflow for the synthesis of a vitrimer via melt processing.
Characterization and Validation
To confirm the successful synthesis of the vitrimer and its dynamic properties, the following characterization techniques are recommended.
-
Gel Content Analysis:
-
Purpose: To verify the formation of an insoluble crosslinked network.
-
Procedure: A small, weighed piece of the cured material is immersed in a good solvent (e.g., THF) for 24-48 hours. The sample is then removed, dried in a vacuum oven until a constant weight is achieved, and re-weighed.
-
Self-Validation: A high gel content (>95%) indicates successful crosslinking.
-
-
Stress-Relaxation Analysis:
-
Purpose: To demonstrate the dynamic nature of the covalent bonds, a key feature of vitrimers.
-
Procedure: A sample is subjected to a constant strain at a high temperature (e.g., 180-200°C) using a dynamic mechanical analyzer (DMA) or a rheometer. The decay of stress over time is monitored.
-
Self-Validation: The stress should relax over time, following an Arrhenius-type behavior with temperature. The relaxation time is a key parameter for quantifying the network rearrangement speed.[2][3][4]
-
-
Differential Scanning Calorimetry (DSC):
-
Reprocessing/Welding:
-
Purpose: To provide a macroscopic validation of the vitrimer's reprocessability.
-
Procedure: Cut a sample into pieces, place them in a mold, and apply heat and pressure (e.g., 200°C under 10 MPa in a hot press).
-
Self-Validation: The pieces should fuse into a single, solid sample, demonstrating the material's ability to be reprocessed.
-
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Material is brittle or cracks | - Incorrect stoichiometry (excess crosslinker)- Curing temperature too high or cooling too rapid | - Recalculate and verify all reagent masses.- Use a slower cooling ramp after curing. |
| Material is soft or tacky | - Incomplete curing- Insufficient catalyst- Incorrect stoichiometry (insufficient crosslinker) | - Increase post-curing time or temperature.- Increase catalyst loading (e.g., from 3 mol% to 5 mol%).- Verify stoichiometry. |
| Slow or no stress relaxation | - Insufficient catalyst- Test temperature is too low | - Increase catalyst concentration.- Perform stress-relaxation tests at higher temperatures. |
| Bubbles in the final sample | - Trapped air during mixing- Release of methanol byproduct during curing | - Degas the mixture under vacuum before pouring.- Ensure curing is performed under vacuum. |
References
-
Cuminet, F., et al. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. Polymer Chemistry. Available at: [Link]
-
Berne, D. (2022). Synthesis and caracterization of catalyst-free transesterification vitrimers. Policy Commons. Available at: [Link]
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Cuminet, F., et al. (2022). Catalyst-free transesterification vitrimers: activation via α-difluoroesters. RSC Publishing. Available at: [Link]
-
Al-Mubaddel, F., et al. (2023). The transesterification mechanism in vitrimers. ResearchGate. Available at: [Link]
-
Demchuk, Z., et al. (2022). Catalyst-Free Epoxy Vitrimers Based on Transesterification Internally Activated by an α–CF3 Group. Macromolecules. Available at: [Link]
-
Liu, Y., et al. (2023). The Design, Synthesis, and Characterization of Epoxy Vitrimers with Enhanced Glass Transition Temperatures. PubMed. Available at: [Link]
-
YU Zhengfa, et al. (2015). Synthesis, Structure and Properties of Biphenyl Epoxy Resin for Integrated Circuit Encapsulation. China Plastics. Available at: [Link]
-
Bhanuchandra, M., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1'-biphenyl]-2-ols. ResearchGate. Available at: [Link]
-
Shi, Q., et al. (2021). Dynamic Crosslinking: An Efficient Approach to Fabricate Epoxy Vitrimer. MDPI. Available at: [Link]
-
Wang, C., et al. (2018). Synthesis of Epoxy Resin Based on Biphenyl Structure for Application in Carbon Fiber-Reinforced Composites. ResearchGate. Available at: [Link]
-
Liu, Y., et al. (2023). The Design, Synthesis, and Characterization of Epoxy Vitrimers with Enhanced Glass Transition Temperatures. MDPI. Available at: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1519430, 4,4-Bis(methoxymethyl)biphenyl. PubChem. Available at: [Link]
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PW Consulting (2025). 4,4'-Bis(Methoxymethyl)Biphenyl Market. PW Consulting Chemical & Energy Research Center. Available at: [Link]
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The Suzuki-Miyaura Coupling: A Comprehensive Guide to Biphenyl Synthesis for Drug Discovery and Development
Introduction: The Cornerstone of Modern Aryl-Aryl Bond Formation
The biphenyl motif is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The development of efficient and versatile synthetic methodologies to construct this structural unit is therefore of paramount importance. Among the arsenal of synthetic tools available to chemists, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for forging carbon-carbon bonds between sp²-hybridized centers.[4] First reported by Akira Suzuki and Norio Miyaura in 1979, this reaction has revolutionized the synthesis of biaryls due to its remarkable functional group tolerance, mild reaction conditions, operational simplicity, and the relatively low toxicity of its boron-based reagents.[4][5] In recognition of its profound impact on organic synthesis, Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry in 2010.[4][6]
This technical guide provides an in-depth exploration of the Suzuki-Miyaura coupling for biphenyl synthesis, tailored for researchers, scientists, and drug development professionals. We will dissect the catalytic cycle, scrutinize the critical role of each reaction component, present detailed, field-proven protocols, and offer insights into troubleshooting common challenges.
The Engine of the Reaction: Understanding the Catalytic Cycle
The efficacy of the Suzuki-Miyaura coupling lies in a well-orchestrated catalytic cycle centered on a palladium complex that shuttles between the Pd(0) and Pd(II) oxidation states.[1][6] A comprehensive understanding of this cycle is crucial for reaction optimization and troubleshooting. The generally accepted mechanism comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen (or pseudohalogen) bond of the aryl electrophile (Ar¹-X).[1] This step, often rate-determining, oxidizes the palladium center from Pd(0) to Pd(II), forming a square-planar organopalladium(II) intermediate.[6][7] The reactivity of the aryl halide is directly related to the C-X bond dissociation energy, following the general trend: I > OTf > Br >> Cl.[4][7]
-
Transmetalation : This is the key bond-forming step where the organic group from the organoboron reagent (Ar²-BY₂) is transferred to the palladium(II) center, displacing the halide. This process requires activation by a base. The precise mechanism of transmetalation is complex, but it is understood that the base reacts with the organoboron compound to form a more nucleophilic "ate" complex (e.g., [Ar²-B(OH)₃]⁻), which then readily transfers its aryl group to the palladium center.[8]
-
Reductive Elimination : The final step involves the expulsion of the newly formed biphenyl (Ar¹-Ar²) from the palladium(II) complex. This process is concerted and results in the regeneration of the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][6] The steric bulk of the ligands on the palladium center can often promote this final, crucial step.[4][9]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Dissecting the Reaction Components: A Guide to Rational Selection
The success of a Suzuki-Miyaura coupling is critically dependent on the judicious selection of each component. The interplay between the palladium source, ligand, base, and solvent dictates the reaction's efficiency, scope, and robustness.
The Palladium Source: Precatalyst vs. Active Catalyst
The catalyst can be introduced as a stable Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) or a preformed Pd(0) complex (e.g., Pd(PPh₃)₄, Pd₂(dba)₃).[5][6]
-
Pd(II) Sources (Precatalysts): These are often air-stable and easier to handle. For the catalytic cycle to begin, the Pd(II) must first be reduced in situ to the active Pd(0) species. This reduction can be effected by phosphine ligands, amines, or even the organoboron reagent itself, sometimes leading to an induction period or the formation of side products like homocoupled boronic acids.[6]
-
Pd(0) Sources: These complexes, such as Tetrakis(triphenylphosphine)palladium(0), can directly enter the catalytic cycle. However, they are often more sensitive to air and moisture.
In modern practice, air-stable palladium "precatalysts" that combine the Pd source and the ligand have become popular for their ease of use and reproducibility.
The Ligand: The Key to Reactivity and Selectivity
The phosphine ligand is arguably the most critical variable in a Suzuki-Miyaura reaction.[9] It stabilizes the palladium center, influences its reactivity, and modulates the rates of the elementary steps in the catalytic cycle.[4] For biphenyl synthesis, particularly with challenging substrates like sterically hindered aryl halides or less reactive aryl chlorides, the choice of ligand is paramount.
-
Steric Bulk & Electron-Richness: Bulky, electron-rich phosphine ligands are known to accelerate both the oxidative addition and the final reductive elimination steps.[9][10] The electron density donated by the ligand to the palladium center facilitates the cleavage of the C-X bond, while the steric hindrance promotes the expulsion of the biphenyl product.[4][10]
-
Buchwald Ligands: A major breakthrough in Suzuki-Miyaura coupling was the development of dialkylbiaryl phosphine ligands by the Buchwald group.[10] Ligands such as SPhos and XPhos have demonstrated unprecedented scope and reactivity, enabling the coupling of previously difficult substrates, including aryl chlorides and sulfonates, often at room temperature and with low catalyst loadings.[9][10]
| Ligand Class | Specific Ligand | Key Characteristics & Applications |
| Triarylphosphines | Triphenylphosphine (PPh₃) | Classical, inexpensive ligand. Suitable for reactive substrates (aryl iodides/bromides). Can be unstable at high temperatures. |
| Buchwald Biaryl Phosphines | SPhos, XPhos | Highly electron-rich and sterically demanding. Excellent for coupling unactivated aryl chlorides, hindered substrates, and heteroaryls.[9] |
| Ferrocenyl Phosphines | dppf | Bidentate ligand providing high stability to the catalyst complex. Widely used and effective for a range of substrates.[6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors, often more stable than phosphines. Effective for challenging couplings.[4] |
The Base: The Activator
The base plays an indispensable role in the transmetalation step.[1][6] It facilitates the formation of the highly nucleophilic boronate "ate" complex required for the transfer of the organic moiety to the palladium center.[8] The choice of base can significantly impact reaction yield and must be compatible with the functional groups present in the substrates.
-
Inorganic Bases: Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are the most commonly used bases.[6] K₃PO₄ is a stronger base and is often effective for less reactive substrates like aryl chlorides.[9] Cesium carbonate (Cs₂CO₃) is highly effective but also more expensive.[11]
-
Organic Bases: Amine bases such as triethylamine (NEt₃) can be used, but simple inorganic bases are generally preferred for their ease of removal and lower environmental impact.[11]
-
Hydroxides (NaOH, KOH): Strong bases that can be effective but may promote side reactions or be incompatible with base-sensitive functional groups (e.g., esters).[12]
The Solvent: The Reaction Medium
The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present). The choice of solvent can influence reaction rates and yields.
-
Aprotic Solvents: Toluene, dioxane, and tetrahydrofuran (THF) are very common.[6] They are often used with a small amount of water to aid in dissolving the inorganic base and facilitating the transmetalation step.[6][13]
-
Polar Aprotic Solvents: Dimethylformamide (DMF) can be an effective solvent, especially for reactions involving less soluble reactants.[12][14] However, from a green chemistry perspective, solvents like DMF are less desirable.[11]
-
Alcohol/Water Mixtures: Solvents like ethanol/water or methanol/water can be highly effective, environmentally benign options, particularly for phosphine-free systems using heterogeneous catalysts like Pd/C.[12][15]
Experimental Protocols: From Theory to Practice
The following protocols provide detailed, step-by-step methodologies for the synthesis of biphenyl derivatives. It is crucial to maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction, as oxygen can oxidize the Pd(0) catalyst, leading to deactivation and side reactions like homocoupling.[6]
Caption: General experimental workflow for Suzuki-Miyaura biphenyl synthesis.
Protocol 1: General Procedure for Biphenyl Synthesis using an Aryl Bromide
This protocol is a robust starting point for the coupling of various aryl bromides with phenylboronic acid using a classic palladium catalyst.
Materials:
-
Aryl Bromide (e.g., 4-Bromotoluene): 1.0 mmol, 1.0 equiv.
-
Phenylboronic Acid: 1.2 mmol, 1.2 equiv.
-
Palladium(II) Acetate [Pd(OAc)₂]: 0.02 mmol, 2 mol%
-
Triphenylphosphine (PPh₃): 0.08 mmol, 8 mol%
-
Potassium Carbonate (K₂CO₃): 3.0 mmol, 3.0 equiv.
-
Toluene: 8 mL
-
Water: 2 mL
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.08 mmol), and K₂CO₃ (3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[15]
-
Add the degassed toluene (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 85-90 °C and stir vigorously for 4-12 hours.[16] Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biphenyl product.[9]
Protocol 2: High-Turnover Coupling of an Aryl Chloride using a Buchwald Ligand
This protocol is adapted for more challenging aryl chloride substrates, leveraging the high reactivity of modern biaryl phosphine ligands.[9]
Materials:
-
Aryl Chloride (e.g., 4-Chlorotoluene): 1.0 mmol, 1.0 equiv.
-
Phenylboronic Acid: 1.5 mmol, 1.5 equiv.
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)): 0.01 mmol, 1 mol% Pd
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): 0.022 mmol, 2.2 mol%
-
Potassium Phosphate (K₃PO₄), finely ground: 2.0 mmol, 2.0 equiv.
-
Toluene: 5 mL
Procedure:
-
In a glovebox or under a robust stream of inert gas, charge an oven-dried reaction vial with Pd₂(dba)₃ (0.01 mmol), SPhos (0.022 mmol), K₃PO₄ (2.0 mmol), phenylboronic acid (1.5 mmol), and the aryl chloride (1.0 mmol).
-
Seal the vial and remove it from the glovebox.
-
Add degassed toluene (5 mL) via syringe.
-
Place the vial in a preheated oil bath or heating block set to 100 °C and stir for 12-24 hours.
-
Monitor the reaction for completion by LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a short plug of celite, washing the pad with additional ether.
-
Concentrate the filtrate in vacuo.
-
Purify the residue by flash column chromatography to yield the target biphenyl.
Troubleshooting and Field-Proven Insights
Despite its reliability, the Suzuki-Miyaura coupling can sometimes present challenges. Understanding potential failure modes is key to successful synthesis.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst (oxidized Pd); Poorly soluble reagents; Insufficiently strong base; Unreactive aryl chloride. | Ensure rigorous exclusion of air.[6] Try a different solvent system (e.g., DMF, dioxane/H₂O).[6][12] Switch to a stronger base (e.g., K₃PO₄).[9] For aryl chlorides, use a high-performance ligand like SPhos or XPhos.[9] |
| Homocoupling of Boronic Acid | Presence of O₂ leading to Pd(II) species; High temperatures. | Thoroughly degas all solvents and maintain a strict inert atmosphere.[6] Lower the reaction temperature if possible. |
| Protodeborylation | Instability of the boronic acid, especially in aqueous base at high temperatures. | Use a slight excess (1.1-1.5 equiv.) of the boronic acid.[5] Consider using a more stable boronic ester (e.g., pinacol ester).[6] Minimize reaction time once conversion is complete.[14] |
| Hydrolysis of Functional Groups (e.g., Esters) | Use of strong hydroxide bases (NaOH, KOH) or prolonged heating in aqueous media. | Switch to a milder base like K₂CO₃ or K₃PO₄.[17] Minimize water content or run under anhydrous conditions if the system allows.[14] |
Conclusion: An Indispensable Tool for Modern Synthesis
The Suzuki-Miyaura coupling reaction is an indispensable tool in the arsenal of chemists engaged in drug discovery and development.[17][18] Its operational simplicity, broad functional group tolerance, and the commercial availability of a vast array of starting materials have cemented its status as a premier method for constructing the vital biphenyl linkage. By understanding the intricacies of the catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can rationally design, optimize, and troubleshoot these powerful transformations to accelerate the synthesis of complex molecular targets.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]
-
National Institutes of Health (NIH). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available from: [Link]
-
Royal Society of Chemistry. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. Available from: [Link]
-
Wikipedia. Suzuki reaction. Wikipedia. Available from: [Link]
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. Available from: [Link]
-
Université de Lorraine. Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Université de Lorraine. Available from: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. MDPI. Available from: [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. MDPI. Available from: [Link]
-
Thieme. Efficient Protocol for the Phosphine-Free Suzuki–Miyaura Reaction Catalyzed by Palladium on Carbon at Room Temperature. Thieme. Available from: [Link]
-
ACS Publications. A Novel, Air-Stable Phosphine Ligand for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reaction of Chloro Arenes. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Synthesis. Suzuki-Miyaura Coupling. Organic Synthesis. Available from: [Link]
-
MDPI. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available from: [Link]
-
ResearchGate. Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage... ResearchGate. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Suzuki-Miyaura. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available from: [Link]
-
ResearchGate. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. ResearchGate. Available from: [Link]
-
ResearchGate. Synthesis of biphenyl via sustainable Suzuki-Miyaura coupling reaction using mesoporous MCF-supported tin-palladium nanoparticles. ResearchGate. Available from: [Link]
-
National Institutes of Health (NIH). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]
-
ResearchGate. (a) Suzuki-Miyaura coupling reaction to synthesize biphenyl... ResearchGate. Available from: [Link]
-
Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Available from: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling? ResearchGate. Available from: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]
-
Paul Murray Catalysis Consulting Ltd. Case Study: Knowledge Based Problem Solving. Catalysis Consulting. Available from: [Link]
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- 18. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in the Synthesis of Fluorescent Whitening Agents
Introduction: The Quest for Brilliance and the Role of Biphenyl Scaffolds
Fluorescent Whitening Agents (FWAs), also known as optical brighteners, are indispensable chemical compounds in a multitude of industries, including textiles, paper, detergents, and plastics. Their function is to absorb light in the ultraviolet spectrum and re-emit it in the blue region of the visible spectrum, a process that masks the inherent yellowing of materials and imparts a perception of enhanced whiteness and brightness. Among the various classes of FWAs, those built upon a distyryl-biphenyl core are of paramount importance due to their high fluorescence quantum yields, excellent photostability, and strong affinity for cellulosic and polyamide substrates.
The synthesis of these complex molecules hinges on the availability of versatile and reactive intermediates. 4,4'-Bis(methoxymethyl)-1,1'-biphenyl emerges as a strategic, yet underexplored, precursor in this context. While its close analog, 4,4'-bis(chloromethyl)-1,1'-biphenyl, is a well-established intermediate in the industrial production of leading FWAs like CBS-X, the methoxymethyl derivative offers potential advantages in terms of stability, handling, and synthetic flexibility.[1] This document provides a detailed technical guide for researchers and chemical development professionals on the utilization of this compound as a starting material for the synthesis of high-performance, stilbene-based fluorescent whitening agents. We will explore two robust synthetic pathways, providing not just step-by-step protocols but also the underlying chemical principles that govern these transformations.
Strategic Overview of Synthetic Pathways
The conversion of the relatively inert methoxymethyl groups of this compound into the reactive functionalities required for stilbene synthesis is the central challenge. Two primary, scientifically sound strategies are presented herein, each culminating in the formation of a distyryl-biphenyl FWA, exemplified by the synthesis of Disodium 4,4'-bis(2-sulfostyryl)biphenyl (FWA CBS-X), a widely used optical brightener in detergents.[2][3]
Pathway A: The Oxidation-Olefination Strategy This pathway involves the initial oxidation of the benzylic ether functionalities to aldehydes, followed by a Horner-Wadsworth-Emmons (HWE) reaction to construct the stilbene linkages.
Pathway B: The Halogenation-Arbuzov-Olefination Strategy This route transforms the methoxymethyl groups into more reactive halomethyl intermediates, which are then converted into phosphonate esters via the Arbuzov reaction, setting the stage for the final HWE olefination.
Caption: Overview of the two primary synthetic pathways.
Pathway A: Oxidation-Olefination Strategy
This elegant approach leverages the conversion of the methoxymethyl groups into aldehydes, creating electrophilic centers ready for olefination. The key advantage here is the potential for a more direct route, provided the oxidation step is efficient and high-yielding.
Caption: Workflow for the Oxidation-Olefination Strategy.
Protocol A1: Oxidation of this compound to 4,4'-Diformylbiphenyl
Causality: The choice of oxidizing agent is critical. 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a mild and effective reagent for the oxidation of benzylic ethers, proceeding via a hydride abstraction mechanism.[4] Alternatively, N-Bromosuccinimide (NBS) can achieve this transformation, potentially through a radical pathway.[5] The DDQ method is presented here due to its generally cleaner reaction profiles under neutral conditions.
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 242.31 | 2.42 g (10 mmol) |
| DDQ | 2.2 | 227.01 | 5.0 g (22 mmol) |
| Dichloromethane (DCM) | - | - | 100 mL |
| Water | - | - | 50 mL |
| Temperature | - | - | Room Temp. |
| Reaction Time | - | - | 12-24 h |
Step-by-Step Methodology:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.42 g, 10 mmol).
-
Solvent Addition: Add 100 mL of dichloromethane (DCM) and 50 mL of water. The two-phase system facilitates the reaction and subsequent workup.
-
Reagent Addition: Add DDQ (5.0 g, 22 mmol) to the stirring mixture in portions over 10 minutes. The reaction mixture will typically develop a dark color.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude 4,4'-diformylbiphenyl can be purified by recrystallization from a suitable solvent system such as toluene/heptane to yield a crystalline solid.
Protocol A2: Horner-Wadsworth-Emmons Reaction to Yield FWA CBS-X
Causality: The Horner-Wadsworth-Emmons (HWE) reaction is superior to the classical Wittig reaction for this application due to the higher nucleophilicity of the phosphonate carbanion and the ease of removal of the water-soluble phosphate byproduct.[6][7] The reaction typically exhibits high E-stereoselectivity, which is crucial for the fluorescence properties of the final FWA.[8][9]
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| 4,4'-Diformylbiphenyl | 1.0 | 210.22 | 2.10 g (10 mmol) |
| Diethyl (2-sulfobenzyl)phosphonate, Sodium Salt | 2.1 | ~332.28 | 6.98 g (21 mmol) |
| Sodium Methoxide (30% in Methanol) | 2.2 | 54.02 | ~4.0 mL (22 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
| Temperature | - | - | 80-100 °C |
| Reaction Time | - | - | 4-6 h |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,4'-diformylbiphenyl (2.10 g, 10 mmol) and Diethyl (2-sulfobenzyl)phosphonate, sodium salt (6.98 g, 21 mmol) in 100 mL of anhydrous DMF.
-
Base Addition: While stirring, slowly add the sodium methoxide solution dropwise to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Precipitation and Isolation: Upon completion, cool the reaction mixture to room temperature. Slowly add water (approx. 100 mL) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid extensively with water and then with a small amount of cold methanol to remove impurities. The product, Disodium 4,4'-bis(2-sulfostyryl)biphenyl (CBS-X), can be further purified by recrystallization from a water/ethanol mixture. Dry the final product under vacuum.
Pathway B: Halogenation-Arbuzov-Olefination Strategy
This pathway is a robust and widely applicable method for the synthesis of stilbenes. It involves the conversion of the methoxymethyl groups to halomethyl groups, which are excellent substrates for the subsequent Arbuzov and HWE reactions.
Caption: Workflow for the Halogenation-Arbuzov-Olefination Strategy.
Protocol B1: Conversion of this compound to 4,4'-Bis(bromomethyl)-1,1'-biphenyl
Causality: The cleavage of benzylic ethers to form benzylic halides is a well-established transformation. Reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃) are effective for this purpose.[4][6][8][9][10] The reaction with HBr proceeds via an SN1 mechanism due to the stability of the benzylic carbocation intermediate.[8][9][10]
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 242.31 | 2.42 g (10 mmol) |
| Hydrobromic Acid (48% aq.) | Excess | 80.91 | ~20 mL |
| Acetic Acid | - | - | 50 mL |
| Temperature | - | - | 100-110 °C |
| Reaction Time | - | - | 4-8 h |
Step-by-Step Methodology:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, combine this compound (2.42 g, 10 mmol), 50 mL of glacial acetic acid, and 20 mL of 48% aqueous hydrobromic acid.
-
Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction by TLC. The product, 4,4'-Bis(bromomethyl)-1,1'-biphenyl, is significantly less polar than the starting material.
-
Workup: After 4-8 hours, or upon completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-water. A solid precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water until the filtrate is neutral. The crude product can be purified by recrystallization from a suitable solvent like toluene to afford 4,4'-Bis(bromomethyl)-1,1'-biphenyl as a white to off-white solid.[11]
Protocol B2: Arbuzov Reaction to Synthesize Tetraethyl biphenyl-4,4'-diylbis(methylene)diphosphonate
Causality: The Michaelis-Arbuzov reaction is the most common and efficient method for preparing phosphonate esters from alkyl halides.[12][13] The reaction involves the nucleophilic attack of a trialkyl phosphite on the benzylic bromide, followed by dealkylation of the resulting phosphonium salt by the bromide ion.
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| 4,4'-Bis(bromomethyl)-1,1'-biphenyl | 1.0 | 340.05 | 3.40 g (10 mmol) |
| Triethyl phosphite | >2.0 (used as solvent) | 166.16 | ~20 mL |
| Temperature | - | - | 140-150 °C |
| Reaction Time | - | - | 5 h |
Step-by-Step Methodology:
-
Reaction Setup: In a 50 mL round-bottom flask fitted with a reflux condenser, combine 4,4'-Bis(bromomethyl)-1,1'-biphenyl (3.40 g, 10 mmol) and triethyl phosphite (~20 mL). The triethyl phosphite acts as both reagent and solvent.
-
Reaction Conditions: Heat the mixture to 140-150 °C under a nitrogen atmosphere with magnetic stirring for 5 hours.[2]
-
Removal of Excess Reagent: After cooling, remove the excess triethyl phosphite by vacuum distillation.
-
Isolation and Purification: The resulting white solid residue is the desired bisphosphonate. It can be purified by dissolving in a minimal amount of hot ethanol and then precipitating by pouring into ice-water.[2] Filter the solid, wash with cold water, and dry under vacuum.
Protocol B3: Horner-Wadsworth-Emmons Reaction to Yield FWA CBS-X
Causality: This final step mirrors Protocol A2, but the roles of the nucleophile and electrophile are reversed. Here, the bisphosphonate carbanion, generated in situ, acts as the nucleophile, attacking the aldehyde groups of two equivalents of 2-sulfobenzaldehyde.
| Reagent/Parameter | Molar Eq. | MW ( g/mol ) | Amount |
| Tetraethyl biphenyl-4,4'-diylbis(methylene)diphosphonate | 1.0 | 454.43 | 4.54 g (10 mmol) |
| 2-Sulfobenzaldehyde, Sodium Salt | 2.1 | 208.18 | 4.37 g (21 mmol) |
| Sodium Methoxide (30% in Methanol) | 2.2 | 54.02 | ~4.0 mL (22 mmol) |
| N,N-Dimethylformamide (DMF) | - | - | 100 mL |
| Temperature | - | - | 80-100 °C |
| Reaction Time | - | - | 4-6 h |
Step-by-Step Methodology:
-
Reaction Setup: In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve the bisphosphonate (4.54 g, 10 mmol) and 2-sulfobenzaldehyde, sodium salt (4.37 g, 21 mmol) in 100 mL of anhydrous DMF.
-
Base Addition: At room temperature, slowly add the sodium methoxide solution dropwise with efficient stirring.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C for 4-6 hours until the reaction is complete as monitored by TLC or HPLC.
-
Isolation and Purification: Cool the reaction mixture and precipitate the product by the slow addition of water. Collect the solid by vacuum filtration. Wash the filter cake with water, followed by cold methanol, and dry under vacuum to yield the final product, FWA CBS-X.
Conclusion
This compound serves as a highly effective and versatile precursor for the synthesis of stilbene-based fluorescent whitening agents. The two primary pathways detailed in these notes—Oxidation-Olefination and Halogenation-Arbuzov-Olefination—offer robust and adaptable strategies for researchers and process chemists. The choice between these pathways may depend on factors such as reagent availability, desired purity profiles, and scalability considerations. The provided protocols are designed to be self-validating and are grounded in established, authoritative chemical principles, offering a solid foundation for the development of novel and efficient synthetic routes to high-performance optical brighteners.
References
-
Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-703. [Link]
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Lee, G., & Lee, H. (2014). An Oxidation of Benzyl Methyl Ethers with NBS that Selectively Affords Either Aromatic Aldehydes or Aromatic Methyl Esters. Bulletin of the Korean Chemical Society, 35(6), 1835-1838. [Link]
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Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis. Journal of the American Chemical Society, 83(7), 1733–1738. [Link]
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J&K Scientific LLC. (2025). Michaelis–Arbuzov reaction. [Link]
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Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage. [Link]
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Chemistry LibreTexts. (2021). 12.1: Reactions of Ethers. [Link]
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NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]
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Lord, R. L., Korich, A. L., Kosak, T. M., & Conrad, H. A. (2015). Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460-7467. [Link]
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Organic Chemistry Portal. (n.d.). Arbuzov Reaction. [Link]
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Bohlmann, F., & Zdero, C. (1972). Deethylation of Aryl Ethyl Ethers by Boron Tribromide. Synthetic Communications, 9(5), 345-347. [Link]
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Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. [Link]
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PrepChem. (n.d.). Synthesis of 4,4'-bis (phosphonomethyl) biphenyl. [Link]
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Radhakrishnamurti, P. S., & Visvanathan, T. P. (1969). Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Proceedings of the Indian Academy of Sciences - Section A, 69(4), 229-234. [Link]
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Wikipedia. (n.d.). Wittig reaction. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT. [Link]
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PubChem. (n.d.). 4,4'-Bis(bromomethyl)biphenyl. [Link]
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ResearchGate. (n.d.). Synthesis of stilbene, 1,4-distyrylbenzene and 4,4′-distyrylbiphenyl via Horner–Wadsworth–Emmons reaction in phase-transfer catalysis system. [Link]
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The Versatility of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in Advanced Electronic Formulations
Abstract
This technical guide provides detailed application notes and protocols for the utilization of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl in the field of electronic chemicals. This bifunctional aromatic compound serves as a critical building block and crosslinking agent in the synthesis of high-performance polymers and the formulation of advanced materials for microelectronics. Its unique structure, featuring a rigid biphenyl core and reactive methoxymethyl groups, imparts desirable thermal stability, mechanical strength, and dielectric properties to the resulting materials. This document is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth insights into its application in polymer synthesis, negative-tone photoresists, and epoxy resin formulations for electronic encapsulation.
Introduction: The Strategic Importance of the Biphenyl Moiety in Electronic Materials
The relentless drive for miniaturization and enhanced performance in the electronics industry necessitates the development of advanced materials with superior thermal, mechanical, and electrical properties. The biphenyl unit is a foundational scaffold in many high-performance polymers due to its rigid, planar structure which contributes to high thermal stability and mechanical robustness.[1] When functionalized with reactive groups, such as the methoxymethyl moieties in this compound, this core structure becomes a versatile tool for polymer chemists and material scientists.
This compound, with the chemical formula C16H18O2 and a molecular weight of 242.31 g/mol , is a white crystalline solid at room temperature.[2][3] Its primary utility in electronic chemicals stems from the reactivity of the two methoxymethyl groups, which can undergo acid-catalyzed self-condensation or reaction with other active hydrogen-containing compounds to form stable methylene bridges. This crosslinking capability is central to its application in creating robust, three-dimensional polymer networks.
This guide will explore three key applications of this compound: as a monomer for the synthesis of poly(phenylene methylene)-type polymers, as a crosslinking agent in negative-tone photoresists, and as a co-curing agent or modifier in epoxy resin formulations for electronic encapsulation.
Physicochemical Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application.
| Property | Value | Reference |
| Molecular Formula | C16H18O2 | [2] |
| Molecular Weight | 242.31 g/mol | [2] |
| Appearance | White Crystalline Solid | [3] |
| Melting Point | 47-50 °C | [3] |
| Boiling Point | 350 °C | [3] |
| CAS Number | 3753-18-2 | [4] |
Application I: Synthesis of Poly(biphenylene methylene) Polymers
The self-condensation of this compound under acidic conditions provides a direct route to poly(biphenylene methylene), a polymer with a backbone of alternating biphenyl and methylene units. This polymer is expected to exhibit high thermal stability and a low dielectric constant, making it a candidate for use as an insulating material in microelectronics.[5]
Polymerization Mechanism: Acid-Catalyzed Electrophilic Aromatic Substitution
The polymerization is initiated by the protonation of a methoxymethyl group by a strong acid catalyst. This is followed by the elimination of methanol to form a reactive benzylic carbocation. This carbocation then undergoes an electrophilic aromatic substitution reaction with a phenyl ring of another monomer, forming a methylene bridge and regenerating the acidic proton to continue the catalytic cycle.
Caption: Acid-catalyzed polymerization of this compound.
Experimental Protocol: Synthesis of Poly(biphenylene methylene)
This protocol is adapted from established procedures for the synthesis of poly(phenylene methylene) from similar precursors.[5][6]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Dichloromethane (CH2Cl2)
-
Strong acid catalyst (e.g., Trifluoromethanesulfonic acid (TfOH) or Tin(IV) chloride (SnCl4)) (0.01 - 0.1 eq)
-
Methanol (for quenching and precipitation)
-
Tetrahydrofuran (THF) (for dissolution and purification)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. The system is flame-dried and purged with dry nitrogen.
-
Monomer Dissolution: this compound is dissolved in anhydrous dichloromethane in the reaction flask under a nitrogen atmosphere.
-
Catalyst Addition: The acid catalyst is dissolved in a small amount of anhydrous dichloromethane and added dropwise to the stirred monomer solution at 0 °C.
-
Polymerization: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. The reaction is continued for 24-48 hours, during which an increase in viscosity is observed.
-
Quenching and Precipitation: The reaction is quenched by the addition of methanol. The resulting viscous solution is poured into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: The precipitated polymer is collected by filtration, redissolved in a minimal amount of THF, and re-precipitated into methanol. This process is repeated twice to remove unreacted monomer and catalyst residues.
-
Drying: The purified polymer is dried in a vacuum oven at 60 °C until a constant weight is achieved.
Expected Outcome: A light-yellow, soluble polymer. The molecular weight and polydispersity can be characterized by Gel Permeation Chromatography (GPC). The structure can be confirmed by 1H and 13C NMR spectroscopy.
Application II: Crosslinking Agent in Negative-Tone Photoresists
In negative-tone photoresists, the areas exposed to radiation become insoluble in the developer. This compound can function as an efficient crosslinker in chemically amplified negative-tone photoresists. Upon exposure to radiation, a photoacid generator (PAG) produces a strong acid, which then catalyzes the crosslinking reaction between the biphenyl derivative and a polymer matrix containing active hydrogen atoms (e.g., hydroxyl or carboxyl groups).
Crosslinking Mechanism in a Hydroxystyrene-based Polymer Matrix
The mechanism is analogous to the self-condensation, but in this case, the benzylic carbocation generated from the crosslinker reacts with the hydroxyl groups of the polymer matrix (e.g., poly(4-hydroxystyrene)). This forms a stable ether linkage, resulting in a crosslinked network.
Caption: Crosslinking mechanism in a negative-tone photoresist.
Protocol: Formulation and Patterning of a Negative-Tone Photoresist
This protocol is based on a general formulation for chemically amplified negative-tone resists using methoxymethyl-functionalized crosslinkers.[7]
Materials:
-
Poly(4-hydroxystyrene) (PHS) as the matrix resin.
-
This compound as the crosslinker.
-
A suitable Photoacid Generator (PAG), e.g., triphenylsulfonium triflate.
-
Propylene glycol monomethyl ether acetate (PGMEA) as the solvent.
-
Tetramethylammonium hydroxide (TMAH) solution (2.38 wt% in water) as the developer.
Formulation:
-
Stock Solutions: Prepare separate stock solutions of PHS, the crosslinker, and the PAG in PGMEA.
-
Resist Formulation: Combine the stock solutions to achieve the desired final concentrations. A typical formulation might be:
-
PHS: 10-20 wt% of the total solution.
-
Crosslinker: 10-30 wt% relative to the PHS.
-
PAG: 1-5 wt% relative to the PHS.
-
-
Filtration: Filter the final photoresist solution through a 0.2 µm PTFE filter.
Lithographic Processing:
-
Spin Coating: Spin-coat the photoresist solution onto a silicon wafer to achieve the desired film thickness.
-
Pre-bake: Bake the coated wafer on a hotplate at 90-110 °C for 60-90 seconds to remove the solvent.
-
Exposure: Expose the wafer to UV radiation (e.g., i-line) or an electron beam through a photomask.
-
Post-Exposure Bake (PEB): Bake the exposed wafer at 100-130 °C for 60-90 seconds to drive the acid-catalyzed crosslinking reaction.
-
Development: Immerse the wafer in a 2.38 wt% TMAH developer solution for 30-60 seconds.
-
Rinse and Dry: Rinse the wafer with deionized water and dry with a stream of nitrogen.
Expected Outcome: The exposed regions of the photoresist will remain on the wafer, forming the desired pattern, while the unexposed regions will be dissolved by the developer.
Application III: Modifier in Epoxy Resin Formulations for Electronic Encapsulation
Epoxy resins are widely used for the encapsulation of electronic components due to their excellent adhesion, chemical resistance, and electrical insulation properties.[7] this compound can be incorporated into epoxy resin formulations as a reactive modifier or co-curing agent to enhance thermal stability and reduce moisture absorption.
Curing Chemistry
In the presence of an acid catalyst (which can be generated from a thermal acid generator or be inherent to the epoxy curing system), the methoxymethyl groups of the biphenyl derivative can react with hydroxyl groups present in the epoxy resin backbone or generated during the epoxy curing process. This incorporates the rigid biphenyl moiety into the crosslinked epoxy network, potentially increasing the glass transition temperature (Tg) and improving the overall thermal performance.
Protocol: Formulation of a High-Performance Epoxy Encapsulant
Materials:
-
A standard epoxy resin (e.g., a bisphenol A or novolac based epoxy).
-
A conventional curing agent (e.g., an anhydride or amine hardener).
-
This compound as a modifier.
-
A curing accelerator (e.g., an imidazole derivative).
-
An inorganic filler (e.g., fused silica) for thermal management and CTE reduction.
Formulation and Curing:
-
Pre-blending: Melt the epoxy resin at an elevated temperature (e.g., 80-100 °C) and blend in the desired amount of this compound (e.g., 5-20 wt% of the epoxy resin).
-
Filler Addition: Gradually add the inorganic filler to the molten resin blend under high-shear mixing to ensure uniform dispersion.
-
Degassing: Degas the mixture in a vacuum oven to remove entrapped air.
-
Addition of Curing Agents: Cool the mixture slightly and add the curing agent and accelerator, mixing thoroughly.
-
Encapsulation: Dispense the formulated epoxy into the desired mold or onto the electronic components to be encapsulated.
-
Curing: Cure the encapsulated assembly in an oven following a staged curing schedule (e.g., 2 hours at 120 °C followed by 4 hours at 150 °C).
Characterization: The thermal properties of the cured encapsulant, such as Tg and the coefficient of thermal expansion (CTE), can be determined using Differential Scanning Calorimetry (DSC) and Thermomechanical Analysis (TMA), respectively.
Conclusion
This compound is a highly versatile and valuable compound in the formulation of advanced electronic materials. Its rigid biphenyl core and reactive methoxymethyl groups enable its use as a monomer for high-performance polymers, a crosslinker in negative-tone photoresists, and a performance-enhancing modifier in epoxy encapsulants. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and scientists to explore and exploit the full potential of this compound in developing next-generation electronic chemicals.
References
Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Analysis of Biphenyl Derivatives
Abstract
Biphenyl derivatives represent a significant class of compounds in pharmaceutical and materials science, serving as crucial intermediates and active pharmaceutical ingredients (APIs).[1][2][3][4] Their structural rigidity and potential for diverse functionalization make them valuable scaffolds.[1] This document provides a comprehensive guide to developing and implementing robust High-Performance Liquid Chromatography (HPLC) methods for the analysis of these derivatives. It delves into the causal relationships behind methodological choices, offers a detailed, self-validating protocol, and provides troubleshooting guidance for common chromatographic challenges. This application note is intended for researchers, scientists, and drug development professionals seeking to establish reliable analytical procedures for biphenyl compounds.
Introduction: The Analytical Imperative for Biphenyl Derivatives
Biphenyl and its substituted analogs are aromatic hydrocarbons characterized by two phenyl rings linked by a single C-C bond.[1][3][4] While the parent biphenyl molecule is relatively non-reactive, its functionalized derivatives are pivotal in various applications, including pharmaceuticals, liquid crystals, and crop protection products.[2][3] The precise quantification of these compounds and their related impurities or degradation products is a critical aspect of quality control, stability testing, and process monitoring in the pharmaceutical industry.[5][6]
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7] The development of a stability-indicating HPLC method is particularly crucial, ensuring that the analytical procedure can accurately measure the analyte of interest without interference from degradants, a key requirement of regulatory bodies like the International Council for Harmonisation (ICH).[8][9]
Foundational Principles of HPLC Method Development
A successful HPLC method is built upon a systematic understanding of the analyte's physicochemical properties and its interaction with the stationary and mobile phases.[6][7] The goal is to achieve adequate separation of all relevant components in a reasonable timeframe.
Analyte Characterization
Before initiating method development, it is essential to understand the properties of the target biphenyl derivative(s):
-
Polarity: The overall polarity of the molecule, influenced by its functional groups, will dictate the choice between reversed-phase or normal-phase chromatography. Most biphenyl derivatives are non-polar to moderately polar, making reversed-phase HPLC the most common approach.[10]
-
Solubility: The analyte must be fully soluble in the sample solvent, which should ideally be compatible with the mobile phase to prevent peak distortion.[6][11]
-
pKa: For ionizable biphenyl derivatives (e.g., those with acidic or basic functional groups), the pKa value is critical for selecting the appropriate mobile phase pH to control retention and peak shape.[7][12]
-
UV Absorbance: The presence of the biphenyl core, an aromatic chromophore, makes UV detection a suitable and widely used technique.[13] Determining the wavelength of maximum absorbance (λmax) is crucial for achieving high sensitivity.[14]
Strategic Selection of Chromatographic Conditions
The selection of the column, mobile phase, and detector settings are interdependent variables that must be optimized to achieve the desired separation.
-
Stationary Phase Selection:
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography and often the first choice. It separates analytes primarily based on hydrophobicity.[15]
-
Biphenyl and Phenyl-Hexyl Phases: These phases offer alternative selectivity for aromatic compounds through π-π interactions between the electron-rich stationary phase and the aromatic rings of the biphenyl analytes.[16][17][18] This can be particularly advantageous for separating closely related isomers or compounds with subtle structural differences.[16][17] The biphenyl phase often provides enhanced retention for these types of molecules compared to standard C18 columns.[18]
-
-
Mobile Phase Composition:
-
Solvents: In reversed-phase HPLC, the mobile phase typically consists of a mixture of water and a miscible, less polar organic solvent like acetonitrile or methanol.[11][19] Acetonitrile is often preferred due to its lower viscosity and lower UV cutoff.[11][12] The ratio of organic solvent to water controls the retention time of the analytes.[12][20]
-
pH Control: For ionizable analytes, buffering the aqueous portion of the mobile phase is essential to maintain a consistent pH and, therefore, reproducible retention times and symmetrical peak shapes. A buffer concentration of 10-50 mM is generally sufficient for most applications.[12] The mobile phase pH should be set to a value where the analyte is in a single ionic form (either fully protonated or deprotonated).[12]
-
Additives: Small amounts of acids like formic acid, acetic acid, or trifluoroacetic acid are often added to the mobile phase to improve peak shape, especially for basic compounds, and to enhance compatibility with mass spectrometry detection.[19][21]
-
-
Detection:
-
UV-Vis Detectors: Given that biphenyl derivatives contain chromophores, UV-Vis detectors are highly effective.[13] A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly useful during method development as it can acquire the full UV spectrum for each peak, aiding in peak identification and purity assessment.[13] Analysis is typically performed at the λmax of the primary analyte for maximum sensitivity, but other wavelengths may be chosen to enhance selectivity or detect specific impurities.[13][14]
-
Fluorescence Detectors: For certain biphenyl derivatives that fluoresce, a fluorescence detector can offer significantly higher sensitivity and selectivity compared to UV detection.[22]
-
// Feedback loops for optimization Evaluate_Peak_Shape -> Fine_Tune_Gradient [label="Iterate", style=dashed, color="#EA4335"]; Evaluate_Peak_Shape -> Mobile_Phase_Screening [label="Re-screen", style=dashed, color="#EA4335", constraint=false]; } Caption: Workflow for systematic HPLC method development.
Detailed Protocol: Isocratic RP-HPLC Analysis of a Non-ionizable Biphenyl Derivative
This protocol provides a general framework for the analysis of a neutral (non-ionizable) biphenyl derivative. Note: This method must be validated for its specific intended use according to ICH guidelines.[23][24][25]
Equipment and Materials
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a DAD/PDA detector.
-
Chromatography Data System (CDS) software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and autosampler vials.
-
HPLC grade acetonitrile and water.
-
Reference standard of the biphenyl derivative (purity >99%).
-
Sample containing the biphenyl derivative.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | Biphenyl, 4.6 x 150 mm, 3.5 µm | Provides unique selectivity for aromatic compounds via π-π interactions.[16][18] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) | A common starting point for non-polar to moderately polar compounds. The ratio should be optimized to achieve a retention time (k') between 2 and 10. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling viscosity and analyte-stationary phase interactions.[26] |
| Injection Vol. | 10 µL | A typical volume; should be adjusted to avoid column overloading.[27] |
| Detection | DAD/PDA at 254 nm | Biphenyls have strong absorbance around 254 nm. A DAD allows for spectral confirmation. |
| Run Time | 15 minutes | Should be sufficient to elute the main peak and any late-eluting impurities. |
Preparation of Solutions
-
Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution: Prepare the sample to a target concentration of approximately 50 µg/mL using the mobile phase as the diluent. The exact preparation will depend on the sample matrix. Filtration through a 0.45 µm syringe filter may be necessary if particulates are present.[28]
System Suitability Testing (SST)
Before any sample analysis, the suitability of the chromatographic system must be verified.[29][30] This ensures the system is performing adequately for the intended analysis.[30][31]
-
Procedure: Inject the Working Standard Solution five (5) replicate times.
-
Acceptance Criteria: The following criteria, based on common industry practice and regulatory expectations, must be met before proceeding.[31][32][33]
| SST Parameter | Acceptance Criteria | Purpose |
| Tailing Factor (T) | ≤ 2.0 | Measures peak symmetry. High tailing can indicate secondary interactions or column degradation.[26][34] |
| Theoretical Plates (N) | ≥ 2000 | Measures column efficiency and peak sharpness. Low plate count leads to broad peaks.[32] |
| %RSD of Peak Area | ≤ 2.0% | Measures the precision of the injector and detector. |
| %RSD of Retention Time | ≤ 1.0% | Measures the precision of the pump and the stability of the mobile phase. |
If the system fails SST, do not proceed with sample analysis. Investigate the cause, perform corrective actions, and repeat the SST until it passes.[33]
Analysis Sequence
-
Perform System Suitability Testing.
-
Inject a blank (mobile phase) to ensure no carryover or system contamination.
-
Inject the Working Standard Solution.
-
Inject the Sample Solution(s).
-
Inject the Working Standard Solution periodically (e.g., every 10 sample injections) to bracket the samples and monitor system performance over the run.
Stability-Indicating Method Development: Forced Degradation Studies
To ensure an HPLC method is "stability-indicating," it must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products.[8][35] This is demonstrated through forced degradation (stress testing) studies, where the drug substance is exposed to harsh conditions to generate degradants.[35][9]
Rationale and Objective
The primary goal is to generate a modest amount of degradation (typically 5-20%) to produce a representative profile of degradation products without destroying the molecule completely.[36] The stressed samples are then analyzed using the developed HPLC method to assess its specificity.
Typical Stress Conditions
The drug substance should be stressed under the following conditions as recommended by ICH guidelines:[8][36]
-
Acid Hydrolysis: 0.1 M HCl at room temperature or elevated temperature (e.g., 60 °C).
-
Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidation: 3% Hydrogen Peroxide (H₂O₂) at room temperature.
-
Thermal Stress: Drug substance stored in an oven at elevated temperature (e.g., 80 °C).
-
Photolytic Stress: Exposure to a light source providing both visible and UV output.
A control sample (unstressed) should be analyzed alongside the stressed samples.[36] The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main API peak and from each other.
Troubleshooting Common HPLC Issues
Even with a robust method, chromatographic problems can arise. A systematic approach is key to efficient troubleshooting.[28][34]
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | - Secondary interactions with active silanols on the column.[34][37]- Column overload.[27][28]- Mismatch between sample solvent and mobile phase. | - Use a highly end-capped column or a different stationary phase (e.g., Biphenyl).- Reduce sample concentration or injection volume.[27]- Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Column overload.[28]- Sample solvent stronger than the mobile phase. | - Dilute the sample.[28]- Ensure the sample solvent is weaker than or the same as the mobile phase. |
| Split Peaks | - Partially clogged column inlet frit.[28]- Void or channel in the column packing.[34]- Sample precipitating on the column. | - Reverse-flush the column (if permitted by manufacturer).- Replace the column.- Ensure the sample is fully dissolved in the injection solvent. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.[28]- Pump malfunction or leak.- Column aging or contamination.[28]- Temperature fluctuations.[26] | - Prepare mobile phase fresh daily; use a graduated cylinder for accuracy.- Check pump seals and connections for leaks.- Flush the column with a strong solvent; replace if necessary.- Use a column oven for stable temperature control.[28] |
| High Backpressure | - Blockage in the system (e.g., guard column, tubing, column frit).[28]- Precipitated buffer in the mobile phase. | - Systematically disconnect components to locate the blockage.- Filter all mobile phases, especially those containing buffers.[28]- Ensure buffer solubility when mixing with organic solvent. |
Conclusion
The successful HPLC analysis of biphenyl derivatives hinges on a logical and systematic approach to method development, grounded in the physicochemical properties of the analytes. The use of specialized stationary phases, such as biphenyl columns, can provide unique selectivity for these aromatic compounds. A robust method is not only one that provides good chromatography but is also validated for its intended purpose and proven to be stability-indicating through forced degradation studies. By following the principles and protocols outlined in this guide, researchers can develop reliable and reproducible HPLC methods to ensure the quality, safety, and efficacy of products containing biphenyl derivatives.
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- A practical guide to forced degradation and stability studies for drug substances.
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- Navigating HPLC Method Development: Tips for Success - Pharma's Almanac.
- HPLC Peak Shape Troubleshooting Solution Column - uHPLCs.
- Troubleshooting Common HPLC Issues: A Practical Guide - Maxi Scientific.
- HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development - Walsh Medical Media.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development - Open Access Journals.
- Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them - Mastelf.
- How to decide System Suitability Test (SST) in HPLC: Best Practice.
- Understanding the Properties and Applications of Biphenyl Deriv
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- Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks - Industry news - alwsci.
- System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025 - YouTube.
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- Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection - PubMed.
- What Are HPLC System Suitability Tests and Their Importance? - Altabrisa Group.
- Important Aspects of UV Detection for HPLC - LCGC Intern
- HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons - Ingenieria Analitica Sl.
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- New Method Development by HPLC and Validation as per ICH Guidelines - Acta Scientific.
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- Electronic Structure and Geometry of Biphenyl Derivatives. A Study of Theelectronic Transitions Observed in Absorption, Fluoresc - LSU Scholarly Repository.
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- ICH Guidelines for Analytical Method Valid
- Biphenyl - Wikipedia.
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- HPLC Monitoring of Biphenyl Derivatives with UV and Electrochemical Detection Modes | Request PDF - ResearchG
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Application Notes and Protocols for the Polymerization of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Introduction: A Versatile Building Block for Advanced Porous Polymers
4,4'-Bis(methoxymethyl)-1,1'-biphenyl is a bifunctional monomer poised for the synthesis of advanced polymeric materials. Its rigid biphenyl core imparts thermal and chemical stability, while the two methoxymethyl groups provide reactive sites for polymerization. This unique combination makes it an exemplary candidate for constructing porous organic polymers (POPs), materials characterized by their high surface area, tunable porosity, and robust nature. These properties make them highly attractive for applications in gas storage and separation, catalysis, and as components in electronic devices.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound as a monomer. We will delve into the mechanistic principles of its polymerization, provide a detailed experimental protocol for the synthesis of a porous poly(4,4'-biphenylene methylene) network, and discuss the characterization and properties of the resulting materials.
Polymerization Mechanism: Acid-Catalyzed Self-Condensation
The primary route for the polymerization of this compound is through an acid-catalyzed self-condensation reaction, a type of Friedel-Crafts alkylation. In this process, a Lewis acid catalyst, such as iron(III) chloride (FeCl₃), activates the methoxymethyl groups, leading to the formation of a carbocationic intermediate. This electrophilic species then attacks an electron-rich aromatic ring of another monomer molecule, forming a methylene bridge (-CH₂-) and releasing methanol and a proton. This process repeats, leading to the formation of a highly cross-linked, three-dimensional porous polymer network.
The choice of catalyst is critical in directing the polymerization and influencing the properties of the final material. Anhydrous iron(III) chloride is an effective and commonly used catalyst for this type of reaction due to its strong Lewis acidity and ability to promote the formation of the necessary carbocationic intermediates.[1]
Experimental Protocol: Synthesis of Porous Poly(4,4'-biphenylene methylene)
This protocol details the synthesis of a porous poly(4,4'-biphenylene methylene) network via the FeCl₃-catalyzed self-condensation of this compound.
Materials:
-
This compound (≥98% purity)
-
Anhydrous Iron(III) Chloride (FeCl₃) (≥99%)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Methanol (ACS grade)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Deionized water
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Schlenk line or nitrogen inlet
-
Buchner funnel and filter paper
-
Soxhlet extraction apparatus
-
Vacuum oven
Diagram of the Experimental Workflow:
Caption: Experimental workflow for the synthesis of porous poly(4,4'-biphenylene methylene).
Procedure:
-
Reactor Setup: Assemble a dry three-neck round-bottom flask with a reflux condenser and a nitrogen inlet. The glassware should be oven-dried and cooled under a stream of nitrogen to ensure anhydrous conditions.
-
Monomer and Solvent Addition: To the flask, add this compound (e.g., 1.0 g, 4.13 mmol) and anhydrous 1,2-dichloroethane (e.g., 40 mL).
-
Catalyst Addition: While stirring the solution under a nitrogen atmosphere, add anhydrous iron(III) chloride (e.g., 1.34 g, 8.26 mmol, 2 equivalents). The reaction mixture will typically turn dark.
-
Polymerization: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 24 to 48 hours. During this time, a solid polymer precipitate will form.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Collect the solid polymer by vacuum filtration using a Buchner funnel.
-
Purification:
-
Wash the collected solid sequentially with 1 M hydrochloric acid, deionized water, and methanol to remove the catalyst and any unreacted monomer.
-
For further purification, perform a Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers.
-
-
Drying: Dry the purified polymer in a vacuum oven at 80-100 °C overnight to obtain a fine, porous powder.
Characterization of Poly(4,4'-biphenylene methylene)
The resulting polymer should be characterized to confirm its structure and evaluate its properties.
Structural Characterization:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of the polymer is expected to show the disappearance of the C-O stretching band of the methoxymethyl group (around 1090 cm⁻¹) from the monomer. Characteristic peaks for the polymer will include aromatic C-H stretching (around 3020 cm⁻¹) and methylene (-CH₂-) bond stretching (around 2915 cm⁻¹).[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C NMR spectroscopy can confirm the polymer structure. The spectrum should show aromatic carbon signals (around 128-138 ppm) and a characteristic signal for the methylene bridge carbons (around 39-41 ppm).[2]
Diagram of the Polymerization Reaction:
Caption: Acid-catalyzed self-condensation of the monomer to form the polymer.
Properties of Porous Poly(4,4'-biphenylene methylene)
The properties of the resulting polymer are highly dependent on the reaction conditions. The following table summarizes typical properties for porous organic polymers derived from similar aromatic monomers.
| Property | Typical Value Range | Analytical Technique |
| BET Surface Area | 500 - 1500 m²/g | Nitrogen Adsorption |
| Pore Volume | 0.3 - 1.0 cm³/g | Nitrogen Adsorption |
| Pore Size | Microporous to Mesoporous (0.5 - 5 nm) | BJH/DFT Analysis |
| Thermal Stability (Td5) | 400 - 500 °C (in N₂) | TGA |
| Solubility | Insoluble in common organic solvents | Solubility Testing |
Data Interpretation:
-
BET Surface Area: A high Brunauer-Emmett-Teller (BET) surface area is indicative of a well-developed porous network, which is crucial for applications in adsorption and catalysis.[3][4]
-
Pore Size Distribution: The pore size, determined by Barrett-Joyner-Halenda (BJH) or Density Functional Theory (DFT) analysis of the nitrogen adsorption-desorption isotherms, will indicate whether the material is microporous, mesoporous, or a combination of both.[3]
-
Thermal Stability: Thermogravimetric analysis (TGA) is used to assess the thermal stability of the polymer.[5][6] The 5% weight loss temperature (Td5) in an inert atmosphere (e.g., nitrogen) is a common metric. The high thermal stability of these polymers is a direct result of the rigid aromatic backbone.[7]
Conclusion and Future Outlook
This compound is a highly promising monomer for the synthesis of robust, porous organic polymers. The acid-catalyzed self-condensation method provides a straightforward route to these materials. The resulting poly(4,4'-biphenylene methylene) networks exhibit high surface areas, thermal stability, and chemical resistance, making them suitable for a wide range of applications. Further research can explore the use of different catalysts to tune the porosity and surface properties of the resulting polymers, as well as their functionalization for targeted applications in areas such as drug delivery and selective sensing.
References
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- Simulation and Experimental Study of the Isothermal Thermogravimetric Analysis and the Apparent Alterations of the Thermal Stability of Composite Polymers. MDPI. (2020).
- Application Notes and Protocols for the Polymerization of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. Benchchem. (n.d.).
- Characterization of Polymers Using TGA. PerkinElmer. (n.d.).
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- Porous Organic Frameworks: Advanced Materials in Analytical Chemistry. PMC. (2019).
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Application Notes and Protocols: Encapsulation and Antireflection Coatings
Introduction
In the realms of advanced materials and biotechnology, the precise control over substance delivery and light interaction is paramount. This guide provides an in-depth exploration of two critical technologies: encapsulation for the controlled release and protection of active compounds, and antireflection coatings for the manipulation of light at interfaces. Designed for researchers, scientists, and drug development professionals, this document offers not only the theoretical underpinnings but also detailed, field-proven protocols to empower your experimental endeavors.
The methodologies presented herein are grounded in established scientific principles and are designed to be self-validating, ensuring technical accuracy and reliability. By understanding the "why" behind each step, you will be equipped to not only replicate these protocols but also to innovate and adapt them to your specific research needs.
Section 1: Encapsulation for Targeted Delivery and Controlled Release
Encapsulation technology is a versatile tool for protecting sensitive active pharmaceutical ingredients (APIs), enhancing their stability, and controlling their release profile.[1][2] This section will delve into the principles of microencapsulation, with a focus on techniques relevant to the pharmaceutical and biotechnology sectors.
The Science of Encapsulation: Why It Matters
The primary goal of encapsulation is to envelop an active compound (the "core") within a protective shell (the "wall material"). This strategy offers several key advantages in drug delivery:
-
Protection and Stability: Encapsulation shields sensitive molecules from degradation by environmental factors such as light, oxygen, and moisture.[3]
-
Controlled Release: By carefully selecting the wall material and encapsulation method, the release of the active compound can be tailored for immediate, delayed, or sustained delivery.[4][5] Biodegradable polymers are often used for this purpose, allowing for controlled release as the polymer matrix degrades.[4][6]
-
Targeted Delivery: Encapsulated particles can be engineered to release their payload at specific sites within the body in response to stimuli like pH or enzymes.[7][8]
-
Taste and Odor Masking: In oral formulations, encapsulation can effectively mask the unpleasant taste or odor of certain drugs, improving patient compliance.[9][10]
Key Encapsulation Techniques
A variety of methods exist for encapsulation, each with its own set of advantages and suitable applications.[11][12] Some of the most prominent techniques include:
-
Spray Drying: A widely used industrial method where a solution or suspension containing the core and wall material is atomized into a hot gas stream, leading to rapid solvent evaporation and the formation of microcapsules.[1]
-
Coacervation: A phase separation process in a polymer solution, induced by changes in pH, temperature, or the addition of a non-solvent, which results in the deposition of a polymer-rich coacervate phase around the core material.[11]
-
Layer-by-Layer (LbL) Assembly: A versatile technique that involves the sequential adsorption of oppositely charged polyelectrolytes onto a template core, allowing for precise control over the thickness and composition of the capsule wall.[13][14]
-
Liposome Entrapment: The encapsulation of hydrophilic or lipophilic drugs within lipid vesicles, known as liposomes, which are biocompatible and can facilitate drug delivery across biological membranes.[15]
Data Presentation: Encapsulation Materials
The choice of wall material is critical to the performance of the microcapsule. The following table summarizes common biocompatible polymers used in drug encapsulation:
| Polymer | Type | Key Properties | Common Applications |
| Poly(lactic-co-glycolic acid) (PLGA) | Synthetic, Biodegradable | Tunable degradation rate, FDA approved[6] | Microspheres for controlled drug release[16] |
| Poly(lactic acid) (PLA) | Synthetic, Biodegradable | Biocompatible, thermoplastic | Drug delivery systems, medical implants[6] |
| Chitosan | Natural, Biodegradable | Mucoadhesive, biocompatible[17] | Oral and mucosal drug delivery[16] |
| Alginate | Natural, Biocompatible | Forms hydrogels, gentle crosslinking | Cell encapsulation, controlled release of proteins[18] |
| Gelatin | Natural, Biodegradable | Biocompatible, forms gels | Microencapsulation, wound dressings |
| Poly(ethylene glycol) (PEG) | Synthetic, Biocompatible | Hydrophilic, reduces protein adsorption | Surface modification of nanoparticles, drug delivery[16][17] |
Experimental Protocol: Alginate-Based Microencapsulation for Controlled Release
This protocol details the preparation of calcium alginate microcapsules, a common method for encapsulating hydrophilic drugs and biologics.
Objective: To encapsulate a model hydrophilic drug (e.g., bovine serum albumin - BSA) within calcium alginate beads for controlled release studies.
Materials:
-
Sodium alginate powder
-
Calcium chloride (CaCl2)
-
Bovine Serum Albumin (BSA)
-
Deionized water
-
Phosphate-buffered saline (PBS), pH 7.4
-
Syringe with a 22-gauge needle
-
Magnetic stirrer and stir bar
-
Beakers and graduated cylinders
Protocol Steps:
-
Prepare the Alginate-BSA Solution (Core Material Suspension):
-
Dissolve 2% (w/v) sodium alginate in deionized water by stirring overnight at room temperature to ensure complete dissolution.
-
Add BSA to the alginate solution to a final concentration of 1% (w/v) and stir gently until fully dissolved. Causality: The viscosity of the alginate solution is critical for bead formation; incomplete dissolution will lead to non-uniform capsules.
-
-
Prepare the Crosslinking Solution:
-
Prepare a 0.2 M calcium chloride solution in deionized water. Causality: The concentration of the CaCl2 solution influences the rate of gelation and the final mechanical properties of the beads.
-
-
Form the Microcapsules:
-
Draw the alginate-BSA solution into the syringe.
-
Extrude the solution dropwise from the needle into the CaCl2 solution while gently stirring. The drops will instantly form gelled beads upon contact with the calcium ions. Causality: The height from which the drops are released and the needle gauge will affect the size and sphericity of the microcapsules.
-
-
Harden and Wash the Microcapsules:
-
Allow the beads to harden in the CaCl2 solution for 30 minutes.
-
Collect the microcapsules by decantation or filtration and wash them three times with deionized water to remove excess calcium chloride and un-encapsulated BSA.
-
-
Characterization:
-
Size and Morphology: Observe the microcapsules under an optical microscope to assess their size distribution and shape.[19][20][21]
-
Encapsulation Efficiency: Determine the amount of BSA encapsulated. This can be done indirectly by measuring the concentration of non-encapsulated BSA in the CaCl2 solution and washings using a protein assay (e.g., Bradford or BCA assay).
-
In Vitro Release Study: Place a known quantity of microcapsules in a beaker with PBS (pH 7.4) at 37°C with gentle agitation. At predetermined time intervals, withdraw aliquots of the release medium and measure the BSA concentration to construct a release profile.[22]
-
Visualization: Microencapsulation Workflow
Caption: Workflow for alginate-based microencapsulation.
Section 2: Antireflection Coatings for Optical Applications
Antireflection (AR) coatings are thin films applied to optical surfaces to reduce reflection and increase transmission.[23][24] This is crucial in a wide range of applications, from improving the efficiency of solar cells to enhancing the performance of lenses and display devices.[25][26]
The Physics of Antireflection: How It Works
AR coatings function based on the principle of thin-film interference. When light passes from one medium to another (e.g., from air to glass), a portion of the light is reflected. An AR coating, with a specific refractive index and thickness, creates a second reflected wave from the coating-substrate interface. By controlling the properties of the coating, this second reflected wave can be made to be 180 degrees out of phase with the first reflected wave (from the air-coating interface), causing destructive interference and minimizing the overall reflection.[27]
For a single-layer AR coating, the ideal refractive index (n_c) and thickness (d_c) are given by:
-
n_c = sqrt(n_0 * n_s) where n_0 is the refractive index of the incident medium (typically air, n_0 ≈ 1) and n_s is the refractive index of the substrate.
-
d_c = λ / (4 * n_c) where λ is the design wavelength for which reflection is minimized.
While single-layer coatings are effective for a narrow wavelength range, multilayer coatings can achieve broadband antireflection by stacking layers of alternating high and low refractive indices.[28][29]
Key Deposition Techniques
The fabrication of high-quality AR coatings relies on precise thin-film deposition techniques.[30] Common methods include:
-
Physical Vapor Deposition (PVD): This encompasses several vacuum deposition methods where a material is vaporized and then condensed onto the substrate.[31][32]
-
Chemical Vapor Deposition (CVD): A thin film is formed on a substrate by the chemical reaction of vapor-phase precursors.[30]
-
Sol-Gel Method: A wet-chemical technique where a solution (the "sol") of molecular precursors is applied to a substrate and then undergoes a series of reactions to form a solid network (the "gel"). This method is cost-effective and allows for coating complex shapes.
Data Presentation: Antireflection Coating Materials
The choice of material is dictated by its refractive index and transparency at the desired wavelengths.
| Material | Approximate Refractive Index (at 550 nm) | Deposition Methods | Common Applications |
| Magnesium Fluoride (MgF2) | 1.38 | PVD | Single-layer AR coatings for glass |
| Silicon Dioxide (SiO2) | 1.46 | PVD, CVD, Sol-Gel | Low-index layer in multilayer coatings[35] |
| Titanium Dioxide (TiO2) | 2.4 | PVD, CVD, Sol-Gel | High-index layer in multilayer coatings[36] |
| Tantalum Pentoxide (Ta2O5) | 2.1 | PVD | High-index layer in multilayer coatings |
| Zinc Sulfide (ZnS) | 2.35 | PVD | Infrared AR coatings |
Experimental Protocol: Single-Layer SiO2 Antireflection Coating via Sol-Gel Method
This protocol describes the fabrication of a porous silica antireflection coating on a glass substrate.
Objective: To deposit a single-layer silicon dioxide (SiO2) antireflection coating on a glass slide to reduce reflection in the visible spectrum.
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl) as a catalyst
-
Glass microscope slides
-
Spin coater
-
Furnace or hot plate
-
Ultrasonic bath
Protocol Steps:
-
Substrate Cleaning:
-
Thoroughly clean the glass slides by sonicating them sequentially in acetone, ethanol, and deionized water for 15 minutes each.
-
Dry the slides with a stream of nitrogen gas. Causality: A pristine substrate surface is essential for good film adhesion and uniformity.
-
-
Sol Preparation:
-
In a clean beaker, mix TEOS, ethanol, deionized water, and a small amount of HCl in a molar ratio of approximately 1:38:4:0.001.
-
Stir the solution at room temperature for at least 24 hours to allow for hydrolysis and condensation reactions to form the silica sol. Causality: The aging time of the sol affects its viscosity and the resulting film properties.
-
-
Coating Deposition (Spin Coating):
-
Place a cleaned glass slide on the spin coater chuck.
-
Dispense a small amount of the silica sol onto the center of the slide.
-
Spin the substrate at a specific speed (e.g., 3000 rpm) for a set time (e.g., 30 seconds). Causality: The spin speed is the primary determinant of the film thickness; higher speeds result in thinner films.
-
-
Drying and Curing:
-
Dry the coated slide on a hot plate at 100°C for 10 minutes to evaporate the solvent.
-
Cure the film in a furnace at a high temperature (e.g., 400-500°C) for 1 hour to densify the silica network and remove residual organic compounds. Causality: The curing temperature affects the final refractive index and mechanical durability of the coating.
-
-
Characterization:
-
Thickness and Refractive Index: Use ellipsometry to measure the thickness and refractive index of the coating.
-
Optical Performance: Measure the reflectance and transmittance spectra of the coated and uncoated slides using a UV-Vis spectrophotometer with an absolute reflectance accessory.[37][38][39] The effectiveness of the AR coating is determined by the reduction in reflectance at the target wavelength.
-
Durability Testing: Assess the coating's adhesion and resistance to abrasion using methods like the tape test or by exposing it to environmental stressors.[26][40]
-
Visualization: Antireflection Coating Mechanism
Caption: Mechanism of a single-layer antireflection coating.
References
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Layer-by-Layer Cell Encapsulation for Drug Delivery: The History, Technique Basis, and Applications - PMC. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
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MICROENCAPSULATION: A REVIEW OF APPLICATIONS IN THE FOOD AND PHARMACEUTICAL INDUSTRIES. (n.d.). J-Stage. Retrieved January 2, 2026, from [Link]
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A Look at Biodegradable Polymers in Drug Delivery. (n.d.). Oakwood Labs. Retrieved January 2, 2026, from [Link]
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How to Measure the Success of Antireflective Coatings. (2018, May 4). AZoM.com. Retrieved January 2, 2026, from [Link]
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Biocompatible Polymers for 3D-Printed Drug Delivery: Materials Innovation for Sustainable Therapies. (2024, November 5). 3D Printing Progress. Retrieved January 2, 2026, from [Link]
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How Are Biocompatible Polymers Used In Drug Delivery? (2025, July 28). Chemistry For Everyone. Retrieved January 2, 2026, from [Link]
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Biocompatible Polymers for Medical Applications: Innovation in Materials for Implants and Drug Delivery Systems. (n.d.). rMix. Retrieved January 2, 2026, from [Link]
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(PDF) MICROENCAPSULATION: A REVIEW OF APPLICATIONS IN THE FOOD AND PHARMACEUTICAL INDUSTRIES. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Uniform biodegradable microparticle systems for controlled release - PMC. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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(PDF) Microencapsulation Techniques in Drug Delivery Systems. (2025, April 9). ResearchGate. Retrieved January 2, 2026, from [Link]
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Encapsulation Methods and Releasing Mechanisms of Encapsulated Active Drug. (2024, January 15). Preprints.org. Retrieved January 2, 2026, from [Link]
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pH-controlled drug loading and release from biodegradable microcapsules - PMC. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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controlled drug delivery through microencapsulation. (n.d.). Retrieved January 2, 2026, from [Link]
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Characterization of microcapsules. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]
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Mechanisms of drug release from microspheres and microcapsules.pptx. (n.d.). SlideShare. Retrieved January 2, 2026, from [Link]
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Multilayer antireflection coatings: theoretical model and design parameters. (n.d.). Optica Publishing Group. Retrieved January 2, 2026, from [Link]
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Microencapsulation – A Novel Approach in Drug Delivery: A Review. (n.d.). INDO GLOBAL JOURNAL OF PHARMACEUTICAL SCIENCES. Retrieved January 2, 2026, from [Link]
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A Mini Review: Antireflective Coatings Processing Techniques, Applications and Future Perspective. (2017, October 9). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Thin-Film Application Methods: Vapor Deposition vs. Sputtering. (n.d.). Retrieved January 2, 2026, from [Link]
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Layer-by-Layer assembled nano-drug delivery systems for cancer treatment - PMC. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Strategies to Obtain Encapsulation and Controlled Release of Small Hydrophilic Molecules. (n.d.). Frontiers. Retrieved January 2, 2026, from [Link]
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(PDF) Design of multi-layer anti-reflection coating for terrestrial solar panel glass. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
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Layer-by-Layer polyelectrolyte assemblies for encapsulation and release of active compounds | Request PDF. (2025, August 9). ResearchGate. Retrieved January 2, 2026, from [Link]
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Advanced PVD Coatings for Precise Optical Applications. (n.d.). Bte Born. Retrieved January 2, 2026, from [Link]
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Design of multilayer antireflection coatings made from co-sputtered and low-refractive-index materials by genetic algorithm. (2008, April 1). Optica Publishing Group. Retrieved January 2, 2026, from [Link]
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Preparation and Characterization of Microcapsules Based on Biodegradable Polymers: Pectin/Casein Complex for Controlled Drug Release Systems. (n.d.). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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Encapsulation: A Strategy to Deliver Therapeutics and Bioactive Compounds? - PMC. (2023, February 27). National Institutes of Health. Retrieved January 2, 2026, from [Link]
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CHAPTER 17: Smart Layer-by-Layer Assemblies for Drug Delivery. (2013, April 17). Royal Society of Chemistry. Retrieved January 2, 2026, from [Link]
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Design of Three-Layer Antireflection Coating for High Reflection Index Lead Chalcogenide. (n.d.). Retrieved January 2, 2026, from [Link]
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Layer-by-Layer Cell Encapsulation for Drug Delivery: The History, Technique Basis, and Applications. (n.d.). Semantic Scholar. Retrieved January 2, 2026, from [Link]
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Thin Film Deposition Techniques: CVD, PVD & More. (n.d.). Alicat Scientific. Retrieved January 2, 2026, from [Link]
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A Mini Review: Antireflective Coatings Processing Techniques, Applications and Future Perspective. (n.d.). Open Access Journals. Retrieved January 2, 2026, from [Link]
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Understanding Sputter Deposition and Other PVD Methods. (2024, December 10). Ebeam Machine. Retrieved January 2, 2026, from [Link]
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Synthesis and characterisation of microcapsules for self-healing dental resin composites. (2024, January 18). Nature. Retrieved January 2, 2026, from [Link]
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Anti-Reflective Coating with Multiple Layers. (n.d.). COMSOL. Retrieved January 2, 2026, from [Link]
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Anti-reflective coatings: A critical, in-depth review (2011). (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
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Microencapsulation and its applications in food industry. (2019, April 22). Journal of Pharmacognosy and Phytochemistry. Retrieved January 2, 2026, from [Link]
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Microencapsulation and its applications in food industry. (2019, May 17). ResearchGate. Retrieved January 2, 2026, from [Link]
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Biodegradable Polymers for Microencapsulation of Drugs. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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Anti-Reflective Coating Materials: A Holistic Review from PV Perspective. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
-
The Role of Microencapsulation in Food Application - PMC. (2022, February 23). National Institutes of Health. Retrieved January 2, 2026, from [Link]
-
Accurate determination of the optical performances of antireflective coatings by low coherence reflectometry. (n.d.). Optica Publishing Group. Retrieved January 2, 2026, from [Link]
-
Thin Film Deposition By Sputtering: Essential Basics. (2013, October 7). Semicore Equipment Inc. Retrieved January 2, 2026, from [Link]
-
Durability Testing of Antireflection Coatings for Solar Applications. (n.d.). Retrieved January 2, 2026, from [Link]
-
Anti-Reflective Coating Explained. (n.d.). Korvus Technology. Retrieved January 2, 2026, from [Link]
-
Non-destructive measurement of antireflective coatings on curved surfaces. (n.d.). Retrieved January 2, 2026, from [Link]
-
Morphological Characterization of Capsules. (2023, May 18). Encyclopedia MDPI. Retrieved January 2, 2026, from [Link]
-
Preparation Process Optimization and Performance Characterization of Feed Plant Essential Oil Microcapsules. (n.d.). MDPI. Retrieved January 2, 2026, from [Link]
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- 5. web.usm.my [web.usm.my]
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Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Welcome to the dedicated technical support guide for the purification of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl (CAS No. 3753-18-2). This resource is designed for researchers, chemists, and drug development professionals who are working with this versatile biphenyl derivative, a key intermediate in the synthesis of polymers and fluorescent whitening agents.[1][2] Achieving high purity is critical for ensuring the desired performance and safety in downstream applications. This guide provides field-proven insights, troubleshooting solutions, and detailed protocols to address common challenges encountered during purification.
Frequently Asked Questions (FAQs)
Q1: What are the primary purification methods for crude this compound?
The two most effective and widely used methods are recrystallization and flash column chromatography. The choice depends on the impurity profile and the required final purity.
-
Recrystallization is ideal for removing small amounts of impurities from a solid that is already relatively pure (>95%). It is efficient for large-scale purification.
-
Flash Column Chromatography is superior for separating the target compound from impurities with different polarities, especially when the crude material is a complex mixture or an oil.[3][4]
Q2: What is the physical appearance and melting point of highly pure this compound?
Pure this compound is a white crystalline solid.[1][2] Its reported melting point is sharp, typically in the range of 49-50°C .[1][2] A broad melting range or a depressed melting point is a clear indicator of residual impurities.
Q3: What are the common impurities I should expect from the synthesis?
Impurities largely depend on the synthetic route. A common synthesis involves the reaction of 4,4'-bis(chloromethyl)-1,1'-biphenyl with sodium methoxide. Potential impurities include:
-
Unreacted Starting Materials: Such as 4,4'-bis(chloromethyl)-1,1'-biphenyl.[5]
-
Mono-substituted Byproduct: 4-(chloromethyl)-4'-(methoxymethyl)-1,1'-biphenyl or 4-(hydroxymethyl)-4'-(methoxymethyl)-1,1'-biphenyl.
-
Hydrolysis Products: 4,4'-Bis(hydroxymethyl)-1,1'-biphenyl, if moisture is present during the reaction or workup.[6]
-
Solvent Residues: From the reaction or extraction steps (e.g., THF, Toluene).[5]
Q4: How do I best assess the purity of my final product?
A multi-technique approach is recommended for a comprehensive assessment:
-
¹H NMR: Provides structural confirmation and can detect proton-bearing impurities. Look for the characteristic singlets of the methoxy (-OCH₃) and methylene (-CH₂-) protons.
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantitative purity analysis. A reverse-phase method is typically effective.[7]
-
Melting Point Analysis: As mentioned, a sharp melting point close to the literature value is a strong indicator of high purity.
Purification & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. The causality behind each solution is explained to build a deeper understanding of the purification process.
Decision Workflow for Purification Strategy
The first step is to select the appropriate technique. This decision is primarily based on the initial purity and physical state of your crude material.
Sources
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
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- 4. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. Separation of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we will delve into the practical challenges of this synthesis, offering troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yields and product purity.
I. Introduction to the Synthesis
This compound is a valuable bifunctional molecule used in the synthesis of polymers, resins, and as an intermediate in various organic transformations.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can lead to diminished yields and the formation of impurities. The most common synthetic route involves a Williamson ether synthesis, starting from a suitable biphenyl precursor.
A prevalent pathway begins with the chloromethylation of biphenyl to form 4,4'-bis(chloromethyl)-1,1'-biphenyl.[3][4][5] This intermediate is then reacted with sodium methoxide to yield the desired product. An alternative, and often preferred, route involves the reduction of 4,4'-bis(methoxycarbonyl)biphenyl to 4,4'-bis(hydroxymethyl)biphenyl, followed by etherification.[6]
This guide will focus on troubleshooting the common Williamson ether synthesis approach starting from 4,4'-bis(chloromethyl)-1,1'-biphenyl or 4,4'-bis(bromomethyl)-1,1'-biphenyl, as this is where many chemists encounter difficulties.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented with its probable causes and actionable solutions.
Issue 1: Low or No Product Formation
You've run the reaction of 4,4'-bis(halomethyl)-1,1'-biphenyl with sodium methoxide, but your TLC or GC-MS analysis shows primarily unreacted starting material.
Probable Causes:
-
Inactive Sodium Methoxide: Sodium methoxide is hygroscopic and can be deactivated by moisture.
-
Poor Solubility of Reactants: The biphenyl starting material may not be sufficiently soluble in the chosen solvent at the reaction temperature.
-
Insufficient Reaction Temperature or Time: The reaction may be too slow under the current conditions.
-
Poor Quality of Starting Halide: The 4,4'-bis(halomethyl)-1,1'-biphenyl may be impure or degraded.
Solutions:
-
Ensure Anhydrous Conditions:
-
Use freshly opened or properly stored sodium methoxide. If in doubt, you can prepare it fresh by reacting clean sodium metal with anhydrous methanol.
-
Thoroughly dry all glassware in an oven before use.
-
Use anhydrous solvents. Solvents should be dried over appropriate drying agents (e.g., molecular sieves) and distilled if necessary.
-
-
Optimize Solvent and Temperature:
-
Polar aprotic solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) are excellent choices for Williamson ether synthesis as they solvate the cation of the alkoxide, leaving the anion more nucleophilic.[7][8]
-
If solubility remains an issue, consider a co-solvent system or gently heating the reaction mixture. Be cautious with temperature, as higher temperatures can promote elimination side reactions.
-
-
Verify Starting Material Quality:
-
Analyze your 4,4'-bis(halomethyl)-1,1'-biphenyl by NMR or melting point to confirm its identity and purity. Impurities can interfere with the reaction.
-
Issue 2: Formation of a Significant Amount of Elimination Byproduct
Your analysis shows the presence of 4,4'-divinylbiphenyl or related elimination products alongside your desired ether.
Probable Causes:
-
Steric Hindrance: While the benzylic halide is primary, steric hindrance can still favor elimination, especially with a bulky base.
-
High Reaction Temperature: Higher temperatures favor elimination (E2) over substitution (SN2).[9]
-
Strongly Basic, Non-Nucleophilic Conditions: If the methoxide acts more as a base than a nucleophile, elimination will be the major pathway.[10]
Solutions:
-
Control Reaction Temperature:
-
Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and only heat if necessary.
-
-
Choice of Base and Solvent:
-
While sodium methoxide is standard, ensure it is not excessively basic due to decomposition.
-
The use of polar aprotic solvents (DMF, DMSO) generally favors the SN2 reaction needed for ether synthesis.[8]
-
Issue 3: Presence of Mono-ether and Unreacted Starting Material
You have successfully synthesized some of the desired product, but significant amounts of 4-(methoxymethyl)-4'-(halomethyl)-1,1'-biphenyl and the starting dihalide remain.
Probable Causes:
-
Insufficient Nucleophile: An inadequate amount of sodium methoxide was used.
-
Short Reaction Time: The reaction was not allowed to proceed to completion.
-
Precipitation of Intermediates: The mono-substituted intermediate may precipitate out of the solution before it can react further.
Solutions:
-
Stoichiometry and Reaction Time:
-
Use a slight excess of sodium methoxide (e.g., 2.2-2.5 equivalents) to ensure complete reaction at both sites.
-
Monitor the reaction by TLC or GC. Continue the reaction until the starting material and mono-substituted intermediate are consumed.
-
-
Improve Solubility:
-
If precipitation is observed, consider a solvent in which all species are more soluble, or increase the reaction temperature slightly.
-
Issue 4: Difficulty in Product Purification
The crude product is an oily mixture or a solid that is difficult to crystallize, and column chromatography yields impure fractions.
Probable Causes:
-
Presence of Multiple Byproducts: A combination of elimination and incomplete reaction products complicates purification.
-
Similar Polarity of Products and Byproducts: The desired product and impurities may have very similar polarities, making chromatographic separation challenging.
Solutions:
-
Optimize Reaction Conditions First: The best way to simplify purification is to have a cleaner crude product. Revisit the troubleshooting steps above to minimize byproduct formation.
-
Recrystallization:
-
This is often the most effective method for purifying solid products.[11] Experiment with different solvent systems. A good starting point is a solvent in which the product is soluble when hot but sparingly soluble when cold, such as ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
-
Advanced Chromatographic Techniques:
-
If recrystallization fails, column chromatography on silica gel is the next step.[11] Use a shallow gradient of a solvent system like ethyl acetate in hexanes to improve separation.
-
For very challenging separations, consider using a different stationary phase or high-performance liquid chromatography (HPLC).
-
III. Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this synthesis?
A1: The synthesis of this compound from 4,4'-bis(halomethyl)-1,1'-biphenyl and sodium methoxide is a classic example of the Williamson ether synthesis.[8][12] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[9][12] The methoxide ion (CH₃O⁻) acts as a nucleophile and attacks the electrophilic benzylic carbon, displacing the halide leaving group.
Q2: Can I use other alcohols to synthesize different ethers?
A2: Yes, the Williamson ether synthesis is versatile. You can use other sodium alkoxides (e.g., sodium ethoxide, sodium isopropoxide) to create the corresponding di-ethers. However, be aware that as the alkoxide becomes more sterically hindered, the competing E2 elimination reaction becomes more favorable.[10][13]
Q3: What are some alternative synthetic routes to this compound?
A3: An excellent alternative route involves the reduction of a diester, such as 4,4'-bis(methoxycarbonyl)biphenyl, to 4,4'-bis(hydroxymethyl)biphenyl using a reducing agent like lithium aluminum hydride (LiAlH₄).[6] The resulting diol can then be converted to the diether. This route can sometimes provide a cleaner product, avoiding the use of halogenated intermediates. Another approach could be a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, to form the biphenyl core.[14][15][16]
Q4: How can I confirm the identity and purity of my final product?
A4: A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for structural confirmation.[17] The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene protons (CH₂), and the methyl protons (CH₃) with the correct integration.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[18]
-
Infrared (IR) Spectroscopy: Look for the characteristic C-O ether stretch.
-
Melting Point: A sharp melting point close to the literature value (49-50°C) is a good indicator of purity.[2]
Q5: Are there any specific safety precautions I should take?
A5: Yes, several safety measures are crucial:
-
Sodium Methoxide: This is a corrosive and moisture-sensitive reagent. Handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF and DMSO are skin-absorbent. Avoid contact and use in a well-ventilated area.
-
Halogenated Starting Materials: Benzyl halides are lachrymators and irritants. Handle them with care in a fume hood.
-
Anhydrous Conditions: Reactions involving sodium metal to prepare fresh sodium methoxide must be conducted with extreme care, as sodium reacts violently with water.
IV. Experimental Protocols
Protocol 1: Synthesis of this compound via Williamson Ether Synthesis
Materials:
-
4,4'-Bis(chloromethyl)-1,1'-biphenyl
-
Sodium methoxide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 4,4'-bis(chloromethyl)-1,1'-biphenyl (1.0 eq) in anhydrous DMF.
-
Add sodium methoxide (2.2 eq) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to 50-60°C and monitor the progress of the reaction by TLC (e.g., 20% ethyl acetate in hexanes).
-
After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and diethyl ether.
-
Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
V. Visualizations
Workflow for Troubleshooting Low Yield
Caption: A decision tree for troubleshooting low product yield.
Reaction Pathway: Williamson Ether Synthesis
Caption: The overall transformation in the Williamson ether synthesis.
VI. References
-
Penn State Research Database. Synthesis of 4,4'-dimethylbiphenyl through shape-selective methylation of 4-methylbiphenyl with methanol. [Link]
-
Indian Journal of Pure & Applied Physics. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
-
PrepChem.com. Synthesis of 4,4'-bis (hydroxymethyl) biphenyl. [Link]
-
J&K Scientific LLC. Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
TailoredRead. Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]
-
ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. [Link]
-
Wikipedia. 4,4'-Biphenol. [Link]
-
Indian Journal of Pure & Applied Physics. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
-
Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]
-
Google Patents. CN105198707A - 4-biphenyl methanol synthetic method.
-
ChemBK. This compound)biphenyl - Names and Identifiers. [Link]biphenyl)
-
The Royal Society of Chemistry. c4ob02436b1.pdf. [Link]
-
PrepChem.com. SYNTHESIS OF METHOD D. 4,4'-BIS(HYDROXYMETHYL)BIPHENYL. [Link]
-
Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
ResearchGate. Synthetic route of 2,2′-Diphenyl-4,4′-dihydroxybiphenyl from Phenylhydroquinone. Yields. [Link]
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]
-
Reddit. Williamson's ether synthesis. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
ResearchGate. Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. [Link]
-
ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]
-
PubChem - NIH. 4,4-Bis(methoxymethyl)biphenyl. [Link]
-
Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
YouTube. Grignard Reagent Synthesis Reaction Mechanism - Organic Chemistry. [Link]
-
MDPI. Synthesis of Bipyridine Ether-Type Bifunctional Precursors. [Link]
-
ResearchGate. A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline. [Link]
-
American Chemical Society. Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. [Link]
-
YouTube. Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. [Link]
-
The Royal Society of Chemistry. Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
-
Comprehensive Chemical Synthesis Using 4,4'-Bis(chloromethyl)-1,1'-biphenyl: A Guide. [Link]
-
Eureka | Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]
-
Synthesis, Crystal Structure and Anti-ischaemic Activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]. [Link]
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- 4. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
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- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. reddit.com [reddit.com]
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- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. One moment, please... [chemistrysteps.com]
- 14. gala.gre.ac.uk [gala.gre.ac.uk]
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- 18. This compound(3753-18-2) IR2 [m.chemicalbook.com]
Technical Support Center: Troubleshooting Side Reactions in Biphenyl Synthesis
Welcome to the Technical Support Center for biphenyl synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common side reactions encountered during the synthesis of biphenyl compounds. By understanding the mechanistic origins of these undesired pathways, you can optimize your reaction conditions to maximize the yield and purity of your target molecules.
This resource is structured into distinct sections for the most prevalent biphenyl synthesis methodologies: the Suzuki-Miyaura Coupling, the Ullmann Reaction, and the Gomberg-Bachmann Reaction. Each section is presented in a question-and-answer format to directly address the specific challenges you may encounter in your laboratory.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for its versatility and functional group tolerance in forming carbon-carbon bonds.[1][2] However, specific side reactions can diminish its efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: My reaction is producing a significant amount of arene byproduct from the boronic acid starting material, and my yield of the desired biphenyl is low. What is happening and how can I fix it?
Answer: You are likely observing protodeboronation , a common side reaction where the carbon-boron bond of the organoborane is cleaved and replaced by a carbon-hydrogen bond.[3] This side reaction consumes your boronic acid, directly reducing the yield of your cross-coupled product.
Causality & Mechanism: Protodeboronation can be catalyzed by acid or base and is often influenced by the presence of water, which acts as the proton source.[3][4] The susceptibility of a boronic acid to this reaction is highly dependent on its electronic properties and the reaction conditions.[1][3] For instance, electron-deficient arylboronic acids and some heteroarylboronic acids, like 2-pyridineboronic acid, are particularly prone to this side reaction.[1][4] The mechanism can vary; for many arylboronic acids, the reaction is fastest at high pH, but for substrates like 2-pyridineboronic acid, a unique zwitterionic intermediate leads to rapid decomposition at neutral pH.[4]
Troubleshooting Flowchart: Here is a decision tree to guide your optimization efforts:
Caption: A decision tree for troubleshooting protodeboronation.
Experimental Protocol: Minimizing Protodeboronation with MIDA Boronates
This protocol is a starting point for challenging couplings where protodeboronation is a major concern.
-
Reagent Preparation: In an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 equiv.), the MIDA boronate ester (1.2–1.5 equiv.), and a mild base such as potassium phosphate (K₃PO₄, 3.0 equiv.).[4]
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water or THF/water). The presence of water is necessary to hydrolyze the MIDA ester in situ, slowly releasing the boronic acid.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a suitable phosphine ligand, or a pre-formed catalyst like Pd(dppf)Cl₂).
-
Reaction Execution: Stir the mixture at the optimized temperature (start with lower temperatures, e.g., 50-80 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, perform a standard aqueous work-up and purify the product by column chromatography.
| Parameter | Standard Condition | Optimized for Protodeboronation | Rationale |
| Boron Reagent | Arylboronic Acid | Aryl MIDA boronate or Aryltrifluoroborate | Slow release of boronic acid minimizes its concentration, reducing the rate of the side reaction.[3] |
| Base | Strong bases (NaOH, KOH) | Weaker bases (K₃PO₄, K₂CO₃, CsF) | Strong bases can accelerate protodeboronation.[4][5] |
| Temperature | High (e.g., >100 °C) | Lower (e.g., 50-80 °C) | Reduces the rate of both desired and undesired reactions, but can favor the coupling.[4] |
| Catalyst | Standard loading | Higher loading or more active catalyst | A faster catalytic cycle for the desired reaction outcompetes the side reaction.[3] |
Question 2: I am seeing significant formation of symmetrical biaryls (e.g., biphenyl from phenylboronic acid and/or 4,4'-dimethylbiphenyl from 4-bromotoluene). What causes this homocoupling?
Answer: The formation of symmetrical biaryls is due to homocoupling of your starting materials. This can occur with either the organoborane or the aryl halide.
Causality & Mechanism: The primary cause of boronic acid homocoupling is the presence of oxygen.[6][7] Oxygen can mediate an oxidative homocoupling of the boronic acid, catalyzed by the palladium(II) species.[7][8] This process reduces Pd(II) to the catalytically active Pd(0) but consumes your boronic acid.[7] Homocoupling of the aryl halide can also occur, though it is often less prevalent than boronic acid homocoupling.
Troubleshooting Guide:
-
Rigorous Exclusion of Oxygen: This is the most critical step.[6][8]
-
Degassing Solvents: Degas all solvents (including water) thoroughly before use. This can be done by sparging with an inert gas (Argon or Nitrogen) for 20-30 minutes or by several freeze-pump-thaw cycles.
-
Inert Atmosphere: Ensure your reaction is set up and runs under a positive pressure of an inert gas.
-
-
Catalyst Pre-activation: If you are using a Pd(II) precatalyst (like Pd(OAc)₂), it needs to be reduced to Pd(0) to enter the catalytic cycle.[7] This initial reduction can be a source of homocoupling. Using a Pd(0) source directly (e.g., Pd(PPh₃)₄) can sometimes mitigate this, but these catalysts can be less stable.
-
Use of Additives: In some industrial settings, mild reducing agents like potassium formate have been added to suppress homocoupling by minimizing the concentration of free Pd(II) without disrupting the catalytic cycle.[8][9]
Caption: Reaction pathways in the Gomberg-Bachmann reaction.
References
-
Protodeboronation - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Bulky phosphine ligands promote palladium-catalysed protodeboronation - ChemRxiv. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
Ullmann Reaction: Mechanism, Steps & Applications - Vedantu. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]
-
Gomberg–Bachmann reaction - Wikipedia. Available at: [Link]
-
Gomberg-Bachmann reaction - chemeurope.com. Available at: [Link]
-
Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Available at: [Link]
-
Gomberg–Bachmann reaction - Wikiwand. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Gomberg–Bachmann reaction, named for the Russian-American chemist. Available at: [Link]
-
Ullmann reaction - L.S.College, Muzaffarpur. Available at: [Link]
-
Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 - ACS Publications. Available at: [Link]
-
Gomberg-Bachmann reaction - ResearchGate. Available at: [Link]
-
Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Chemistry Ullmann Reaction - sathee jee. Available at: [Link]
-
Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes | Request PDF - ResearchGate. Available at: [Link]
-
Ullmann Reaction - BYJU'S. Available at: [Link]
-
Ullmann reaction - Wikipedia. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis - University of Windsor. Available at: [Link]
-
The Suzuki Reaction - Andrew G Myers Research Group. Available at: [Link]
-
Biphenyl, 3,3'-dimethyl - Organic Syntheses Procedure. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
2,2'-dimethoxy-6-formylbiphenyl - Organic Syntheses Procedure. Available at: [Link]
-
Contemporary Methods for Generation of Aryl Radicals - PMC - NIH. Available at: [Link]
-
Synthesis of biphenyl with different aryl halides under optimal... - ResearchGate. Available at: [Link]
-
A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Publishing. Available at: [Link]
-
Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. Available at: [Link]
Sources
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
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stability of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl under different conditions
Technical Support Center: 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Welcome to the technical support center for this compound (CAS 3753-18-2).[1][2][3][4] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and handling of this versatile biphenyl derivative. Here, we address common questions and troubleshooting scenarios encountered during its use in complex synthetic applications.
I. Frequently Asked Questions (FAQs) on Chemical Stability
This section addresses the fundamental stability of this compound under various chemical environments. Understanding these parameters is critical for reaction planning and optimization.
Question 1: How stable is this compound to acidic conditions? I am planning a reaction that involves a Lewis acid catalyst.
Answer:
This compound possesses two benzylic ether functionalities. Benzylic ethers are known to be susceptible to cleavage under strong acidic conditions.[5][6] The reaction proceeds via protonation of the ether oxygen, which transforms the methoxy group into a good leaving group (methanol). The resulting benzylic carbocation is stabilized by the adjacent biphenyl ring system, facilitating nucleophilic attack by the counter-ion or solvent.
Strong Lewis acids such as BCl₃·SMe₂, BF₃·OEt₂, and SnCl₄ are particularly effective at cleaving benzyl ethers, even under mild conditions.[7][8] Therefore, using such catalysts with this compound will likely lead to the formation of 4,4'-bis(halomethyl)-1,1'-biphenyl or subsequent reaction products. Milder Lewis acids might be tolerated, but preliminary stability studies are highly recommended.
Troubleshooting Guide: Acidic Conditions
| Observation | Potential Cause | Recommended Action |
| Formation of a new, more polar spot by TLC. | Cleavage of one or both methoxymethyl groups. | Confirm the identity of the new compound by LC-MS or NMR. Consider using a less aggressive Lewis acid or a non-acidic catalyst. |
| Complex mixture of products. | Further reaction of the cleaved intermediates. | Re-evaluate the reaction conditions. A lower temperature or shorter reaction time may minimize side reactions. |
| No desired product formation. | Complete degradation of the starting material. | The chosen acidic conditions are too harsh. A redesign of the synthetic route to avoid strong acids is necessary. |
Question 2: Can I use strong bases like NaOH or organolithium reagents in the presence of this compound?
Answer:
The methoxymethyl groups in this compound are generally stable to common basic conditions, including aqueous hydroxides and alkoxides. The ether linkages are not susceptible to nucleophilic attack by these bases.
However, caution is advised when using very strong organometallic bases such as n-butyllithium or LDA. While the ether groups themselves are unreactive, the benzylic protons (on the -CH₂- group) are acidic enough to be deprotonated by exceptionally strong bases. This can lead to the formation of a benzylic anion, which may undergo undesired side reactions. For most standard applications involving bases like NaOH, K₂CO₃, or triethylamine, the compound will remain intact.
Question 3: My reaction involves an oxidation step. Is this compound stable to common oxidizing agents?
Answer:
The benzylic C-H bonds in the methoxymethyl groups are susceptible to oxidation.[9] Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid will likely oxidize the methoxymethyl groups to the corresponding carboxylic acids, yielding 1,1'-biphenyl-4,4'-dicarboxylic acid.[9]
Milder and more selective oxidizing agents can also affect this transformation. For instance, hypervalent iodine reagents (like IBX) or oxoammonium salts can oxidize benzyl ethers to benzoate esters or aldehydes.[10][11] The reaction pathway often involves a single electron transfer (SET) or hydride abstraction from the benzylic position.[10][11] Therefore, if the integrity of the methoxymethyl groups is crucial, the use of strong or even moderately strong oxidizing agents should be avoided.
Experimental Workflow: Assessing Oxidative Stability
Caption: Workflow for testing oxidative stability.
Question 4: What is the thermal stability of this compound? Can I perform high-temperature reactions?
Answer:
The biphenyl core of the molecule is very thermally stable. Unsubstituted biphenyl is used as a heat transfer agent and is stable up to 400 °C.[12][13] The thermal stability of this compound will be primarily limited by the methoxymethyl side chains.
Data Summary: Thermal Properties of Related Biphenyl Compounds
| Compound | Decomposition Onset (°C) | Analysis Method |
| Biphenyl | ~134 | TGA[14] |
| Biphenyl Derivative 1 | 382 | TGA[16] |
| 4,4′-BPDA-derived poly(ester imide)s | >500 (5% weight loss) | TGA[15] |
II. Troubleshooting Guide for Synthetic Applications
This section focuses on practical issues that may arise when using this compound in common synthetic transformations.
Question 5: I am attempting a Suzuki-Miyaura coupling reaction with a boronic acid, but I am getting low yields and a complex mixture. Could the this compound be interfering with the palladium catalyst?
Answer:
While the biphenyl core itself is generally robust in cross-coupling reactions, the methoxymethyl groups could potentially interact with the palladium catalyst, although this is not a commonly reported issue. A more likely cause for low yields in cross-coupling reactions is related to reaction conditions or the purity of the starting materials.
Troubleshooting Steps for Low Yields in Cross-Coupling:
-
Purity of Starting Materials: Ensure all reactants, including the this compound, are pure and free from contaminants that could poison the catalyst.
-
Solvent and Base Choice: The choice of solvent and base is critical in Suzuki-Miyaura coupling. Ensure they are anhydrous and appropriate for the specific substrates being used.
-
Catalyst and Ligand Selection: Not all palladium catalysts and ligands are suitable for all substrates. Consider screening a few different catalyst/ligand combinations. Bis(triphenylphosphine)palladium(II) dichloride is a common catalyst for such reactions.[18]
-
Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.
-
Temperature Control: Optimize the reaction temperature. Too low a temperature may result in a sluggish reaction, while too high a temperature could lead to catalyst decomposition or side reactions.
Logical Relationship Diagram: Troubleshooting Cross-Coupling
Caption: Decision tree for troubleshooting low yields.
Question 6: I am observing unexpected fluorescence in my product. Could this originate from the this compound moiety?
Answer:
Yes, the biphenyl scaffold is known to be a fluorophore. Biphenyl derivatives are actively investigated for their photophysical properties and are used in applications such as organic light-emitting diodes (OLEDs) and fluorescent probes.[17][19] The exact emission wavelength will depend on the substitution pattern and the solvent environment. If your final compound retains the biphenyl core, it is likely to exhibit some degree of fluorescence. This is an inherent property of the molecule and not necessarily a sign of instability or an impurity, unless the color or emission spectrum is unexpected.
III. References
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Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. Google Search Result.7
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Oxidation of Benzyl Ethers to Benzoate Esters Using a Novel Hypervalent Iodine Reagent. Conference Services.10
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Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl. American Journal of Chemical Engineering.14
-
Selective Cleavage of Benzyl Ethers. Organic Chemistry Portal.8
-
Benzyl Ethers - Protecting Groups. Organic Chemistry Portal.5
-
Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ResearchGate.11
-
A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Google Search Result.20
-
Thermogravimetric analysis curves of 4,4′‐biphenyltetracarboxylic dianhydride (4,4′‐BPDA). ResearchGate.15
-
Benzylic Oxidations and Reductions. Chemistry LibreTexts.9
-
Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. Journal of the Chemical Society, Perkin Transactions 2.21
-
Thermogravimetric analysis (TGA) curves of compounds 1–5. ResearchGate.16
-
Cleavage Of Ethers With Acid. Master Organic Chemistry.6
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TGA curve of biphenyl luminophors. ResearchGate.17
-
Advances in Near-Infrared BODIPY Photosensitizers: Design Strategies and Applications in Photodynamic and Photothermal Therapy. MDPI.22
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The structures of biphenyl derivatives and their photosensitizing abilities. ResearchGate.23
-
Thermal decomposition of biphenyl (1963). International Atomic Energy Agency.--INVALID-LINK--
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This compound | 3753-18-2. ChemicalBook.1
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Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes. RSC Publishing.24
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Biphenyl derivatives & Atropisomerism. Slideshare.25
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This compound. CymitQuimica.2
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This compound. CymitQuimica.26
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4,4-Bis(methoxymethyl)biphenyl | C16H18O2. PubChem.3
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4,4′-Bis[2-(2-methoxyphenyl)ethenyl]-1,1′-biphenyl. Echemi.27
-
Biphenyl. Wikipedia.12
-
Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journals.28
-
4, 4'-bis-(chloromethyl)-biphenyl. Google Patents.29
-
Biphenyl | C6H5C6H5. PubChem.13
-
2,2′-((5,5′,6,6′-Tetramethoxy-[1,1′-biphenyl]-3,3′-diyl)bis(methanylylidene))dimalononitrile. MDPI.30
-
4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6. PubChem.31
-
(E)-N-(4-Methoxyphenyl)-1-(4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methanimine. MDPI.32
-
4,4-bis(methoxymethyl)biphenyl (C16H18O2). PubChemLite.4
-
4,4'-Bis(Methoxymethyl)Biphenyl Market. PW Consulting Chemical & Energy Research Center.33
-
Production process of 4,4'-bis(chloromethyl)-biphenyl. Google Patents.34
-
Palladium‐Catalyzed Ethylene Methoxycarbonylation Using Bidentate Phosphines. ResearchGate.35
-
A rational pre-catalyst design for bis-phosphine mono-oxide palladium catalyzed reactions. Chemical Science.36
-
Bis(triphenylphosphine)palladium(II) dichloride. Sigma-Aldrich.18
-
Biphenyl and bimesityl tetrasulfonic acid - new linker molecules for coordination polymers. ResearchGate.37
-
Palladium immobilized onto 1,4-bis(pyrid-4-yl)benzene grafted to n-propyl-functionalized Fe3O4@MCM-41 nanoparticles. ResearchGate.38
-
1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone. PubChem.39
References
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- 3. 4,4-Bis(methoxymethyl)biphenyl | C16H18O2 | CID 1519430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 4,4-bis(methoxymethyl)biphenyl (C16H18O2) [pubchemlite.lcsb.uni.lu]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. conferenceservices.siu.edu [conferenceservices.siu.edu]
- 11. researchgate.net [researchgate.net]
- 12. Biphenyl - Wikipedia [en.wikipedia.org]
- 13. Biphenyl | C6H5C6H5 | CID 7095 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Characterization of Physical, Spectroscopic and Thermal Properties of Biofield Treated Biphenyl [scalar.usc.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Pd(PPh3)2Cl2 -双(三苯基膦)二氯化钯(II), 98 [sigmaaldrich.com]
- 19. Multifunctional biphenyl derivatives as photosensitisers in various types of photopolymerization processes, including IPN formation, 3D printing of photocurable multiwalled carbon nanotubes (MWCNTs) fluorescent composites - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
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- 26. This compound | CymitQuimica [cymitquimica.com]
- 27. echemi.com [echemi.com]
- 28. BJOC - Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions [beilstein-journals.org]
- 29. US3007975A - 4, 4'-bis-(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 30. mdpi.com [mdpi.com]
- 31. 4,4'-Bis[trifluoromethyl]biphenyl | C14H8F6 | CID 625891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 32. mdpi.com [mdpi.com]
- 33. 4,4'-Bis(Methoxymethyl)Biphenyl Market - PW Consulting Chemical & Energy Research Center [pmarketresearch.com]
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- 39. 1-(4'-Methoxy(1,1'-biphenyl)-4-yl)ethanone | C15H14O2 | CID 301557 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for Suzuki Coupling
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Welcome to the technical support center for the Suzuki-Miyaura cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their Suzuki coupling experiments. Here, we will delve into common issues, provide detailed, evidence-based solutions, and explain the fundamental principles behind these recommendations.
Frequently Asked Questions (FAQs)
This section addresses common initial questions about setting up and running Suzuki coupling reactions.
Q1: What are the essential components of a Suzuki-Miyaura coupling reaction?
A1: A typical Suzuki-Miyaura reaction involves a few key components: an organoboron species (like a boronic acid or ester), an organohalide (or pseudohalide like a triflate), a palladium catalyst, a base, and a solvent.[1][2] The reaction results in the formation of a new carbon-carbon bond between the organic fragments of the organoboron and the organohalide.[1]
Q2: My reaction is not working. What are the first things I should check?
A2: When a Suzuki coupling fails, it's often due to a few common culprits. Start by systematically checking the quality of your reagents, as boronic acids can degrade over time and phosphine ligands are susceptible to oxidation.[3] Ensure your catalyst is active and that you are using anhydrous, degassed solvents, as oxygen can deactivate the palladium catalyst.[3][4] Finally, confirm that you are maintaining a strict inert atmosphere throughout the reaction setup and execution.[4]
Q3: How do I choose the right catalyst and ligand for my specific substrates?
A3: The choice of catalyst and ligand is critical and depends heavily on the electronic and steric properties of your substrates. For electron-rich or sterically hindered aryl chlorides, which are generally less reactive, electron-rich and bulky ligands like alkylphosphines or N-heterocyclic carbenes (NHCs) are often required to promote the challenging oxidative addition step.[1][5][6][7] For less demanding substrates, more common catalysts like Pd(PPh₃)₄ may be sufficient.[8] Screening a small panel of catalysts and ligands is often the most effective approach to identify the optimal system for a new reaction.[1]
Q4: What is the role of the base, and how do I select the best one?
A4: The base plays a crucial role in the transmetalation step of the catalytic cycle.[9][10][11] It is believed to activate the organoboron species, making it more nucleophilic and ready to transfer its organic group to the palladium center.[9][12] Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides (NaOH, KOH).[9] The choice of base can significantly affect the reaction rate and yield, and its effectiveness is often dependent on the solvent system.[9] For sensitive substrates, milder bases like potassium fluoride (KF) may be necessary to avoid decomposition.[12]
Troubleshooting Guide: From Low Yields to Side Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during Suzuki coupling reactions.
Problem 1: Low to No Product Formation
A lack of product is one of the most common issues. The following workflow can help identify the root cause.
Caption: Troubleshooting workflow for low or no yield.
Potential Causes & Solutions
-
Inactive Catalyst: Oxygen can irreversibly oxidize the active Pd(0) catalyst to an inactive state.
-
Solution: Ensure all solvents are rigorously degassed prior to use by methods such as freeze-pump-thaw or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.[4] Always handle catalysts and ligands under an inert atmosphere. Using air-stable palladium pre-catalysts, such as Pd(II) complexes with bulky phosphine ligands, can also improve reproducibility.[1]
-
-
Poor Reagent Quality: Boronic acids can undergo decomposition, particularly protodeboronation, where the C-B bond is cleaved by a proton source.[3][13]
-
Inappropriate Reaction Conditions: The reactivity of the aryl halide is a key factor, with the general trend being I > Br > OTf >> Cl.[3] Aryl chlorides are particularly challenging and often require more forcing conditions.
-
Solution: For unreactive aryl chlorides, increase the reaction temperature and consider using a more active catalyst system with electron-rich, bulky ligands.[1][7] Screening different solvents can also have a significant impact; common choices include toluene, THF, dioxane, and DMF, often with the addition of water.[1][2]
-
Problem 2: Significant Side Product Formation
The appearance of unexpected peaks in your analytical data indicates the presence of side reactions. Identifying these byproducts is the first step to mitigating them.
Common Side Reactions and Mitigation Strategies
| Side Reaction | Description | Potential Causes | Mitigation Strategies |
| Homocoupling | Dimerization of the boronic acid or the organohalide.[15] | Oxygen in the reaction mixture; inefficient transmetalation. | Rigorous degassing of solvents; use a slight excess of the organohalide.[16] |
| Protodeboronation | Replacement of the boronic acid group with a hydrogen atom.[3][15] | High temperatures; presence of water; strong bases. | Use milder bases (e.g., K₃PO₄, KF); run the reaction under anhydrous conditions; shorten reaction times.[3] |
| Dehalogenation | Replacement of the halide on the electrophile with a hydrogen atom.[1] | Presence of hydride sources (e.g., from certain bases or solvents). | Use a milder base; lower the reaction temperature.[4] |
Problem 3: Reactions with Sterically Hindered Substrates
Coupling partners with bulky groups near the reaction center can significantly slow down or prevent the reaction.
Strategies for Overcoming Steric Hindrance
-
Ligand Choice: The use of sterically demanding and electron-rich ligands is crucial. Ligands like those from the Buchwald and Fu groups, as well as N-heterocyclic carbenes (NHCs), are designed to promote both the oxidative addition and reductive elimination steps with bulky substrates.[5][6][8][17][18]
-
Catalyst Loading: Increasing the catalyst loading can sometimes overcome sluggish reactivity, although this should be done judiciously to manage costs and potential issues with palladium removal.
-
Reaction Temperature: Higher temperatures are often required to provide the necessary activation energy for reactions involving sterically hindered substrates.
Experimental Protocols
This section provides a general, step-by-step protocol for setting up a Suzuki-Miyaura coupling reaction. Note that specific conditions will need to be optimized for your particular substrates.
General Procedure for a Small-Scale Suzuki Coupling
-
Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[19]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., a mixture of toluene and water, 4:1, 5 mL) via syringe.[19] Allow the inert gas to bubble through the solution for 10-15 minutes for further deoxygenation.[3] Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol).
-
Reaction Execution: Place the reaction vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-100 °C).[3]
-
Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.[19]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[19]
Understanding the Mechanism: The "Why" Behind the "How"
A solid grasp of the reaction mechanism is invaluable for rational troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling consists of three main steps.[8][20][21]
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature [organic-chemistry.org]
- 7. Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chemistnotes.com [chemistnotes.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. benchchem.com [benchchem.com]
- 17. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. benchchem.com [benchchem.com]
- 20. mt.com [mt.com]
- 21. byjus.com [byjus.com]
Technical Support Center: Degradation Mechanisms of Biphenyl Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the degradation of biphenyl compounds. This guide is designed to provide in-depth, field-proven insights into the experimental challenges you may face. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methodologies are robust and self-validating.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the degradation of biphenyl and its derivatives, such as polychlorinated biphenyls (PCBs).
Q1: What are the primary degradation pathways for biphenyl compounds?
Biphenyl compounds are degraded through three main routes: microbial degradation, photochemical degradation, and chemical oxidation.
-
Microbial Degradation: This is a major environmental pathway where bacteria and fungi break down biphenyls. It can occur aerobically, often initiated by powerful dioxygenase enzymes, or anaerobically through reductive dechlorination, especially for highly chlorinated PCBs.[1]
-
Photochemical Degradation: Sunlight, particularly UV radiation, can directly or indirectly break down biphenyls. This process involves the absorption of light energy, leading to the cleavage of chemical bonds. The presence of photosensitizers or photocatalysts like TiO2 can significantly enhance this process.[2][3]
-
Chemical Oxidation: Advanced Oxidation Processes (AOPs), such as the Fenton reaction (using iron and hydrogen peroxide), generate highly reactive hydroxyl radicals that can non-selectively oxidize and degrade biphenyl compounds.[4]
Caption: High-level overview of the primary degradation routes for biphenyl compounds.
Q2: What is the key enzymatic step in aerobic microbial degradation?
The critical first step in the aerobic bacterial degradation of biphenyl is catalyzed by biphenyl dioxygenase (BphA) .[5][6] This multi-component enzyme incorporates both atoms of molecular oxygen into the biphenyl ring to form cis-2,3-dihydro-2,3-dihydroxybiphenyl.[5] This reaction destabilizes the highly stable aromatic structure, initiating a cascade of enzymatic reactions known as the "upper pathway" that ultimately cleaves the ring.[7][8][9] The substrate specificity of the BphA enzyme, particularly its large subunit (BphA1), is a crucial determinant of which biphenyl congeners a specific bacterial strain can degrade.[10]
Q3: How can I identify and quantify biphenyl degradation products?
The identification and quantification of degradation intermediates and final products are critical for elucidating the degradation pathway and assessing the efficiency of the process. The primary analytical techniques used are:
-
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS), is excellent for separating and quantifying biphenyls and their more polar metabolites, such as hydroxylated biphenyls and organic acids, directly from aqueous samples.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[13] It provides excellent separation of different biphenyl congeners and their metabolites, like chlorobenzoic acids.[14] Mass spectrometry allows for definitive structural identification of the degradation products.[12][15]
Table 1: Comparison of Analytical Techniques
| Feature | HPLC-DAD/MS | GC-MS |
| Principle | Separation based on polarity in a liquid mobile phase | Separation based on volatility and boiling point in a gaseous mobile phase |
| Best For | Polar, non-volatile, or thermally labile metabolites (e.g., diols, catechols, ring-cleavage products) | Volatile and semi-volatile compounds (e.g., parent biphenyls, less chlorinated congeners, benzoic acids) |
| Sample Prep | Often requires simple filtration or direct injection of aqueous phase | Typically requires solvent extraction and sometimes derivatization for polar analytes[11] |
| Detection | UV-Vis absorbance (DAD) or mass-to-charge ratio (MS) | Mass-to-charge ratio (MS) for structural confirmation |
Troubleshooting Guide for Degradation Experiments
This section provides solutions to common problems encountered during biphenyl degradation studies.
Scenario 1: Microbial Degradation - "My bacterial culture shows low or no degradation of the target biphenyl."
This is a frequent challenge stemming from a variety of biological and chemical factors.
Question: Why is my microbial culture failing to degrade the biphenyl compound?
Answer: The lack of degradation can be attributed to several factors, from the choice of microorganism to the experimental conditions and the inherent properties of the compound.
Troubleshooting Workflow:
Caption: A step-by-step workflow for troubleshooting failed microbial degradation experiments.
Plausible Causes & Corrective Actions:
-
Inappropriate Microbial Strain: Not all bacteria can degrade biphenyls. Degradation is dependent on the presence of specific catabolic genes, primarily the bph operon which codes for the necessary enzymes.[5][7]
-
Sub-optimal Culture Conditions: Microbial metabolism is highly sensitive to environmental parameters.
-
Solution: Systematically optimize pH (typically 6.5-7.5), temperature (25-30°C for most mesophiles), and aeration. Aerobic degradation is an oxidative process requiring sufficient dissolved oxygen.[19] Ensure the growth medium contains essential nutrients (nitrogen, phosphorus) which can be limiting.[20]
-
-
Low Bioavailability: Biphenyls, especially highly chlorinated PCBs, have very low water solubility and tend to adsorb to surfaces like soil, sediment, and even lab glassware.[21] If the bacteria cannot access the compound, they cannot degrade it.
-
Solution: Consider using a co-solvent or a non-toxic surfactant to increase the solubility of the biphenyl compound. However, be aware that some surfactants can be toxic to bacteria or can be preferentially used as a carbon source.[21] Using silanized glassware can minimize adsorption to container walls.
-
-
Compound Toxicity or Inhibitory Concentration: While bacteria use biphenyls as a food source, high concentrations can be toxic.[21] Concentrations above 1000 mg/kg can inhibit bacterial activity. Conversely, concentrations that are too low (e.g., <50 mg/kg) may not be sufficient to induce the expression of the required degradative enzymes.[21]
-
Solution: Run a dose-response experiment to determine the optimal concentration range for your specific strain and compound. If toxic intermediates are suspected, perform time-course analysis to identify their accumulation.
-
Scenario 2: Photochemical Degradation - "My experiment shows slow and inconsistent degradation rates."
Photochemical reactions are sensitive to a different set of variables compared to microbial systems.
Question: What factors are limiting the efficiency of my photochemical degradation experiment?
Answer: Inefficiency in photochemical degradation typically points to issues with the light source, the reaction medium, or the presence of interfering substances.
Plausible Causes & Corrective Actions:
-
Incorrect Wavelength or Insufficient Light Intensity: The energy of the photons must be sufficient to be absorbed by the biphenyl compound or a photocatalyst. The rate of degradation is often directly proportional to the light intensity (photon flux).
-
Solution: Ensure your light source (e.g., UVA, UVB lamp) emits at a wavelength that overlaps with the absorption spectrum of your target compound. For PCBs, UV light is generally required.[2] Measure the light intensity at the reactor surface and ensure it is consistent across experiments.
-
-
Quenching and Scavenging Effects: Other molecules in the solution can interfere with the process. Solvents, natural organic matter, or carbonate ions can absorb the incident light (screening effect) or quench the excited state of the biphenyl molecule or reactive oxygen species (ROS), dissipating the energy before degradation can occur.
-
Solution: Use high-purity solvents (e.g., a water-ethanol mixture can be effective).[2] If working with complex matrices like environmental water samples, be aware that dissolved organic carbon can inhibit the reaction. Run controls with a purified matrix to quantify this effect.
-
-
Sub-optimal pH: The pH of the solution can influence the surface charge of photocatalysts (like TiO2) and the speciation of degradation intermediates.
-
Solution: Perform experiments across a range of pH values to find the optimum. For direct photolysis of biphenyl, a neutral pH has been shown to be effective.[2]
-
-
Ineffective Oxidant/Photocatalyst Concentration: In assisted photolysis, the concentration of agents like H2O2 or a photocatalyst like Fe2O3 is critical.[2] Too little will limit the reaction rate, while too much H2O2 can act as a scavenger of hydroxyl radicals, becoming counterproductive.
-
Solution: Titrate the concentration of the oxidant or photocatalyst to find the optimal loading for your specific experimental setup and contaminant concentration.
-
Experimental Protocols
Protocol 1: Basic Aerobic Microbial Degradation Assay
This protocol outlines a standard batch experiment to assess the ability of a bacterial isolate to degrade a biphenyl compound in a liquid medium.
Materials:
-
Bacterial isolate of interest
-
Minimal Salts Medium (MSM)
-
Biphenyl compound (stock solution in a suitable solvent like acetone or DMSO)
-
Sterile baffled Erlenmeyer flasks
-
Shaking incubator
-
GC-MS or HPLC for analysis
-
Organic solvent for extraction (e.g., ethyl acetate, hexane)
Procedure:
-
Prepare Inoculum: Grow the bacterial strain in a rich medium (e.g., LB broth) to mid-log phase. Harvest the cells by centrifugation, wash twice with sterile MSM to remove residual rich medium, and resuspend in MSM to a desired optical density (e.g., OD600 = 1.0).
-
Set Up Cultures: In sterile baffled flasks, add the appropriate volume of MSM.
-
Spike with Biphenyl: Add the biphenyl stock solution to the flasks to achieve the desired final concentration. Include a solvent control flask with only the solvent added. Critical Step: The solvent volume should be minimal (<0.1% of total volume) to avoid toxicity.
-
Set Up Controls:
-
Abiotic Control: MSM + biphenyl, no bacteria. This accounts for any non-biological loss of the compound (e.g., volatilization, adsorption).
-
Killed Control: MSM + biphenyl + autoclaved or poisoned (e.g., with sodium azide) bacteria. This distinguishes between active degradation and passive biosorption.
-
-
Inoculation: Inoculate the test flasks with the prepared bacterial suspension (e.g., 1-5% v/v).
-
Incubation: Place all flasks in a shaking incubator (e.g., 30°C, 180 rpm) to ensure aeration and homogenous mixing.
-
Sampling: At predetermined time points (e.g., 0, 24, 48, 72 hours), aseptically remove aliquots from each flask for analysis.
-
Sample Preparation & Analysis:
-
For each sample, perform a liquid-liquid extraction. For example, acidify the sample and extract twice with an equal volume of ethyl acetate.
-
Dry the pooled organic phase (e.g., with anhydrous sodium sulfate), evaporate the solvent, and reconstitute in a known small volume for analysis.
-
Analyze the samples by GC-MS or HPLC to quantify the disappearance of the parent compound and the appearance of metabolites relative to the controls.[11][22]
-
References
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Wikipedia. (n.d.). Bioremediation of polychlorinated biphenyls. Retrieved January 3, 2026, from [Link]
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International Journal of Scientific Research & Technology. (n.d.). Bioremediation of Polychlorinated Biphenyls- Impact on Ecosystem and Biodegradation Pathways. Retrieved January 3, 2026, from [Link]
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Eawag. (1998, April 21). Biphenyl Degradation Pathway. Eawag-BBD. Retrieved January 3, 2026, from [Link]
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Seeger, M., et al. (1997). Bacterial pathways for the degradation of polychlorinated biphenyls. Marine Chemistry, 58(3-4), 327-333. Retrieved January 3, 2026, from [Link]
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Kim, S. K., et al. (2013). Isolation of biphenyl and polychlorinated biphenyl-degrading bacteria and their degradation pathway. Applied Biochemistry and Biotechnology, 170(2), 381-398. Retrieved January 3, 2026, from [Link]
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Wang, Y., et al. (2019). Catalytic Mechanism for 2,3-Dihydroxybiphenyl Ring Cleavage by Nonheme Extradiol Dioxygenases BphC: Insights from QM/MM Analysis. ACS Catalysis. Retrieved January 3, 2026, from [Link]
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Suenaga, H., et al. (2007). Biphenyl Dioxygenases: Functional Versatilities and Directed Evolution. Applied and Environmental Microbiology, 73(10), 3085-3092. Retrieved January 3, 2026, from [Link]
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IOSR Journal. (2022, October 30). Photo degradation of biphenyl in prior to the ecological elimination of polychlorinated biphenyls “PCBs”. Retrieved January 3, 2026, from [Link]
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Wikipedia. (n.d.). Biphenyl 2,3-dioxygenase. Retrieved January 3, 2026, from [Link]
-
Kumamaru, T., et al. (1998). Directed Evolution of Biphenyl Dioxygenase: Emergence of Enhanced Degradation Capacity for Benzene, Toluene, and Alkylbenzenes. Journal of Bacteriology, 180(16), 4344-4347. Retrieved January 3, 2026, from [Link]
-
Chroumpi, M., et al. (2020). Biphenyl 2,3-Dioxygenase in Pseudomonas alcaliphila JAB1 Is Both Induced by Phenolics and Monoterpenes and Involved in Their Transformation. Frontiers in Microbiology, 11, 582. Retrieved January 3, 2026, from [Link]
-
Request PDF. (n.d.). Degradation of Polychlorinated Biphenyls by UV-Catalyzed Photolysis. Retrieved January 3, 2026, from [Link]
-
Bio-protocol. (n.d.). Aromatic Compound Degradation Assay. Retrieved January 3, 2026, from [Link]
-
Kumar, A., et al. (2016). Advances and perspective in bioremediation of polychlorinated biphenyls contaminated soils. Environmental Science and Pollution Research, 23(11), 10395-10417. Retrieved January 3, 2026, from [Link]
-
Steliga, T., et al. (2020). Study on bioremediation of soil contaminated with polychlorinated biphenyls (PCBs). Nafta-Gaz, 8, 507-515. Retrieved January 3, 2026, from [Link]
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Yoo, M., et al. (2021). Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography. Food Science and Technology, 41(Suppl 1), 27-33. Retrieved January 3, 2026, from [Link]
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Borja, J., et al. (2005). Biological remediation of polychlorinated biphenyls (PCB) in the soil and sediments by microorganisms and plants. International Scholars Journals. Retrieved January 3, 2026, from [Link]
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Pieper, D. H., & Seeger, M. (2008). (Bio)remediation of polychlorinated biphenyls (PCBs): Problems, perspectives and solutions. Environmental Science and Pollution Research, 15(4), 308-320. Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Identification of biodegradation products of biphenyl and 2,3-dihydroxybiphenyl (2,3-DHB). Retrieved January 3, 2026, from [Link]
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Shi, T., et al. (2002). Biodegradation of Aromatic Hydrocarbons in an Extremely Acidic Environment. Applied and Environmental Microbiology, 68(10), 5168-5175. Retrieved January 3, 2026, from [Link]
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Hutzinger, O., et al. (1972). Photochemical Degradation of Chloro-biphenyls (PCBs). Environmental Health Perspectives, 1, 15-20. Retrieved January 3, 2026, from [Link]
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Landa, A. S., et al. (1998). Degradation of mixtures of aromatic and chloroaliphatic hydrocarbons by aromatic hydrocarbon-degrading bacteria. FEMS Microbiology Ecology, 26(4), 361-370. Retrieved January 3, 2026, from [Link]
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Aulenta, F., et al. (2023). Microaerobic biodegradation of aromatic hydrocarbon mixtures: strategies for efficient nitrate and oxygen dosage. Environmental Science and Pollution Research. Retrieved January 3, 2026, from [Link]
-
Semantic Scholar. (1972). Photochemical Degradation of Chlorobiphenyls (PCBs). Retrieved January 3, 2026, from [Link]
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ResearchGate. (n.d.). Bacterial Degradation of Aromatic Compounds. Retrieved January 3, 2026, from [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Analytical Methods. Retrieved January 3, 2026, from [Link]
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Prządo, D., et al. (2006). Studies on Degradation of Polychlorinated Biphenyls by Means of Fenton's Reagent. Polish Journal of Environmental Studies, 15(4), 617-622. Retrieved January 3, 2026, from [Link]
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International Journal of Research in Engineering and Science. (n.d.). Analytical Methods for the Degradation of Phytoconstituents. Retrieved January 3, 2026, from [Link]
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Lajoie, C. A., et al. (1994). Molecular diagnostics and chemical analysis for assessing biodegradation of polychlorinated biphenyls in contaminated soils. Journal of Industrial Microbiology, 13(4), 203-211. Retrieved January 3, 2026, from [Link]
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Baxter, R. M., & Sutherland, D. A. (1984). Biochemical and photochemical processes in the degradation of chlorinated biphenyls. Environmental Science & Technology, 18(8), 609-610. Retrieved January 3, 2026, from [Link]
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Salkinoja-Salonen, M. S., et al. (1989). Degradation of biphenyl and chlorobiphenyls by mixed bacterial cultures. FEMS Microbiology Ecology, 62(6), 351-358. Retrieved January 3, 2026, from [Link]
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Leigh, M. B., et al. (2002). Polychlorinated Biphenyl (PCB)-Degrading Bacteria Associated with Trees in a PCB-Contaminated Site. Applied and Environmental Microbiology, 68(11), 5503-5512. Retrieved January 3, 2026, from [Link]
-
ResearchGate. (n.d.). Studies on degradation of polychlorinated biphenyls by means of Fenton's reagent. Retrieved January 3, 2026, from [Link]
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Technical Support Center: Minimizing Homocoupling in Biphenyl Synthesis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions to address the common challenge of homocoupling during biphenyl synthesis via cross-coupling reactions. Our focus is to move beyond mere procedural steps and delve into the causality behind experimental choices, ensuring robust and reproducible outcomes.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of biphenyl synthesis?
A: Homocoupling is a competing side reaction in palladium-catalyzed cross-coupling methods (like Suzuki, Stille, or Negishi) where two identical coupling partners react with each other. Instead of the desired asymmetrical biphenyl (Ar-Ar'), you form symmetrical biaryls (Ar-Ar and/or Ar'-Ar'). This unwanted reaction consumes starting materials, reduces the yield of the target molecule, and complicates purification.
Q2: What is the primary cause of homocoupling in Suzuki-Miyaura coupling?
A: The most prevalent cause of arylboronic acid homocoupling is the presence of oxygen.[1][2] Oxygen reacts with the active Pd(0) catalyst to form a palladium peroxo complex, which then facilitates the oxidative coupling of two boronic acid molecules.[3][4] Another pathway involves the reaction of a Pd(II) species with the boronic acid.[1][2] Therefore, rigorous exclusion of oxygen is a critical first step in minimizing this side product.[1]
Q3: Can the choice of base influence homocoupling rates?
A: Absolutely. The base is a critical parameter. While a base is necessary to activate the boronic acid for transmetalation, harsh basic conditions or the presence of excess water can promote protodeboronation—the replacement of the boronic acid group with a hydrogen.[5] This can indirectly affect yields. More directly, certain bases can influence the rate of homocoupling. For instance, in some systems, K₂CO₃ has been shown to reduce homocoupling compared to Na₂CO₃ or Cs₂CO₃.[6]
Q4: My reaction suffers from dehalogenation of the aryl halide instead of coupling. Is this related to homocoupling?
A: While mechanistically distinct, the conditions that favor dehalogenation can sometimes overlap with those causing other side reactions. Dehalogenation, the replacement of the halogen with a hydrogen, often arises from the formation of a palladium-hydride (Pd-H) species.[7] This can be caused by reactions with the base, solvent (especially alcohols), or trace water.[7] Optimizing conditions to suppress dehalogenation, such as using bulky, electron-rich ligands and aprotic solvents, can also lead to a cleaner reaction profile overall.[7]
Troubleshooting Guide: Diagnosis and Solutions
This section provides a structured approach to diagnosing and solving homocoupling issues based on the specific cross-coupling reaction being employed.
Scenario 1: High Levels of Arylboronic Acid Homocoupling (Suzuki-Miyaura Coupling)
If you observe a significant amount of the symmetrical biaryl derived from your boronic acid (Ar-Ar), it points to specific mechanistic issues.
Root Cause Analysis & Corrective Actions
| Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Protocol |
| Oxygen Contamination | The active Pd(0) catalyst reacts with O₂ to form a palladium peroxo species, (η²-O₂)PdL₂. This complex readily reacts with two molecules of arylboronic acid, leading to the homocoupled product and regenerating Pd(0) in a separate, undesired catalytic cycle.[1][4] | Action: Implement rigorous deoxygenation. Sparge all solvents (including water) and the reaction mixture with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst.[1][8] Maintain a positive pressure of inert gas throughout the reaction. For maximum exclusion, use freeze-pump-thaw cycles. |
| Pd(II) Precatalyst Issues | Using a Pd(II) salt (e.g., Pd(OAc)₂) as a precatalyst requires an in situ reduction to the active Pd(0) state. If this reduction is slow or incomplete, the remaining Pd(II) can directly catalyze the homocoupling of the boronic acid.[2][9] | Action: Switch to a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄. Alternatively, consider using modern, air-stable precatalysts (e.g., Buchwald or PEPPSI systems) that efficiently generate the active LPd(0) species under reaction conditions.[10][11][12] |
| Inappropriate Base Selection | Strong bases or highly aqueous conditions can accelerate boronic acid decomposition (protodeboronation), altering the stoichiometry and potentially favoring side reactions.[5] The choice of cation can also modulate reactivity.[6] | Action: Screen milder bases. K₃PO₄ or K₂CO₃ are often superior to stronger bases like hydroxides or alkoxides.[5][7] If protodeboronation is suspected, consider using a more stable boronic ester (e.g., pinacol ester, MIDA ester) instead of the free acid.[5] |
| Suboptimal Ligand Choice | The ligand modulates the electron density and steric environment of the palladium center. Insufficiently bulky or electron-donating ligands may not favor the desired cross-coupling cycle kinetically over the homocoupling pathway. | Action: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][8] These ligands promote faster oxidative addition and reductive elimination, accelerating the desired cycle. |
Troubleshooting Workflow: Suzuki Homocoupling
Caption: Decision tree for troubleshooting arylboronic acid homocoupling.
Scenario 2: Homocoupling in Stille and Negishi Couplings
While less common than in Suzuki coupling, homocoupling of organotin or organozinc reagents can occur, often through different mechanistic pathways.
Root Cause Analysis & Corrective Actions
| Potential Cause | Underlying Mechanism & Rationale | Recommended Solution & Protocol |
| Secondary Transmetalation (Negishi) | After the desired diarylpalladium intermediate (Ar-Pd-Ar') is formed, a second transmetalation event can occur with another molecule of the organozinc reagent (Ar'-ZnX). This displaces the Ar group, forming a symmetrical diarylpalladium species (Ar'-Pd-Ar') which then reductively eliminates to the homocoupled product.[13][14][15] | Action: Control stoichiometry carefully. Avoid a large excess of the organozinc reagent. Adding excess phosphine ligand can sometimes suppress the rate of this secondary transmetalation, though it may also slow the desired reaction.[13] |
| Slow Reductive Elimination | If the final reductive elimination step to form the desired Ar-Ar' product is slow, it allows more time for side reactions like secondary transmetalation to occur.[13] This is particularly an issue when forming sp²-sp³ bonds. | Action: Choose ligands that accelerate reductive elimination. Bulky, electron-rich ligands often promote this step.[16] For Stille couplings, the addition of a copper(I) co-catalyst can sometimes accelerate the desired pathway.[17][18] |
| Reagent Purity & Stability | Impurities in organometallic reagents or their gradual decomposition can lead to ill-defined catalytic species and promote side reactions. Organotin reagents, in particular, can be sensitive. | Action: Use freshly prepared or recently purchased organometallic reagents. Ensure they are handled under strictly anhydrous and inert conditions. Titrate organozinc reagents before use to determine their exact concentration. |
Key Parameter Relationships for Minimizing Homocoupling
Caption: Relationship between key parameters and their mechanistic impact.
Experimental Protocol: High-Fidelity Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and other common side reactions for a generic biphenyl synthesis.
Objective: To couple an aryl bromide (Ar-Br) with an arylboronic acid (Ar'-B(OH)₂) with >95% conversion to the desired cross-coupled product.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (anhydrous, powdered, 2.0 equiv)
-
Toluene (Anhydrous, freshly distilled or from solvent system)
-
Water (Degassed, HPLC grade)
-
Schlenk flask or similar reaction vessel
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Vessel Preparation: Ensure the reaction flask and stir bar are oven-dried and cooled under a stream of inert gas.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv).
-
Catalyst/Ligand Addition: In a separate vial under inert gas, briefly mix the Pd₂(dba)₃ and SPhos. Add this solid mixture to the reaction flask.
-
Solvent Addition & Degassing: Add anhydrous toluene and degassed water (typically a 10:1 to 5:1 ratio of toluene:water).
-
Crucial Step - Deoxygenation: Seal the flask and sparge the stirred reaction mixture with a subsurface stream of inert gas for 20 minutes. The solution should be vigorously bubbled.
-
Reaction Execution: After degassing, place the flask under a positive pressure of inert gas (e.g., using a balloon). Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
Amatore, C., et al. (2006). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A. Available at: [Link]
-
Amatore, C., et al. (2003). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. Available at: [Link]
-
Ma, D., et al. (2020). Plausible mechanism for the homocoupling of arylboronic acid. ResearchGate. Available at: [Link]
-
Le, C. M., et al. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry. Available at: [Link]
-
Reddy, K. H. V., et al. (2016). Proposed mechanism for homocoupling reaction. ResearchGate. Available at: [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]
-
Wikipedia. (n.d.). Glaser coupling. Wikipedia. Available at: [Link]
-
Jones, G. D., et al. (2019). Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. RSC Publishing. Available at: [Link]
-
Perera, S. D., et al. (2020). A magnetically retrievable air and moisture stable gold and palladium nanocatalyst for efficient C−C coupling reactions. Royal Society Open Science. Available at: [Link]
-
Fors, B. P., et al. (2011). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. Chemical Communications. Available at: [Link]
-
Vantourout, J. C., et al. (2022). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. National Institutes of Health. Available at: [Link]
-
Jaroschik, F., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available at: [Link]
-
Mathews, C. J., et al. (2001). Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Ambient Temperature Ionic Liquids: Evidence for the Importance of Palladium Imidazolylidene Complexes. Organometallics. Available at: [Link]
-
Li, J., & Jiang, H. (2004). Glaser Coupling Reaction without Organic Solvents and Bases under Near-critical Water Conditions. ResearchGate. Available at: [Link]
-
Verma, A. K., et al. (2019). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. Available at: [Link]
-
Fors, B. P., et al. (2011). Air- and moisture-stable Xantphos-ligated palladium dialkyl complex as a precatalyst for cross-coupling reactions. ResearchGate. Available at: [Link]
-
Casares, J. A., et al. (2016). The Negishi Catalysis: Full Study of the Complications in the Transmetalation Step and Consequences for the Coupling Products. Organometallics. Available at: [Link]
-
Lipshutz, B. H., et al. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water. Chemical Science. Available at: [Link]
-
Gosmini, C., et al. (2017). Mechanistic Facets of the Competition between Cross-Coupling and Homocoupling in Supporting Ligand-Free Iron-Mediated Aryl–Aryl Bond Formations. National Institutes of Health. Available at: [Link]
-
Sharma, S., et al. (2021). Transition metal catalyzed Glaser and Glaser-Hay coupling reactions: Scope, classical/green methodologies and synthetic applications. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]
-
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Chemistry LibreTexts. Available at: [Link]
-
Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Stille Coupling. Organic Chemistry Portal. Available at: [Link]
-
Reddit User Discussion. (2019). significant dehalogenation in stille coupling. r/Chempros on Reddit. Available at: [Link]
-
Plenio, H., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. National Institutes of Health. Available at: [Link]
-
Wang, F., et al. (2021). Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2. MDPI. Available at: [Link]
-
Reddit User Discussion. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros on Reddit. Available at: [Link]
-
Blakemore, D. C., et al. (2016). Negishi Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
-
Asiri, A. M., et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central. Available at: [Link]
-
J&K Scientific LLC. (2025). Negishi cross coupling. J&K Scientific LLC. Available at: [Link]
- Google Patents. (2012). Method for preparing biphenyl compound through catalyzing Suzuki coupling reaction by nanometer palladium catalyst. Google Patents.
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Technical Support Center: Characterization of Biphenyl Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with biphenyl derivatives. This guide is designed to provide practical, in-depth solutions to the common and often complex challenges encountered during the synthesis, purification, and analytical characterization of these important compounds. My goal is to move beyond simple procedural lists and offer insights into the underlying chemical principles, empowering you to make informed decisions in your experimental design.
Section 1: Chromatographic Challenges & Atropisomerism
One of the most frequent and perplexing issues in the analysis of ortho-substituted biphenyls is the appearance of multiple or misshapen peaks in chromatograms where a single pure compound is expected. This phenomenon is often rooted in atropisomerism, a form of axial chirality arising from hindered rotation around the single bond connecting the two phenyl rings.[1][2]
FAQ 1: My biphenyl derivative is showing multiple peaks in my HPLC/GC analysis, but I believe it's a pure compound. What is happening?
Answer:
This is a classic sign of the presence of atropisomers. Due to steric hindrance from bulky ortho substituents, the rotation around the C1-C1' bond is restricted, leading to stable, non-interconverting rotational isomers (rotamers) that behave as distinct chemical entities on the chromatographic timescale.[1] If your biphenyl is appropriately substituted, you may be separating diastereomers on an achiral column or enantiomers on a chiral stationary phase (CSP).[3][4][5]
Troubleshooting Steps:
-
Confirm Purity: First, rule out the presence of chemical impurities using an orthogonal technique like mass spectrometry (MS) to confirm the molecular weight of the components in each peak.
-
Investigate with Temperature: Atropisomers can interconvert if given enough thermal energy.[4] Running the HPLC/GC analysis at an elevated temperature may cause the multiple peaks to broaden and eventually coalesce into a single peak, which is a strong indicator of dynamic interconversion between atropisomers.[4] Conversely, lowering the temperature can often improve the resolution between atropisomeric peaks.[3][4]
-
Consult NMR Data: As discussed in Section 2, Variable Temperature NMR (VT-NMR) is the definitive method to confirm and quantify the dynamic exchange between atropisomers.
FAQ 2: Why are the chromatographic peaks for my biphenyl derivative broad or tailing?
Answer:
Peak broadening or tailing can be caused by several factors, some of which are general chromatographic issues, while others are specific to biphenyls.
General Causes:
-
Column Degradation: The column's stationary phase may be degrading, or the inlet frit could be partially blocked.[6]
-
Mobile Phase Mismatch: The pH of the mobile phase can significantly impact the ionization state of your analyte, leading to poor peak shape.[6][7] Similarly, if your sample solvent is much stronger than your mobile phase, it can cause peak distortion.[8]
-
Secondary Interactions: For basic biphenyl derivatives, interactions with acidic silanol groups on the silica support of the stationary phase are a common cause of tailing.
Biphenyl-Specific Cause:
-
On-Column Interconversion: If the energy barrier to rotation for your biphenyl's atropisomers is within the range of thermal energy available on the column, the isomers may be interconverting during the separation. This "peak-plateau-peak" phenomenon is a hallmark of dynamic chromatography.[4][5]
Troubleshooting Guide: Optimizing HPLC Separation for Biphenyl Atropisomers
This workflow guides you through the process of developing a robust separation method for potentially atropisomeric biphenyl derivatives.
Caption: Troubleshooting workflow for multiple peaks.
Recommended Starting Conditions for Chiral HPLC Method Development:
| Parameter | Stationary Phase | Mobile Phase (Normal Phase) | Flow Rate | Temperature |
| Recommendation 1 | Immobilized Polysaccharide (e.g., Amylose or Cellulose derivatives) | Hexane/Isopropanol (90:10 v/v) with 0.1% TFA (optional for acidic/basic analytes) | 1.0 mL/min | 25 °C (start) |
| Recommendation 2 | Derivatized β-Cyclodextrin | Methanol/Water (60:40 v/v)[4] | 0.7-1.0 mL/min[4] | 6-20 °C (low temp often critical)[3][4] |
| Recommendation 3 | Pirkle-type (π-acidic or π-basic) | Hexane/Ethanol (80:20 v/v) | 1.0 mL/min | 25 °C |
Section 2: Spectroscopic Challenges (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the structural elucidation of biphenyl derivatives. However, their unique structural features can lead to complex and sometimes misleading spectra.
FAQ 3: Why are the aromatic signals in the ¹H NMR spectrum of my substituted biphenyl so complex and overlapping?
Answer:
The complexity arises from two main factors:
-
Restricted Rotation: In ortho-substituted biphenyls, the hindered rotation around the biaryl axis makes the two phenyl rings magnetically inequivalent. Protons that might appear equivalent in a freely rotating system are in different chemical environments, leading to more complex splitting patterns and a greater number of distinct signals.
-
Anisotropic Effects: The magnetic field generated by the ring current of one phenyl ring influences the chemical shifts of the protons on the other ring. This through-space effect can either shield or deshield nearby protons, further complicating the spectrum.
FAQ 4: I am observing very broad signals in my NMR spectrum at room temperature. What does this mean?
Answer:
Broad NMR signals are a strong indication of a dynamic chemical process occurring on a timescale comparable to the NMR experiment itself.[9][10][11] For biphenyl derivatives, this is almost always due to the interconversion (rotation) between atropisomers.[12] At room temperature, the rate of rotation is fast enough to broaden the distinct signals of the individual isomers but not fast enough to average them into a single sharp peak.[10][12]
Other potential, though less common, causes for broad peaks include:
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.
-
Aggregation: At higher concentrations, molecules may aggregate, leading to slower tumbling and broader signals.[10]
-
Chemical Exchange: Exchangeable protons (e.g., -OH, -NH) can exchange with residual water or other molecules, leading to broadening.[11]
Troubleshooting Guide: Protocol for Variable Temperature (VT) NMR Analysis
VT-NMR is the most powerful tool for studying the dynamic behavior of biphenyl atropisomers.[13][14][15] By acquiring spectra at different temperatures, you can observe the transition from slow exchange (separate sharp peaks for each isomer) to fast exchange (one set of sharp, averaged peaks).
Objective: To confirm the presence of atropisomers and estimate the energy barrier to rotation (racemization).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a sample of your biphenyl derivative in a suitable deuterated solvent. Choose a solvent with a wide liquid range (e.g., toluene-d₈, THF-d₈) to accommodate the temperature changes.
-
Ensure the concentration is low enough to avoid aggregation but high enough for good signal-to-noise.
-
Use a high-quality NMR tube (Class A glass) designed for VT work to prevent cracking at temperature extremes.[14]
-
-
Instrument Setup & Calibration:
-
Before inserting your sample, it is crucial to calibrate the spectrometer's temperature reading using a standard sample like methanol (for low temperatures) or ethylene glycol (for high temperatures).[13] The displayed temperature is often not the true sample temperature.[13]
-
Consult your NMR facility manager for the specific VT setup procedure for your instrument.[14]
-
-
Data Acquisition:
-
Start Low: Begin by cooling the sample to a low temperature (e.g., -60 °C). At this point, the rotation should be "frozen" on the NMR timescale, and you should observe sharp, distinct signals for each atropisomer present.
-
Incremental Increases: Acquire a series of ¹H NMR spectra, increasing the temperature in increments (e.g., 10-15 °C). Allow the temperature to equilibrate for at least 5-10 minutes at each new setpoint before acquiring data.[13]
-
Observe Coalescence: As you increase the temperature, you will observe the distinct peaks broadening, moving closer together, and eventually merging into a single broad peak. This is the coalescence temperature (Tc) .
-
Continue to High Temp: Continue increasing the temperature past Tc until the merged peak becomes a single, sharp, time-averaged signal, indicating fast exchange.[12]
-
-
Data Interpretation:
-
The transition from two peaks to one is definitive proof of dynamic exchange between atropisomers.
-
The coalescence temperature (Tc) can be used to calculate the free energy of activation (ΔG‡) for the rotational barrier using the Eyring equation, providing quantitative data on the stability of your atropisomers.
-
Sources
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- 3. Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis of separation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Separation of triphenyl atropisomers of a pharmaceutical compound on a novel mixed mode stationary phase: a case study involving dynamic chromatography, dynamic NMR and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
Technical Support Center: Resolving Impurities in 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Welcome to the technical support center for 4,4'-Bis(methoxymethyl)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis and handling of this important chemical intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific challenges you may face in your laboratory work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've synthesized this compound, but my NMR spectrum shows unexpected peaks. What are the likely impurities?
The impurity profile of your this compound sample is intrinsically linked to the synthetic route employed. The two most common precursors are 4,4'-bis(chloromethyl)-1,1'-biphenyl and 4,4'-bis(hydroxymethyl)biphenyl. Understanding the potential side reactions of each pathway is key to identifying the impurities.
Likely Impurities from Synthetic Routes:
| Synthetic Route | Potential Impurities | Reason for Formation |
| From 4,4'-bis(chloromethyl)-1,1'-biphenyl | 4-(Methoxymethyl)-4'-(chloromethyl)-1,1'-biphenyl (mono-ether) | Incomplete Williamson ether synthesis. |
| 4,4'-Bis(hydroxymethyl)-1,1'-biphenyl (diol) | Hydrolysis of the chloromethyl group by moisture. | |
| 4-(Chloromethyl)-1,1'-biphenyl (mono-chloro) | Incomplete chloromethylation of the biphenyl starting material.[1] | |
| From 4,4'-bis(hydroxymethyl)biphenyl | 4-(Hydroxymethyl)-4'-(methoxymethyl)-1,1'-biphenyl (mono-ether) | Incomplete methylation of the diol. |
| Unreacted 4,4'-bis(hydroxymethyl)biphenyl | Incomplete reaction. | |
| Dibenzyl ether-type byproducts | Possible side reaction from the methylation of benzylic alcohols. |
To definitively identify these impurities, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) can separate the components, while Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can provide structural information for each separated peak.
Q2: My HPLC analysis shows multiple peaks. How can I develop a robust HPLC method to separate my product from these impurities?
A well-developed HPLC method is crucial for both purity assessment and purification. For biphenyl compounds, a reversed-phase C18 or a Biphenyl stationary phase is often effective. The Biphenyl phase can offer enhanced retention and selectivity for aromatic compounds.[2][3]
Here is a starting point for your HPLC method development:
Initial HPLC Method Parameters:
| Parameter | Recommendation |
| Column | C18 or Biphenyl, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a 50:50 (A:B) ratio and ramp up to 95% B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temperature | 30 °C |
This method can be optimized by adjusting the gradient slope, flow rate, and mobile phase composition to achieve baseline separation of all components.[4]
Q3: How can I effectively purify my this compound to >99% purity?
For the purification of this compound, two common and effective laboratory techniques are recrystallization and flash column chromatography.
A. Recrystallization:
Recrystallization is a cost-effective method for removing small amounts of impurities, provided a suitable solvent is found. The ideal solvent will dissolve the compound well at elevated temperatures but poorly at lower temperatures.
Recommended Recrystallization Solvents to Screen:
-
Aqueous ethanol[5]
-
Toluene/Hexane mixture
-
Ethyl acetate/Hexane mixture
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent.
-
If the solution is colored, you can add a small amount of activated carbon and hot filter.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
B. Flash Column Chromatography:
Flash column chromatography is a highly effective technique for separating compounds with different polarities.[6]
Workflow for Flash Column Chromatography Purification:
Caption: Workflow for Flash Column Chromatography.
Recommended Eluent Systems for Flash Chromatography:
-
Hexane/Ethyl Acetate gradient
-
Dichloromethane/Methanol gradient (for more polar impurities)
Q4: My synthesis of the precursor, 4,4'-bis(chloromethyl)-1,1'-biphenyl, seems to have a low yield and is impure. How can I improve this?
The chloromethylation of biphenyl is a known reaction that can produce several byproducts. The key to a successful synthesis is controlling the reaction conditions and using an appropriate workup procedure.
Common Issues and Solutions in 4,4'-bis(chloromethyl)-1,1'-biphenyl Synthesis:
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Use a suitable catalyst like zinc chloride. Control the reaction temperature carefully (typically 25-60 °C).[1][7] |
| Presence of mono-chloromethylated biphenyl | Insufficient chloromethylating agent or reaction time. | Increase the equivalents of paraformaldehyde and ensure a steady stream of dry HCl gas. Increase the reaction time.[1] |
| Formation of polymeric byproducts | High reaction temperature or prolonged reaction time. | Maintain the recommended temperature range and monitor the reaction progress by TLC to avoid over-reaction. |
Purification of 4,4'-bis(chloromethyl)-1,1'-biphenyl: This precursor can be effectively purified by recrystallization from a solvent mixture such as toluene and methanol or cyclohexane and benzene.[7][8]
In-Depth Technical Protocols
Protocol 1: HPLC Analysis of this compound
This protocol provides a general method for the analysis of this compound and its potential impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or Biphenyl analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.
-
-
HPLC Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Program:
Time (min) %A %B 0 50 50 20 5 95 25 5 95 26 50 50 | 30 | 50 | 50 |
-
-
Analysis:
-
Inject the sample and analyze the resulting chromatogram for the presence of impurity peaks. The relative retention times will help in the tentative identification of impurities based on their polarity.
-
Protocol 2: Purification by Flash Column Chromatography
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Glass column
-
Compressed air or nitrogen source
-
Solvents (Hexane, Ethyl Acetate - HPLC grade)
-
TLC plates (silica gel coated)
Procedure:
-
Eluent Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal Rf value for the product on the TLC plate is around 0.2-0.3.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, less polar eluent.
-
Carefully pour the slurry into the column and allow it to pack under gravity, then apply gentle pressure to obtain a well-packed bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Alternatively, for better resolution, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with the less polar solvent mixture determined from your TLC analysis.
-
Gradually increase the polarity of the eluent (increase the percentage of ethyl acetate) to elute the compounds from the column.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Logical Relationships in Troubleshooting
Caption: Troubleshooting workflow for impurity resolution.
References
-
Chromtech. Chromatography Products. [Link]
- Google Patents. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl.
-
ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). [Link]
-
Caloong Chemical. 4,4'-Bis(chloromethyl)biphenyl | CAS: 1667-10-3 | C14H12Cl2. [Link]
-
LCGC. Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]
-
ResearchGate. Experimental and Theoretical Characterization of the Crystal Structure of 4, 4-dimethoxy-1, 1-biphenyl (4-DMB). [Link]
-
Patsnap. Preparation process for 4,4'-bis(chloromethyl)-1,1'-biphenyl. [Link]
-
ResearchGate. A novel and efficient procedure for the preparation of 4,4′-bis(chloromethyl)biphenyl by chloromethylation of biphenyl catalyzed by PEG 1000-DAIL under homogeneous catalysis in aqueous media. [Link]
- Google Patents. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl.
-
ChemBK. This compound)biphenyl - Names and Identifiers. [Link]biphenyl)
-
SIELC. Separation of this compound on Newcrom R1 HPLC column. [Link]
-
ResearchGate. Flash chromatography on cartridges for the separation of plant extracts: Rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography. [Link]
-
King Group. Successful Flash Chromatography. [Link]
-
Indian Journal of Pure & Applied Physics. Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). [Link]
-
Schultz Canada Chemicals Ltd. 4,4′-Bis(chloromethyl)-1,1′-Biphenyl. [Link]
- Google Patents. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system.
-
PubChem. 4,4'-Bis(hydroxymethyl)biphenyl. [Link]
-
CDN. Separating a Mixture of Biphenyl, Benzhydrol and Benzophenone by Thin-Layer Chromatography. [Link]
-
Reddit. Good solvent for recrystalizing 4-biphenyl carboxylic acid?. [Link]
- Google Patents. Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
Sources
- 1. CN102267870A - Production process of 4,4'-bis(chloromethyl)-biphenyl - Google Patents [patents.google.com]
- 2. chromtech.net.au [chromtech.net.au]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Separation of 4,4’-Bis(methoxymethyl)-1,1’-biphenyl on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. reddit.com [reddit.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. CN104926599A - Method for preparing high-purity 4,4'-bis(chloromethyl)-1,1'-biphenyl under novel solvent system - Google Patents [patents.google.com]
- 8. CN101665406B - Method for synthesizing 4, 4' -bis (chloromethyl) biphenyl - Google Patents [patents.google.com]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Characterization of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
For researchers and professionals in drug development and materials science, the precise structural elucidation of novel organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical endeavor, providing unparalleled insight into molecular architecture. This guide offers an in-depth technical comparison and procedural overview for acquiring and interpreting the ¹H and ¹³C NMR spectra of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl, a key building block in various synthetic applications. While direct, publicly available spectral data for this specific compound is limited, this guide leverages established principles of NMR spectroscopy and comparative data from analogous structures to provide a robust framework for its characterization.
The Structural Significance of this compound
This compound is a symmetrical molecule featuring a central biphenyl core, which imparts rigidity and specific electronic properties. The methoxymethyl substituents at the para positions introduce flexibility and reactive sites, making it a versatile precursor in polymer chemistry and organic synthesis. Accurate NMR characterization is crucial to confirm its identity, purity, and to understand its conformational dynamics in solution.
Predicted ¹H and ¹³C NMR Spectral Data
Based on the analysis of structurally similar 4,4'-disubstituted biphenyls, the following ¹H and ¹³C NMR spectral data are predicted for this compound. These predictions provide a reliable benchmark for experimental verification.
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.5 | Doublet | 4H | Protons ortho to the biphenyl linkage |
| Aromatic Protons | ~7.4 | Doublet | 4H | Protons meta to the biphenyl linkage |
| Methylene Protons | ~4.5 | Singlet | 4H | -CH₂- |
| Methyl Protons | ~3.4 | Singlet | 6H | -OCH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment |
| Quaternary Carbon | ~140 | C-1, C-1' |
| Quaternary Carbon | ~138 | C-4, C-4' |
| Aromatic CH | ~129 | C-2, C-2', C-6, C-6' |
| Aromatic CH | ~128 | C-3, C-3', C-5, C-5' |
| Methylene Carbon | ~74 | -CH₂- |
| Methyl Carbon | ~58 | -OCH₃ |
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, a comparison with the experimentally determined NMR data of analogous 4,4'-disubstituted biphenyls is instructive. For instance, in 4,4'-dimethoxy-1,1'-biphenyl, the aromatic protons appear as two distinct doublets, and the methoxy protons present as a singlet.[1][2] This pattern strongly supports the predicted spectrum for our target molecule, with the addition of a singlet for the methylene protons.
Experimental Protocols for High-Fidelity NMR Data Acquisition
The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and the selection of appropriate experimental parameters. The following protocols are designed to yield unambiguous ¹H and ¹³C NMR data for this compound.
Sample Preparation
-
Analyte Purity: Ensure the sample of this compound is of high purity to avoid spectral artifacts from impurities.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent due to its excellent dissolving power for nonpolar organic compounds and its well-separated residual solvent peak.[3]
-
Concentration: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of CDCl₃. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended.[4]
-
Homogenization: Ensure the sample is fully dissolved. Gentle vortexing or sonication can aid in complete dissolution.[3]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring no solid particles are introduced.[4]
-
Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) can be added as an internal standard.[4]
¹H NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and resolution. |
| Pulse Angle | 30-45° | Provides a good balance between signal intensity and quantitative accuracy.[5] |
| Acquisition Time (AQ) | ~4 seconds | Ensures adequate data points across each peak for good resolution.[5] |
| Relaxation Delay (D1) | 1-2 seconds | Allows for sufficient relaxation of protons between scans for most organic molecules. |
| Number of Scans (NS) | 8-16 | Provides a good signal-to-noise ratio for a moderately concentrated sample. |
¹³C NMR Acquisition Parameters
| Parameter | Recommended Value | Rationale |
| Spectrometer Frequency | ≥ 100 MHz | Higher frequency improves sensitivity and spectral dispersion. |
| Pulse Program | Proton-decoupled | Simplifies the spectrum to single lines for each unique carbon, enhancing clarity. |
| Pulse Angle | 30-45° | Optimizes signal intensity. |
| Acquisition Time (AQ) | 1-2 seconds | Sufficient for resolving carbon signals. |
| Relaxation Delay (D1) | 2-5 seconds | Quaternary carbons have longer relaxation times and may require a longer delay for accurate integration. |
| Number of Scans (NS) | 1024 or more | Due to the low natural abundance of ¹³C, a larger number of scans is necessary to achieve a good signal-to-noise ratio.[6] |
Experimental Workflow for NMR Analysis
The following diagram illustrates the logical flow of the experimental process, from sample preparation to final data analysis.
Figure 1. A comprehensive workflow for the NMR analysis of this compound.
Concluding Remarks for the Practicing Scientist
The structural verification of this compound through ¹H and ¹³C NMR spectroscopy is a straightforward yet critical step in its application. While this guide provides a robust framework based on predicted data and established methodologies, it is imperative for researchers to acquire their own high-quality experimental data for definitive structural confirmation. By adhering to the detailed protocols outlined herein, scientists can ensure the generation of reliable and reproducible NMR spectra, thereby upholding the principles of scientific integrity and advancing their research with confidence.
References
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Organomation. NMR Sample Preparation: The Complete Guide. Accessed January 2, 2026. [Link]
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ALWSCI. "How To Prepare And Run An NMR Sample." ALWSCI Blog, July 24, 2025. [Link]
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Scribd. NMR Sample Preparation Guide. Accessed January 2, 2026. [Link]
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StuDocu. NMR Sample Preparation and Data Analysis: A Laboratory Guide. Accessed January 2, 2026. [Link]
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Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Accessed January 2, 2026. [Link]
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Bruker. "Step-by-step procedure for NMR data acquisition." Accessed January 2, 2026. [Link]
- Kumari, N. et al. "Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB)." Indian Journal of Pure & Applied Physics, vol. 61, no. 9, 2023, pp. 745-756.
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Beilstein Journals. "Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou." Accessed January 2, 2026. [Link]
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University of Bristol. "Common NMR experiments and the time it takes to run them." NMR Service, February 8, 2021. [Link]
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An In-Depth Technical Guide to the FT-IR Spectrum of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl: A Comparative Analysis
This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl. Designed for researchers, scientists, and professionals in drug development, this document delves into the characteristic vibrational modes of the molecule, offers a comparative analysis with structurally related compounds, and presents a comprehensive experimental protocol for acquiring such data. The insights herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.
Introduction: The Structural Significance of this compound
This compound is a symmetrically substituted aromatic compound. Its structure, featuring a central biphenyl core with methoxymethyl groups at the para positions, makes it a valuable building block in organic synthesis and materials science. The biphenyl unit provides rigidity and a defined spatial orientation, while the methoxymethyl groups introduce flexibility and potential coordination sites. Accurate characterization of this molecule is paramount for its application, and FT-IR spectroscopy offers a rapid, non-destructive, and highly informative method for confirming its identity and purity by probing its molecular vibrations.
Comparative FT-IR Spectral Analysis
The FT-IR spectrum of this compound is best understood by dissecting the contributions of its core components: the biphenyl backbone and the methoxymethyl substituents. To this end, we will compare its spectrum with those of unsubstituted biphenyl and 4,4'-dimethoxy-1,1'-biphenyl. This comparative approach allows for a confident assignment of the observed vibrational bands.
An experimental FT-IR spectrum for this compound is available from public databases.[1] A visual representation of its key vibrational modes is presented below.
Caption: Key vibrational modes in this compound.
-
Aromatic C-H Stretching: Like most aromatic compounds, this compound will exhibit C-H stretching vibrations from the biphenyl rings in the region of 3100-3000 cm⁻¹.[2] These bands are typically of medium to weak intensity.
-
Aliphatic C-H Stretching: The presence of the methoxymethyl groups (-CH₂-O-CH₃) introduces strong aliphatic C-H stretching bands between 3000 and 2850 cm⁻¹. Specifically, one can expect asymmetric and symmetric stretches for both the methylene (-CH₂) and methyl (-CH₃) groups. The methyl C-H symmetric stretch is often found around 2870 cm⁻¹, while asymmetric stretches appear near 2960 cm⁻¹. Methylene C-H stretches occur at slightly lower wavenumbers. This dense group of absorptions is a clear indicator of the alkyl ether substituents and distinguishes the spectrum from that of unsubstituted biphenyl, which lacks signals in this region.[3][4]
-
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings typically appear in the 1620-1450 cm⁻¹ region.[2] For biphenyl systems, characteristic peaks are often observed around 1600, 1585, 1500, and 1450 cm⁻¹. The spectrum of 4,4'-dimethoxy-1,1'-biphenyl, for instance, shows prominent peaks at 1598 and 1485 cm⁻¹, which are attributable to these modes. Similar absorptions are expected for the title compound.
-
C-H Bending (In-Plane and Out-of-Plane):
-
In-plane C-H bending vibrations for aromatic compounds occur in the 1300-1000 cm⁻¹ range, but are often weak and can be difficult to assign definitively.[2]
-
Out-of-plane (oop) C-H bending vibrations are highly diagnostic of the substitution pattern on the benzene ring.[5] For a 1,4-disubstituted (para) ring, a strong absorption is expected in the 860-790 cm⁻¹ range. The spectrum of 4,4'-dimethoxy-1,1'-biphenyl shows a strong band at 813 cm⁻¹, characteristic of this para-substitution. A similar strong band is anticipated for this compound.
-
-
C-O-C (Ether) Stretching: The most prominent feature introduced by the methoxymethyl groups, aside from the C-H stretches, will be the C-O-C stretching vibrations. Asymmetric stretching of the C-O-C linkage in alkyl aromatic ethers gives rise to a strong band typically between 1275-1200 cm⁻¹. The symmetric stretch is usually found in the 1075-1020 cm⁻¹ region. In the case of 4,4'-dimethoxy-1,1'-biphenyl, these are observed at 1233 cm⁻¹ and 1028 cm⁻¹. For this compound, the presence of the -CH₂-O- linkage will result in strong absorptions in a similar region, likely around 1100 cm⁻¹.
Data Summary and Comparison
The following table summarizes the expected and observed FT-IR absorption bands for this compound, with comparative data from related molecules.
| Vibrational Mode | Expected Range (cm⁻¹) for this compound | Comparative Data: 4,4'-dimethoxy-1,1'-biphenyl (cm⁻¹) | Comparative Data: Biphenyl (cm⁻¹)[6] | Assignment Rationale |
| Aromatic C-H Stretch | 3100 - 3000 | 3115 | ~3060 | Characteristic of sp² C-H bonds in the aromatic rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | 2959, 2910 | N/A | Asymmetric and symmetric stretches of CH₂ and CH₃ groups. |
| Aromatic C=C Stretch | 1620 - 1450 | 1598, 1485 | ~1595, 1480 | In-ring skeletal vibrations of the biphenyl backbone. |
| C-O-C Asymmetric Stretch | 1275 - 1200 | 1233 | N/A | Strong absorption due to the ether linkage. |
| C-O-C Symmetric Stretch | 1150 - 1085 | 1173, 1028 | N/A | Strong absorption from the ether functional group. |
| Para C-H Out-of-Plane Bend | 860 - 790 | 813 | N/A (mono-subst. bend ~750) | Strong, sharp band indicative of 1,4-disubstitution. |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To ensure the collection of reliable and reproducible data, the following protocol for Attenuated Total Reflectance (ATR) FT-IR spectroscopy is recommended. ATR is a preferred method for solid samples due to its minimal sample preparation requirements.
Caption: Workflow for acquiring an ATR-FT-IR spectrum.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal equilibrium.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe.
-
Background Collection: Record a background spectrum. This single-beam spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal will be ratioed against the sample spectrum to produce the final absorbance or transmittance spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal. Inconsistent pressure can lead to variations in peak intensities.
-
Sample Spectrum Collection: Acquire the sample spectrum using the same parameters as the background scan.
-
Data Processing: The instrument software will automatically calculate the absorbance or transmittance spectrum. Apply a baseline correction and an ATR correction algorithm if available. The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave, resulting in a spectrum that more closely resembles a traditional transmission spectrum.
-
Data Analysis: Identify the peak positions (in cm⁻¹) and their relative intensities. Compare the obtained spectrum with reference spectra and theoretical vibrational frequencies for structural confirmation.
Conclusion: A Definitive Spectroscopic Signature
The FT-IR spectrum of this compound provides a definitive fingerprint for its molecular structure. The key identifying features are:
-
The combination of aromatic (~3030 cm⁻¹) and strong aliphatic (2950-2850 cm⁻¹) C-H stretching bands.
-
Characteristic aromatic C=C stretching peaks between 1620-1450 cm⁻¹.
-
A strong, sharp C-H out-of-plane bending band around 820 cm⁻¹, confirming the para-substitution pattern.
-
A prominent, strong C-O-C ether stretching band around 1100 cm⁻¹.
By comparing the spectrum to that of unsubstituted biphenyl and other substituted analogs, these assignments can be made with high confidence. This guide provides the necessary framework for researchers to utilize FT-IR spectroscopy for the reliable identification and quality assessment of this compound.
References
-
Kumari, N., et al. (2023). Experimental and Theoretical Characterization of the Crystal Structure of 4,4-dimethoxy-1,1-biphenyl (4-DMB). Indian Journal of Pure & Applied Physics (IJPAP), 61(9), 735-745. [Link]
-
Martin-Drumel, M.-A., et al. (2015). FIR absorption spectrum of biphenyl and comparison with theoretical calculations. Journal of Molecular Spectroscopy, 315, 64-69. Available from ResearchGate. [Link]
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SpectraBase. (n.d.). Biphenyl. John Wiley & Sons, Inc. Retrieved from [Link]
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Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 34-37. [Link]
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Columbia University. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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A Comparative Guide to Crosslinking Agents: 4,4'-Bis(methoxymethyl)-1,1'-biphenyl vs. Traditional Formaldehyde-Based Resins
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of polymer science and material formulation, the selection of an appropriate crosslinking agent is paramount to achieving desired end-product performance. This guide provides a comprehensive comparison of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl, a modern crosslinking agent, with traditional formaldehyde-based resins, namely melamine-formaldehyde (MF), urea-formaldehyde (UF), and phenol-formaldehyde (PF) resins. Our analysis is grounded in scientific principles and supported by available data to empower researchers in making informed decisions for their specific applications.
Introduction to this compound: A Modern Alternative
This compound is a versatile crosslinking agent characterized by a rigid biphenyl core and two reactive methoxymethyl groups.[1][2] This unique structure imparts a favorable balance of thermal stability, chemical resistance, and mechanical strength to the crosslinked polymer network. It is increasingly utilized in high-performance applications, including advanced coatings, composites, and electronic materials, where precision and durability are critical.[3]
The crosslinking mechanism of this compound typically involves the acid-catalyzed reaction of its methoxymethyl groups with functional groups on the polymer backbone, such as hydroxyl (-OH), carboxyl (-COOH), or amide (-NH) groups. This reaction proceeds via the formation of a carbocation intermediate, which then reacts with the polymer's functional group, releasing methanol as a byproduct. This process results in the formation of stable ether or ester linkages, creating a robust three-dimensional network.
The Incumbents: A Review of Formaldehyde-Based Crosslinking Resins
For decades, melamine-formaldehyde, urea-formaldehyde, and phenol-formaldehyde resins have been the workhorses of the crosslinking world, valued for their cost-effectiveness and wide range of applications.
Melamine-Formaldehyde (MF) Resins: These resins are known for imparting excellent hardness, scratch resistance, and chemical resistance to coatings.[4] They are synthesized by the reaction of melamine with formaldehyde and are available in various degrees of alkylation, which influences their reactivity and solubility.[5] Crosslinking with MF resins also proceeds through an acid-catalyzed mechanism, where the methoxymethyl and methylol groups react with hydroxyl, carboxyl, or amide groups on the co-reactant polymer.[6]
Urea-Formaldehyde (UF) Resins: UF resins are among the most cost-effective thermosetting resins and are extensively used as adhesives in the wood products industry.[7] They are formed from the reaction of urea and formaldehyde and cure under acidic conditions to form a highly crosslinked, rigid network. However, their application in high-performance coatings is often limited by their lower water resistance and the potential for formaldehyde emission.
Phenol-Formaldehyde (PF) Resins: PF resins, the first commercially successful synthetic polymers, are lauded for their high thermal stability, flame retardancy, and excellent chemical resistance.[8] They are produced by the reaction of phenol with formaldehyde and can be categorized as either novolacs or resoles, depending on the phenol-to-formaldehyde ratio and the catalyst used. Curing involves the formation of methylene and ether bridges between the phenolic units, resulting in a highly durable, crosslinked structure.
Head-to-Head Comparison: Performance and Properties
The choice of a crosslinking agent hinges on a careful evaluation of its performance characteristics in the context of the intended application. Below is a comparative analysis of this compound and the traditional formaldehyde-based resins across key parameters.
| Property | This compound | Melamine-Formaldehyde (MF) | Urea-Formaldehyde (UF) | Phenol-Formaldehyde (PF) |
| Curing Temperature | Moderate to High | Low to High | Low to Moderate | Moderate to High |
| Cure Speed | Moderate to Fast | Fast | Fast | Moderate to Slow |
| Adhesion | Excellent | Very Good | Good | Excellent |
| Hardness & Scratch Resistance | Very Good | Excellent | Good | Very Good |
| Flexibility | Good to Very Good | Fair to Good | Poor | Fair |
| Thermal Stability | Excellent | Good | Fair | Excellent |
| Chemical Resistance | Excellent | Very Good | Fair to Good | Excellent |
| Formaldehyde Emission | None (during crosslinking) | Potential | High Potential | Potential |
| Color | Colorless | Colorless | Colorless | Dark |
In-Depth Analysis of Key Performance Indicators
Curing Characteristics: While formaldehyde-based resins, particularly UF and MF, can offer very fast cure times, they often require careful control of pH and temperature to avoid defects. This compound provides a more controlled and predictable curing profile, which can be advantageous in complex manufacturing processes. The curing kinetics of biphenyl epoxy resin systems have been studied and can be tailored with the use of latent catalysts.[9]
Mechanical Properties: MF resins are renowned for producing exceptionally hard and scratch-resistant surfaces. However, this hardness can sometimes lead to brittleness. This compound, with its rigid biphenyl backbone, also imparts excellent hardness but can offer improved flexibility compared to highly crosslinked MF systems. This balance of hardness and flexibility is crucial for applications requiring durability against both abrasion and impact.
Thermal and Chemical Stability: Both PF resins and this compound exhibit outstanding thermal stability and chemical resistance due to their aromatic structures. This makes them suitable for demanding environments where exposure to high temperatures and harsh chemicals is expected. Thermogravimetric analysis (TGA) is a common method to evaluate the thermal stability of crosslinked polymers.[10][11]
Health and Environmental Considerations: A significant advantage of this compound is the absence of formaldehyde emissions during the crosslinking process. Formaldehyde is a known human carcinogen, and regulations regarding its use are becoming increasingly stringent. While modern formaldehyde-based resins have been formulated to reduce emissions, the inherent risk remains.[12] The cytotoxicity of any new crosslinking agent must be thoroughly evaluated, and studies on biphenyl diols have shown varied results depending on the specific structure.[13][14]
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these crosslinking agents, the following experimental protocols are provided. These are based on established ASTM standards and common laboratory practices.
Protocol 1: Evaluation of Curing Characteristics
Objective: To determine and compare the curing time and temperature of coatings formulated with different crosslinking agents.
Methodology:
-
Formulation: Prepare coating formulations by incorporating each crosslinking agent into a standard hydroxyl-functional acrylic or polyester resin at a stoichiometrically equivalent ratio. Ensure thorough mixing.
-
Application: Apply the formulated coatings to standardized test panels (e.g., steel or aluminum) using a drawdown bar to ensure a consistent film thickness.
-
Cure Time Determination (ASTM D5895):
-
Place the coated panels on a mechanical straight-line or circular drying time recorder.
-
Monitor the stylus track to determine the "set-to-touch," "tack-free," and "dry-hard" times at a specified curing temperature.
-
-
Differential Scanning Calorimetry (DSC) Analysis:
-
Place a small, accurately weighed sample of the uncured liquid coating into a DSC pan.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere.[1][15]
-
The resulting thermogram will show an exothermic peak corresponding to the curing reaction. The onset temperature, peak temperature, and enthalpy of the exotherm provide quantitative data on the curing process.[4][16]
-
Protocol 2: Assessment of Mechanical Properties
Objective: To compare the hardness and adhesion of the cured coatings.
Methodology:
-
Hardness Testing (ASTM D4366 - Pendulum Hardness): [17][18][19]
-
Use a König or Persoz pendulum hardness tester on the fully cured coating panels.
-
Measure the number of oscillations or the time required for the pendulum's amplitude to decrease by a specified amount. A higher number of oscillations or a longer time indicates greater hardness.
-
-
Adhesion Testing (ASTM D3359 - Tape Test): [10][11][20][21][22]
-
On a cured coating panel, make a series of cuts through the coating to the substrate using a sharp blade in a cross-hatch pattern.
-
Apply a specified pressure-sensitive tape over the cross-hatch area and then rapidly remove it.
-
Visually assess the amount of coating removed and rate the adhesion on a scale of 0B to 5B, where 5B indicates no coating removal.
-
Protocol 3: Evaluation of Thermal Stability
Objective: To compare the thermal stability of the crosslinked coatings.
Methodology:
-
Thermogravimetric Analysis (TGA): [9][23]
-
Place a small, accurately weighed sample of the cured coating into a TGA crucible.
-
Heat the sample at a controlled rate (e.g., 10°C/min) in an inert atmosphere to a high temperature (e.g., 600°C).
-
The TGA instrument will record the weight loss of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
Protocol 4: Cytotoxicity Assessment
Objective: To perform a preliminary evaluation of the potential cytotoxicity of the crosslinking agents.
Methodology:
-
Extract Preparation: Prepare extracts of the fully cured coatings by incubating them in a cell culture medium for a specified period (e.g., 24 hours) according to ISO 10993-5 standards.
-
Cell Culture: Culture a relevant cell line (e.g., human fibroblasts) in 96-well plates.
-
MTT Assay:
-
Replace the standard culture medium with the prepared extracts.
-
After a 24-hour incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
-
Living cells will metabolize the MTT into a purple formazan product.
-
Dissolve the formazan crystals and measure the absorbance at a specific wavelength. A lower absorbance indicates reduced cell viability and potential cytotoxicity.[13][24]
-
Visualizing the Crosslinking Mechanisms
To better understand the chemical transformations occurring during the curing process, the following diagrams illustrate the crosslinking reactions.
Caption: Acid-catalyzed crosslinking with this compound.
Caption: Acid-catalyzed crosslinking mechanism of melamine-formaldehyde resin.
Caption: Acid-catalyzed crosslinking mechanism of urea-formaldehyde resin.
Caption: Thermal crosslinking of a resole-type phenol-formaldehyde resin.
Conclusion
The selection of a crosslinking agent is a critical decision in the formulation of high-performance materials. While traditional formaldehyde-based resins like melamine-formaldehyde, urea-formaldehyde, and phenol-formaldehyde have a long history of successful use, they come with certain trade-offs, most notably the potential for formaldehyde emission.
This compound emerges as a compelling modern alternative, offering a desirable combination of high thermal stability, excellent mechanical properties, and the significant advantage of being a formaldehyde-free system during crosslinking. Its performance profile makes it particularly well-suited for applications where durability, reliability, and a favorable health and safety profile are paramount.
Researchers and formulators are encouraged to utilize the provided experimental protocols to conduct their own comparative studies and determine the optimal crosslinking agent for their specific needs. The data-driven approach outlined in this guide will enable the development of next-generation materials with superior performance and enhanced safety.
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A Comparative Guide to the Biological Activity of Functionalized Biphenyls for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The biphenyl scaffold, characterized by two interconnected phenyl rings, is a privileged structure in medicinal chemistry, demonstrating remarkable versatility across a spectrum of biological activities.[1][2] The inherent stability of the biphenyl core, coupled with the vast possibilities for functionalization, allows for the fine-tuning of steric and electronic properties to optimize interactions with diverse biological targets. This guide provides a comparative analysis of functionalized biphenyls in three key therapeutic areas: oncology, infectious diseases, and inflammation. We will delve into the structure-activity relationships (SAR) that govern their efficacy, present comparative experimental data, and provide detailed protocols for their biological evaluation.
I. Anticancer Activity: Targeting Cell Proliferation and Survival
Functionalized biphenyls have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2] Their mechanisms of action are diverse, primarily involving the disruption of microtubule dynamics and the induction of apoptosis.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of biphenyl derivatives is intricately linked to the nature and position of their substituents. For instance, hydroxylated biphenyls have shown significant antitumor potential. In a study on melanoma cells, two C2-symmetric hydroxylated biphenyls, compounds 11 and 12 , demonstrated potent antiproliferative activity with IC50 values of 1.7 µM and 2.0 µM, respectively.[3][4] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M transition.[3][4]
Furthermore, the introduction of a nitrovinyl group has been shown to yield potent tubulin polymerization inhibitors.[5] The strategic placement of substituents to mimic the binding of known tubulin inhibitors like colchicine can lead to compounds with low nanomolar IC50 values.[5] Biphenylaminoquinoline derivatives have also been identified as potent cytotoxic agents, with one derivative, 7j , exhibiting IC50 values of 1.05 µM, 0.98 µM, 0.38 µM, and 0.17 µM against SW480, DU145, MDA-MB-231, and MiaPaCa-2 cell lines, respectively.[6]
Comparative Anticancer Potency of Functionalized Biphenyls
The following table summarizes the in vitro anticancer activity of selected functionalized biphenyls against various cancer cell lines.
| Compound ID | Functionalization | Cancer Cell Line | IC50 (µM) | Reference |
| 11 | C2-symmetric hydroxylation | Melanoma | 1.7 ± 0.5 | [3] |
| 12 | C2-symmetric hydroxylation | Melanoma | 2.0 ± 0.7 | [3] |
| 10d | Thiazolidine-2,4-dione & cyano group | HeLa | 32.38 ± 1.8 | [7] |
| 7j | Biphenylaminoquinoline | SW480 | 1.05 | [6] |
| 7j | Biphenylaminoquinoline | DU145 | 0.98 | [6] |
| 7j | Biphenylaminoquinoline | MDA-MB-231 | 0.38 | [6] |
| 7j | Biphenylaminoquinoline | MiaPaCa-2 | 0.17 | [6] |
| DPDQ-3a | Diphenyldiquinoline | A549, DLD1, MCF-7 | Lower than cisplatin | [2] |
Key Mechanistic Pathways
Many anticancer biphenyls exert their effect by triggering programmed cell death, or apoptosis. This is often initiated through the intrinsic pathway, which involves mitochondrial outer membrane permeabilization and the subsequent activation of a cascade of caspase enzymes.
Another critical mechanism involves the disruption of microtubule dynamics. Biphenyl derivatives can bind to the colchicine-binding site on β-tubulin, inhibiting its polymerization into microtubules. This leads to mitotic arrest and ultimately, apoptosis.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Functionalized biphenyl compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the biphenyl compounds and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
II. Antibacterial Activity: Combating Drug-Resistant Pathogens
The rise of antibiotic resistance necessitates the development of novel antibacterial agents. Functionalized biphenyls have demonstrated promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.[8][9]
Structure-Activity Relationship (SAR) Insights
The antibacterial efficacy of biphenyls is highly dependent on their substitution patterns. A study on a series of biphenyl and dibenzofuran derivatives revealed that the presence of a strong electron-withdrawing group on one phenyl ring and hydroxyl groups on the other was beneficial for antibacterial activity.[8] For example, 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol (6i ) and 5-(9H-carbazol-2-yl)benzene-1,2,3-triol (6m ) showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values as low as 3.13 and 6.25 µg/mL, respectively.[8] The biphenyl backbone itself has been identified as important for activity against Gram-negative bacteria.[10]
Comparative Antibacterial Potency of Functionalized Biphenyls
The following table presents the Minimum Inhibitory Concentration (MIC) values of selected functionalized biphenyls against various bacterial strains.
| Compound ID | Functionalization | Bacterial Strain | MIC (µg/mL) | Reference |
| 6i | 4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triol | MRSA | 3.13 | [8] |
| 6m | 5-(9H-carbazol-2-yl)benzene-1,2,3-triol | MRSA | 6.25 | [8] |
| Protosappanin A | Biphenyl from Sappan Lignum | MRSA | 64 | [11] |
| Protosappanin B | Biphenyl from Sappan Lignum | MRSA | 128 | [11] |
| 15c | Chloro-substituted quaternary ammonium iodide salt | S. aureus | 8 µM | [10] |
| 15c | Chloro-substituted quaternary ammonium iodide salt | E. coli | 16 µM | [10] |
| 15c | Chloro-substituted quaternary ammonium iodide salt | P. aeruginosa | 63 µM | [10] |
Key Mechanistic Pathway: Bacterial Membrane Disruption
A primary mechanism of action for many antibacterial biphenyls is the disruption of the bacterial cell membrane. This leads to leakage of intracellular components and ultimately, cell death.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Functionalized biphenyl compounds
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Compound Dilution: Perform serial two-fold dilutions of the biphenyl compounds in CAMHB in the wells of a 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
III. Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Functionalized biphenyls have demonstrated significant anti-inflammatory properties, often through the inhibition of key inflammatory mediators and signaling pathways.[1][12]
Structure-Activity Relationship (SAR) Insights
The anti-inflammatory activity of biphenyl derivatives is influenced by the substituents on the phenyl rings. For example, in a series of 4'-methylbiphenyl-2-(substituted phenyl)carboxamide derivatives, the compound with a 4-carboxy phenyl substituent (4e ) showed potent anti-inflammatory effects in a carrageenan-induced paw edema model.[13] The presence of sulfonamide, fluoro, and chloro substituents has also been shown to confer significant anti-inflammatory activity.[12] Some biphenyl derivatives are designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[14][15][16]
Comparative Anti-inflammatory Activity of Functionalized Biphenyls
The following table summarizes the in vivo anti-inflammatory activity of a selected biphenyl analog.
| Compound ID | Functionalization | Animal Model | Dose | % Inhibition of Edema | Reference |
| 4e | 4'-methylbiphenyl-2-(4-carboxy phenyl)carboxamide | Carrageenan-induced rat paw edema | 100 mg/kg | Significant reduction at 3h | [13] |
Key Mechanistic Pathway: Inhibition of the NF-κB Signaling Pathway
The transcription factor NF-κB is a master regulator of the inflammatory response. Many anti-inflammatory biphenyls exert their effects by inhibiting the NF-κB signaling pathway, thereby reducing the expression of pro-inflammatory cytokines and enzymes.[17][18]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Functionalized biphenyl compounds
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
-
Compound Administration: Administer the biphenyl compounds or vehicle orally or intraperitoneally to different groups of rats.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume or thickness at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
Conclusion
Functionalized biphenyls represent a versatile and promising scaffold for the development of novel therapeutics. Their diverse biological activities, coupled with the potential for synthetic modification, make them an attractive starting point for drug discovery programs in oncology, infectious diseases, and inflammation. The structure-activity relationships highlighted in this guide provide a rational basis for the design of new biphenyl derivatives with enhanced potency and selectivity. The detailed experimental protocols offer a practical framework for their biological evaluation, enabling researchers to effectively screen and characterize these promising compounds.
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A Senior Application Scientist's Guide to the Validation of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl Purity by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity for 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
This compound is a key intermediate in the synthesis of various high-value materials, including fluorescent whitening agents and specialty polymers[1]. In these applications, even trace impurities can significantly impact the performance, safety, and regulatory compliance of the final product. Therefore, rigorous and reliable purity assessment is not merely a quality control checkpoint but a foundational requirement for successful research and development.
This guide provides an in-depth, experience-driven comparison of analytical methodologies for determining the purity of this compound, with a primary focus on the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method. We will explore the causality behind experimental choices, compare HPLC with viable alternatives, and present the framework for a self-validating protocol grounded in authoritative standards from the International Council for Harmonisation (ICH)[2][3].
The Primary Analytical Tool: Reversed-Phase HPLC
For a molecule like this compound, which is non-volatile, thermally stable, and possesses a strong UV chromophore due to its biphenyl structure, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice[4][5]. Its high resolving power, reproducibility, and adaptability make it superior for separating the target molecule from structurally similar impurities.
Deconstructing the HPLC Method: Rationale and Optimization
The development of a successful HPLC method is an exercise in applied chemistry. Each parameter is selected to exploit the physicochemical properties of the analyte and potential impurities.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse for reversed-phase separations and the logical starting point. The nonpolar C18 stationary phase interacts with the hydrophobic biphenyl core of the analyte, providing strong retention[6]. For molecules with aromatic systems, a Biphenyl stationary phase can offer alternative selectivity due to potential π-π interactions, which can be advantageous in resolving closely related impurities[7].
-
Mobile Phase Composition: A binary mixture of a weak solvent (water) and a strong organic solvent (acetonitrile or methanol) is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes) and optimal separation between the main peak and any impurity peaks.
-
Mobile Phase pH: While this compound is neutral, acidic modifiers like formic acid or phosphoric acid (e.g., 0.1% v/v) are commonly added to the mobile phase. This is a field-proven practice to sharpen peaks by suppressing the ionization of any residual acidic silanol groups on the silica-based column packing, leading to more symmetrical peaks and improved resolution[6][8].
Table 1: Recommended RP-HPLC Method Parameters
| Parameter | Recommended Specification | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) | Standard system providing reproducible results and spectral data for peak purity analysis. |
| Column | C18 Reversed-Phase Column (e.g., 250 x 4.6 mm, 5 µm particle size) | Excellent retention for hydrophobic molecules; widely available and robust[6]. |
| Mobile Phase | A: HPLC Grade Water + 0.1% Formic AcidB: HPLC Grade Acetonitrile + 0.1% Formic Acid | Acetonitrile provides good elution strength. Formic acid ensures sharp, symmetrical peaks[8]. |
| Elution Mode | Isocratic (e.g., 70:30 A:B) or Gradient | Isocratic is simpler and more robust for routine QC. Gradient elution may be needed to resolve late-eluting impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 254 nm | The biphenyl system provides strong absorbance at this wavelength[5]. |
| Sample Diluent | Mobile Phase or Acetonitrile/Water (50:50) | Ensures sample is fully dissolved and compatible with the mobile phase. |
The Cornerstone of Reliability: HPLC Method Validation (ICH Q2(R2))
A method is only as good as its proven performance. Validation demonstrates, with a high degree of assurance, that the analytical procedure is fit for its intended purpose[3]. The following protocol is aligned with ICH Q2(R2) guidelines[9][10].
Experimental Workflow for HPLC Validation
The validation process is a systematic series of experiments, each designed to test a specific performance characteristic of the method.
Caption: A typical workflow for HPLC method validation per ICH guidelines.
Step-by-Step Validation Protocols
A. Specificity
-
Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[9].
-
Protocol:
-
Impurity Spiking: If available, spike the sample solution with known potential impurities (e.g., starting material 4,4'-bis(chloromethyl)-biphenyl)[1].
-
Forced Degradation: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.
-
Analysis: Analyze the spiked and stressed samples.
-
Assessment: The method is specific if the main analyte peak is resolved from all impurity and degradation peaks (Resolution > 2). The Diode Array Detector (DAD) can be used to assess peak purity.
-
B. Linearity & Range
-
Purpose: To verify that the method's response is directly proportional to the analyte concentration over a specified range[2].
-
Protocol:
-
Prepare a stock solution of this compound reference standard.
-
Create a series of at least five concentrations spanning the expected working range (e.g., 80% to 120% of the target concentration for an assay).
-
Inject each concentration in triplicate.
-
Assessment: Plot the average peak area against concentration. The relationship is linear if the correlation coefficient (r²) is ≥ 0.999.
-
C. Accuracy
-
Purpose: To determine the closeness of the test results to the true value. It is often assessed by spike recovery[11].
-
Protocol:
-
Prepare a sample matrix (placebo).
-
Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level.
-
Analyze the spiked samples and calculate the percentage of analyte recovered.
-
Assessment: The mean recovery should be within 98.0% to 102.0%.
-
D. Precision
-
Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample[4].
-
Protocol:
-
Repeatability (Intra-assay): Analyze a minimum of six replicate samples of the same lot at 100% of the target concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Assessment: The Relative Standard Deviation (RSD) for the series of measurements should be ≤ 2.0%[4].
-
E. Limit of Quantitation (LOQ)
-
Purpose: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12]. This is critical for impurity analysis.
-
Protocol:
-
Determine the concentration that yields a signal-to-noise ratio (S/N) of approximately 10:1.
-
Prepare samples at this concentration and inject multiple times (n=6).
-
Assessment: The precision (RSD) at the LOQ should be ≤ 10%.
-
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Validation Parameter | Typical Performance Data | Acceptance Criteria (ICH Q2(R2))[2][9] |
| Specificity | Resolution between analyte and nearest impurity > 2.5 | Analyte peak is well-resolved from all other peaks. Peak Purity Index > 0.999. |
| Linearity (r²) | 0.9998 | ≥ 0.999 |
| Range | 50 - 150 µg/mL | Defined by linearity, accuracy, and precision results. |
| Accuracy (% Recovery) | 99.5% - 101.2% | Typically 98.0% - 102.0% for drug substance assay. |
| Precision (RSD) | Repeatability: 0.5%Intermediate: 0.8% | ≤ 2.0% for the main component. |
| LOQ (µg/mL) | 0.1 µg/mL | S/N ratio ≥ 10; acceptable precision (RSD ≤ 10%). |
| Robustness | RSD < 2.0% for all variations | Method performance is unaffected by small, deliberate changes in parameters (flow rate ±10%, temp ±5°C, etc.). |
Comparative Analysis: HPLC vs. Alternative Techniques
While HPLC is the primary choice, it is instructive to compare it with other potential methods to understand its advantages in this specific context.
Caption: Relationship between key analytical techniques for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Principle: Separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.
-
Applicability: this compound has a boiling point of 350°C, making it potentially suitable for GC analysis[13].
-
Advantages: Can provide higher sensitivity than HPLC-UV and offers structural confirmation via mass spectrometry, which is invaluable for identifying unknown impurities[14].
-
Disadvantages: Risk of thermal degradation for less stable impurities in the hot GC inlet. It is generally less robust for routine QC of non-volatile compounds compared to HPLC.
Quantitative NMR (qNMR)
-
Principle: Uses the principle that the area of an NMR signal is directly proportional to the number of nuclei generating that signal.
-
Applicability: Can provide an absolute purity value without needing a reference standard of the analyte itself, by comparing the integral of an analyte proton signal to that of a certified internal standard.
-
Advantages: A primary ratio method that can provide a highly accurate "mass balance" style purity assessment.
-
Disadvantages: Significantly lower sensitivity than chromatographic methods. It is not suitable for detecting trace impurities and can be complex to interpret if impurity signals overlap with the analyte signals.
Table 3: Comparison of Analytical Techniques
| Feature | HPLC-UV | GC-MS | qNMR |
| Specificity | High | Very High | Moderate (depends on spectral overlap) |
| Sensitivity | Good (µg/mL) | Excellent (ng/mL) | Low (mg/mL) |
| Quantitation | Relative (requires standard) | Relative (requires standard) | Absolute (with internal standard) |
| Sample Throughput | High | High | Low |
| Primary Use Case | Routine QC, Purity Assay, Impurity Profiling | Volatile Impurity Analysis, Unknown ID | Reference Standard Characterization |
Conclusion
For the comprehensive purity validation of this compound, a well-validated Reversed-Phase HPLC method stands as the most robust, reliable, and appropriate choice for routine quality control in a professional drug development or chemical synthesis setting. Its high resolving power ensures specificity, while the established validation framework according to ICH guidelines provides irrefutable evidence of its accuracy and precision[3][9].
While techniques like GC-MS and qNMR have important roles, they serve best as complementary methods—GC-MS for identifying volatile unknowns and qNMR for the absolute characterization of primary reference standards. By selecting the right tool for the job and rigorously validating its performance, researchers and scientists can ensure the quality of their materials and the integrity of their results.
References
- ICH Q2(R2)
- ICH Guidelines for Analytical Method Valid
- ICH releases draft guidelines on analytical method development. RAPS.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
- Method Validation for HPLC Analysis of Related Substances in Pharmaceutical Drug Products.
- Validation of Analytical Procedures Q2(R2). ICH.
- Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies.
- Hplc method development and valid
- Validated HPLC Method for Determining Related Substances in Compatibility Studies and Novel Extended Release Formulation for Ranolazine. Longdom Publishing.
- Developing and Validating an HPLC Method for Related Substance of Camostat Mesilate in Bulk. American Journal of Biomedical Science & Research.
- Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of 4'-Methoxy[1,1'-biphenyl]-2,5-diol. BenchChem.
- Inter-laboratory Study on the Analysis of Biphenyl-4-yl-p-tolyl-methanone: A Compar
- This compound)biphenyl - Names and Identifiers. ChemBK.
- Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases.
- Production process of 4,4'-bis(chloromethyl)-biphenyl.
- A Comparative Guide to HPLC Method Validation for 4-Methylbiphenyl Quantific
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A Senior Application Scientist's Guide to the Computational Analysis of Biphenyl Compound Structures
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and materials science, the biphenyl moiety stands as a privileged scaffold. Its unique structural and conformational properties, however, present a significant challenge for computational analysis. The torsional flexibility around the central C-C bond, coupled with the potential for atropisomerism, demands a nuanced and well-informed approach to in silico modeling. This guide provides an in-depth comparison of computational methodologies for the analysis of biphenyl compound structures, offering field-proven insights and actionable protocols to empower your research.
The Crux of the Matter: Understanding Biphenyl Torsional Potential
The defining characteristic of a biphenyl's structure is the dihedral angle (φ) between the two phenyl rings. The rotation around this central bond is not free but is governed by a delicate interplay of steric hindrance and electronic effects. Understanding this torsional potential is paramount for accurately predicting a molecule's three-dimensional conformation, which in turn dictates its biological activity or material properties.
The rotational barrier is the energy required to force the two rings into a planar or perpendicular arrangement. The presence of substituents, particularly at the ortho positions, can dramatically increase this barrier, leading to the phenomenon of atropisomerism—the existence of stable, non-interconverting rotational isomers.[1][2] The ability to computationally predict the likelihood and stability of atropisomers is a critical aspect of modern drug design, as different atropisomers can exhibit vastly different pharmacological profiles.[3][4]
A Comparative Analysis of Computational Methodologies
The computational chemist's toolkit offers a range of methods to probe the structural and energetic landscape of biphenyl compounds. The choice of method is a critical decision, balancing the need for accuracy with computational cost. Here, we compare three principal approaches: Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling.
Density Functional Theory (DFT): The Gold Standard for Torsional Barrier Prediction
DFT has emerged as the preeminent method for accurately calculating the rotational barriers of biphenyls.[5][6] By solving the Schrödinger equation for a given molecular geometry, DFT can provide a detailed picture of the potential energy surface along the torsional coordinate.
Workflow for DFT Torsional Scan:
Caption: Workflow for DFT torsional potential energy scan.
Comparative Performance of DFT Functionals:
The accuracy of DFT calculations is highly dependent on the chosen functional and basis set. For biphenyls, functionals that account for dispersion interactions are crucial.
| Functional | Mean Absolute Deviation (kcal/mol) vs. Experimental | Strengths | Weaknesses |
| B3LYP-D3 | ~0.6-0.8[5][7] | Good balance of accuracy and computational cost. Widely benchmarked. | Can sometimes underestimate barriers for highly sterically hindered systems. |
| M06-2X | ~0.7-0.9[7] | Excellent for non-covalent interactions and thermochemistry. | More computationally expensive than B3LYP-D3. |
| ωB97X-D | ~0.6-0.8[7] | Good performance for a wide range of systems, including those with long-range interactions. | Can be computationally demanding. |
| PBE0-D3 | ~0.7-0.9[7] | Generally reliable and a good alternative to B3LYP-D3. | May not be as accurate as M06-2X for some systems. |
Protocol for DFT Calculation of a Biphenyl Rotational Barrier:
-
Structure Preparation:
-
Build the biphenyl molecule of interest using a molecular editor.
-
Perform an initial geometry optimization using a computationally inexpensive method (e.g., a smaller basis set like 6-31G(d)) to obtain a reasonable starting structure.
-
-
Torsional Scan Setup:
-
Define the dihedral angle of the central C-C bond as the reaction coordinate.
-
Set up a series of constrained geometry optimizations, systematically varying the dihedral angle (e.g., in 10° or 15° increments from 0° to 180°).
-
Choose a suitable DFT functional and basis set. For reliable results, a functional with dispersion correction (e.g., B3LYP-D3) and a triple-zeta basis set (e.g., 6-311+G(d,p)) are recommended.[5]
-
-
Execution and Analysis:
-
Run the series of constrained optimization calculations.
-
Extract the electronic energy from the output of each calculation.
-
Plot the energy as a function of the dihedral angle to visualize the potential energy surface.
-
The energy difference between the minima and the maxima on this curve represents the rotational barriers.
-
Molecular Dynamics (MD) Simulations: Exploring Conformational Landscapes
While DFT is excellent for calculating static energy barriers, MD simulations provide a dynamic view of a biphenyl's conformational behavior over time. By simulating the motion of atoms according to a given force field, MD can reveal the preferred conformations, the frequency of transitions between them, and the influence of the solvent environment.
Workflow for MD Simulation of a Biphenyl Compound:
Caption: General workflow for a molecular dynamics simulation.
Comparison of Common Force Fields:
The accuracy of MD simulations is critically dependent on the quality of the force field used to describe the inter- and intramolecular interactions.
| Force Field | Strengths for Biphenyls | Weaknesses for Biphenyls |
| GAFF/GAFF2 | General purpose force field, good starting point for many organic molecules. | Dihedral parameters may require refinement for specific substituted biphenyls to accurately reproduce rotational barriers. |
| CHARMM (CGenFF) | Well-established for biomolecular simulations, can be extended to drug-like molecules. | Parameterization of novel biphenyl scaffolds can be complex. |
| AMBER (antechamber) | Widely used in the biomolecular simulation community. | Similar to GAFF, may require specific parameterization for accurate dihedral potentials. |
| OPLS-AA/OPLS3e | Good for liquid-phase properties and non-bonded interactions. | May not be as extensively parameterized for a wide range of substituted biphenyls as GAFF. |
Protocol for MD Simulation of a Biphenyl in Water (using GROMACS):
-
System Preparation:
-
Obtain or generate a 3D structure of the biphenyl compound.
-
Use a tool like pdb2gmx in GROMACS to generate the topology file, choosing an appropriate force field (e.g., AMBER or CHARMM).[8][9]
-
Create a simulation box and solvate the molecule with a chosen water model (e.g., TIP3P).
-
Add ions to neutralize the system.
-
-
Simulation Protocol:
-
Perform energy minimization to remove any steric clashes.
-
Run a short NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature.
-
Run a subsequent NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Execute the production MD run for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space adequately.
-
-
Analysis:
-
Analyze the trajectory to observe the conformational dynamics.
-
Plot the distribution of the central dihedral angle to identify the most populated conformational states.
-
Calculate the Potential of Mean Force (PMF) along the dihedral angle to estimate the free energy barrier for rotation in solution.
-
Quantitative Structure-Activity Relationship (QSAR): Linking Structure to Function
QSAR modeling aims to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity.[10][11] For biphenyls, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful as they consider the three-dimensional shape and electronic properties of the molecules.
Workflow for 3D-QSAR Modeling:
Caption: Workflow for 3D-QSAR model development and application.
Comparison of 3D-QSAR Methods:
| Method | Key Features | Strengths | Weaknesses |
| CoMFA | Uses steric (Lennard-Jones) and electrostatic (Coulombic) fields. | Provides intuitive 3D contour maps for structure-activity relationship interpretation. | Highly sensitive to molecular alignment. |
| CoMSIA | In addition to steric and electrostatic fields, includes hydrophobic, H-bond donor, and H-bond acceptor fields. | Less sensitive to alignment and provides a more detailed picture of intermolecular interactions. | Can be more complex to interpret than CoMFA. |
Protocol for Building a 3D-QSAR Model (e.g., CoMFA):
-
Data Set Preparation:
-
Compile a dataset of biphenyl analogues with their corresponding biological activities (e.g., IC50 values), ensuring a good range of activity and structural diversity.
-
Generate low-energy 3D conformations for all molecules.
-
Align the molecules based on a common substructure or a pharmacophore hypothesis. This is a critical step for the success of the model.[12]
-
-
Model Generation:
-
Place the aligned molecules in a 3D grid.
-
At each grid point, calculate the steric and electrostatic interaction energies between a probe atom and each molecule.
-
Use Partial Least Squares (PLS) regression to correlate the calculated field values with the biological activities.
-
-
Model Validation and Interpretation:
-
Validate the model using internal (e.g., leave-one-out cross-validation, yielding a q² value) and external validation (predicting the activity of a test set, yielding an r²_pred value). A robust model should have a q² > 0.5 and a high r²_pred.
-
Generate and analyze the CoMFA contour maps. These maps highlight regions in 3D space where modifications to the molecular structure are likely to increase or decrease activity.
-
Addressing the Challenge of Atropisomerism
The prediction of atropisomerism is a key application of computational chemistry in the study of biphenyls. A high rotational barrier (typically > 20-23 kcal/mol) suggests that the atropisomers may be stable and separable at room temperature.[13]
Computational Prediction of Atropisomerism:
-
DFT Calculations: As described earlier, DFT is the most accurate method for calculating the rotational barrier and thus predicting the potential for stable atropisomers.[14]
-
Molecular Dynamics: MD simulations can provide insights into the conformational stability of atropisomers in a given environment and the timescale of their interconversion.
Case Study: Atropisomerism in Kinase Inhibitors
A significant number of kinase inhibitors feature a biphenyl or biaryl scaffold.[6] The specific atropisomeric conformation can be critical for binding to the kinase active site. Computational studies have been instrumental in understanding the atropisomeric preferences of these inhibitors and in guiding the design of new compounds with improved selectivity and potency. For instance, by rigidifying a flexible biaryl scaffold into a specific atropisomeric form, researchers have been able to enhance the inhibitor's selectivity for its target kinase over other off-target kinases.[6]
Conclusion: A Synergistic Approach
The computational analysis of biphenyl compounds is not a one-size-fits-all endeavor. The optimal approach often involves a synergistic combination of different methodologies. DFT provides the fundamental energetic information, MD simulations explore the dynamic conformational landscape, and QSAR models bridge the gap between structure and biological function.
By carefully selecting and applying these computational tools, researchers can gain a deep understanding of the structure-property relationships of biphenyl compounds, accelerating the discovery and development of new drugs and advanced materials. This guide serves as a starting point, and the true power of these methods lies in their thoughtful application to specific scientific questions, always grounded in the principles of scientific integrity and validated by experimental data.
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Lunazzi, L.; Mancinelli, M.; Mazzanti, A.; Lepri, S.; Ruzziconi, R.; Schlosser, M. Rotational barriers of biphenyls having heavy heteroatoms as ortho-substituents: experimental and theoretical determination of steric effects. Org. Biomol. Chem.2012 , 10, 1847-1855. [Link]
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Wolf, C.; Lerebours, R. Rotation in biphenyls with a single ortho-substituent. J. Org. Chem.2006 , 71, 5337-5343. [Link]
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Glunz, P. E. Recent encounters with atropisomerism in drug discovery. Bioorg. Med. Chem. Lett.2018 , 28, 53-60. [Link]
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Pharmaguideline. Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]
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LaPlante, S. R.; Fader, L. D.; Fandrick, K. R.; Fandrick, D. R.; Hucke, O.; Kemper, R.; Miller, S. P.; Edwards, P. J. Atropisomerism in Drug Discovery: A Medicinal Chemistry Perspective Inspired by Atropisomeric Class I PI3K Inhibitors. Acc. Chem. Res.2022 , 55, 2858-2871. [Link]
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Toenjes, S. T.; Gustafson, J. L. Atropisomerism in medicinal chemistry: challenges and opportunities. Future Med. Chem.2018 , 10, 409-422. [Link]
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ResearchGate. Atropisomerism of biphenyl compound 2. [Link]
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Toenjes, S. T.; Maddox, S. M.; Schuller, A. G.; Maddox, S. M.; Gustafson, J. L. Exploiting Atropisomerism to Increase the Target Selectivity of Kinase Inhibitors. Angew. Chem. Int. Ed.2015 , 54, 11754-11759. [Link]
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Llovera, L.; Llinas, A.; Fierro-Monti, I.; Vidal-Albalat, A.; Ballester, P.; Company, A. Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels with Potential Implications in the Treatment of Sensory Neuropathies. ACS Chem. Neurosci.2020 , 11, 268-290. [Link]
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Woo, S.; Woo, J.; Woo, S.; Woo, J.; Woo, S. Design and synthesis of biphenyl and biphenyl ether inhibitors of sulfatases. Bioorg. Med. Chem.2013 , 21, 4144-4154. [Link]
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Tropsha, A. Predictive QSAR modeling workflow, model applicability domains, and virtual screening. Curr. Pharm. Des.2010 , 16, 2703-2716. [Link]
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Bu, F. Z.; Tan, X. J.; Xing, D. X.; Wang, C. Design, synthesis, crystal structure and in vitro cytotoxic properties of a novel Schiff base derived from indole and biphenyl. Acta Crystallogr. C Struct. Chem.2017 , 73, 546-555. [Link]
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The Ascendant Trajectory of Biphenyl Derivatives in Anti-Seizure Drug Discovery: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-seizure medications (ASMs) is a continuous endeavor, driven by the significant portion of the epilepsy patient population who remain resistant to current therapies. Among the promising chemical scaffolds under investigation, biphenyl derivatives have emerged as a compelling class of compounds with significant potential to yield next-generation ASMs. This guide provides an in-depth technical assessment of the anti-seizure potential of these derivatives, offering a comparative analysis against established ASMs, supported by experimental data and detailed protocols. Our objective is to furnish researchers and drug development professionals with a comprehensive understanding of the landscape, from mechanism of action to preclinical evaluation.
The Rationale for Biphenyl Derivatives: A Structural Advantage
The biphenyl moiety, consisting of two connected phenyl rings, offers a versatile and conformationally flexible scaffold. This allows for the strategic placement of various functional groups to optimize interactions with biological targets, enhance blood-brain barrier permeability, and fine-tune pharmacokinetic properties. This structural adaptability is a key driver behind the exploration of biphenyl derivatives as potential ASMs.
Unraveling the Mechanisms of Action: A Multi-pronged Approach
Current research suggests that biphenyl derivatives exert their anti-seizure effects through various mechanisms, often targeting the core drivers of neuronal hyperexcitability. The primary modes of action identified to date include the modulation of voltage-gated sodium channels and the enhancement of GABAergic inhibition.
Modulation of Voltage-Gated Sodium Channels
A predominant mechanism of action for many established ASMs, such as phenytoin and carbamazepine, is the blockade of voltage-gated sodium channels.[1][2] These channels are crucial for the initiation and propagation of action potentials. By stabilizing the inactive state of these channels, ASMs reduce the repetitive firing of neurons, a hallmark of seizure activity. Several studies suggest that certain biphenyl derivatives share this mechanism, effectively dampening neuronal excitability.[3][4]
Caption: Biphenyl derivatives can enhance GABA-A receptor activity.
Structure-Activity Relationship (SAR): Designing for Potency and Safety
The anticonvulsant activity of biphenyl derivatives is intricately linked to their chemical structure. SAR studies have revealed key insights into the molecular features that govern their efficacy and safety.
For instance, in the case of aryl semicarbazones, the nature and position of substituents on the phenyl rings significantly influence their anti-seizure potency. Generally, the presence of a 4-fluorophenyl group has been found to be most effective in preclinical models. [5][6]The order of activity for other substituents has been observed as 4-F > 2-Br = 3-Br = 4-Cl > 4-CH3 > 4-Br > 3-Cl > 3-CH3. [6] In the development of N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives, optimization of the alkyl chain length and substitutions on the biphenyl rings led to the discovery of compounds with broad-spectrum anticonvulsant effects comparable to sodium valproate. [7]
Comparative Efficacy: Biphenyl Derivatives vs. Standard Anti-Seizure Medications
A critical aspect of evaluating novel ASM candidates is to benchmark their performance against existing therapies. Preclinical studies utilizing standardized animal models of epilepsy provide a robust platform for such comparisons. The most commonly employed models are the maximal electroshock (MES) test, which is indicative of efficacy against generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which suggests activity against absence seizures. [8]The 6 Hz psychomotor seizure model is used to identify compounds effective against therapy-resistant partial seizures. [9] The tables below summarize the comparative anticonvulsant activity and neurotoxicity of representative biphenyl derivatives and standard ASMs. The Protective Index (PI), calculated as the ratio of the median toxic dose (TD50) to the median effective dose (ED50), is a crucial measure of a compound's therapeutic window. [10]A higher PI indicates a wider margin of safety.
Table 1: Comparative Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Model
| Compound | Animal Model | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Biphenyl Derivative 1 | Mouse | i.p. | 96.9 | 335.8 | 3.5 | [11] |
| Biphenyl Derivative 2 | Mouse | i.p. | 49.6 | >300 | >6.0 | [3] |
| Phenytoin | Mouse | i.p. | 5.96 | >100 | >16.8 | [8] |
| Carbamazepine | Mouse | i.p. | 21.2 | >100 | >4.7 | |
| Valproic Acid | Mouse | i.p. | 252.74 | 436.5 | 1.7 | [3] |
Table 2: Comparative Anticonvulsant Activity in the Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model
| Compound | Animal Model | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Biphenyl Derivative 1 | Mouse | i.p. | 75.4 | 335.8 | 4.4 | [11] |
| Biphenyl Derivative 2 | Mouse | i.p. | 67.4 | >300 | >4.4 | [3] |
| Ethosuximide | Mouse | i.p. | 130 | 650 | 5.0 | [11] |
| Valproic Acid | Mouse | i.p. | 150 | 436.5 | 2.9 | [3] |
Table 3: Comparative Anticonvulsant Activity in the 6 Hz Seizure Model (32 mA)
| Compound | Animal Model | Route | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |
| Biphenyl Derivative 1 | Mouse | i.p. | 44.3 | 335.8 | 7.6 | [11] |
| Biphenyl Derivative 2 | Mouse | i.p. | 31.3 | >300 | >9.6 | [3] |
| Levetiracetam | Mouse | i.p. | 15.6 | 1740 | 111.5 | [12] |
| Valproic Acid | Mouse | i.p. | 130.64 | 436.5 | 3.3 | [3] |
Experimental Protocols
To ensure the reproducibility and validity of preclinical assessments, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for the key in vivo assays discussed in this guide.
Maximal Electroshock (MES) Test
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Workflow:
Caption: Experimental workflow for the Maximal Electroshock (MES) test.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (20-25 g) or Wistar rats (100-150 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., phenytoin) via the desired route (typically intraperitoneal or oral).
-
Pre-treatment Time: Conduct the test at the predetermined time of peak effect of the compound.
-
Stimulation: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes.
-
Endpoint: Observe the animal for the presence or absence of tonic hindlimb extension. The abolition of this phase is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
This model is used to identify compounds effective against myoclonic and absence seizures.
Workflow:
Caption: Experimental workflow for the subcutaneous Pentylenetetrazole (scPTZ) test.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (18-25 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., ethosuximide) via the desired route.
-
Pre-treatment Time: Conduct the test at the predetermined time of peak effect of the compound.
-
PTZ Injection: Administer a subcutaneous injection of PTZ (typically 85 mg/kg) into the loose skin on the back of the neck.
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes.
-
Endpoint: The absence of a generalized clonic seizure (lasting at least 5 seconds) is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value.
Hz Psychomotor Seizure Model
This model is used to identify compounds effective against therapy-resistant partial seizures.
Workflow:
Caption: Experimental workflow for the 6 Hz psychomotor seizure model.
Step-by-Step Methodology:
-
Animal Preparation: Use male albino mice (18-25 g), acclimatized for at least one week.
-
Compound Administration: Administer the test compound, vehicle, or a positive control (e.g., levetiracetam) via the desired route.
-
Pre-treatment Time: Conduct the test at the predetermined time of peak effect of the compound.
-
Stimulation: Apply a drop of topical anesthetic and saline to the corneas. Deliver a low-frequency electrical stimulus (6 Hz, 0.2 ms pulse width, 3 s duration, at a specified current, e.g., 32 mA or 44 mA) via corneal electrodes.
-
Observation: Observe the animal for characteristic seizure behaviors such as stun posture, forelimb clonus, and Straub tail.
-
Endpoint: The absence of these seizure behaviors is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value.
Future Directions and Conclusion
Biphenyl derivatives represent a highly promising avenue in the search for novel and more effective anti-seizure medications. Their structural versatility allows for the fine-tuning of pharmacological properties, leading to compounds with broad-spectrum activity and potentially improved safety profiles compared to some existing ASMs. The data presented in this guide highlight the potential of this chemical class to address the unmet needs of patients with drug-resistant epilepsy.
Future research should continue to focus on elucidating the precise molecular mechanisms of action of different biphenyl scaffolds, expanding the scope of structure-activity relationship studies to guide rational drug design, and conducting comprehensive preclinical evaluations to identify lead candidates for clinical development. The systematic application of the experimental protocols outlined herein will be crucial in advancing this promising class of compounds from the laboratory to the clinic.
References
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Tanaka, T., et al. (2017). N-alkyl-[1,1'-biphenyl]-2-sulfonamide derivatives as novel broad spectrum anti-epileptic drugs with efficacy equivalent to that of sodium valproate. Bioorganic & Medicinal Chemistry Letters, 27(17), 4118-4121. [Link]
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Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Proper Disposal of 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
Understanding the Compound: Hazard Profile and Characteristics
Before initiating any disposal procedure, a thorough understanding of the chemical's properties and potential hazards is paramount. 4,4'-Bis(methoxymethyl)-1,1'-biphenyl belongs to the biphenyl class of compounds, which are recognized for their thermal stability and, in some cases, their persistence in the environment.
Key Hazard Considerations Based on Analogous Compounds:
-
Irritant: Like many biphenyl derivatives, this compound is expected to be an irritant to the skin and eyes.[1] Direct contact should be avoided.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[1]
-
Aquatic Toxicity: Biphenyl compounds can be toxic to aquatic life.[2] Therefore, release into the environment must be strictly prohibited.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₈O₂ | [3][4][5] |
| Molecular Weight | 242.31 g/mol | [3][4][5] |
| Appearance | Solid (form may vary) | N/A |
| Solubility | Likely insoluble in water, soluble in organic solvents | General Knowledge |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following workflow provides a systematic approach to the disposal of this compound, from the laboratory bench to final disposition.
Figure 1. A procedural workflow for the safe disposal of this compound.
Pre-Disposal Phase: Safety First
Hazard Assessment and Personal Protective Equipment (PPE):
Before handling any waste, a thorough risk assessment is crucial. Based on the irritant nature of analogous compounds, the following PPE is mandatory:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes are minimum requirements. For larger quantities, consider a chemical-resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is necessary. All handling of the solid material should be performed in a well-ventilated area, preferably a chemical fume hood.[1][6]
Waste Segregation:
Proper segregation is fundamental to safe and compliant chemical waste management.
-
Solid Waste: Unused or expired this compound, as well as contaminated consumables (e.g., weighing paper, gloves, and pipette tips), should be collected as solid hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with other waste streams unless their compatibility is confirmed.
Waste Collection and Storage: Containment and Identification
Container Selection and Labeling:
-
Choose a container that is compatible with the chemical. For solid waste, a sealable, sturdy plastic or glass container is appropriate. For liquid waste, use a labeled, leak-proof container, typically provided by your institution's Environmental Health and Safety (EHS) department.
-
The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation and the primary hazards (e.g., "Irritant," "Aquatic Toxin").
Secure Temporary Storage:
-
Store the waste container in a designated, secure area, away from incompatible materials.[1]
-
The storage area should be cool, dry, and well-ventilated.[1]
-
Ensure the container is tightly sealed to prevent any leaks or emissions.
Final Disposal: Professional Management
The disposal of this compound should always be handled by a licensed and reputable hazardous waste disposal company.
Engage a Licensed Waste Contractor:
-
Your institution's EHS department will have established procedures for the pickup and disposal of chemical waste. Follow these internal protocols.
-
Provide the waste contractor with a complete and accurate description of the waste, including its chemical name and any known hazards.
Waste Classification (RCRA Considerations):
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste may be classified as hazardous. While biphenyl is listed as a hazardous waste (U021), the classification of its derivatives can be complex. The "U" listing often applies to unused commercial chemical products where the chemical is the sole active ingredient.[7] For laboratory waste, a hazardous waste determination should be made by a qualified professional, considering its characteristics (e.g., ignitability, corrosivity, reactivity, toxicity). It is prudent to manage this compound as a hazardous waste.
Recommended Disposal Method: Incineration
The most appropriate disposal method for this compound is high-temperature incineration in a permitted hazardous waste incinerator.[8] This process ensures the complete destruction of the organic molecule. Incineration of biphenyl compounds can produce hazardous byproducts if not conducted under optimal conditions.[9] Therefore, it is critical that this is performed in a facility equipped with appropriate emission control systems.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Don Appropriate PPE: Before attempting any cleanup, don the personal protective equipment outlined in section 2.1.
-
Containment and Cleanup:
-
For Solid Spills: Carefully sweep or scoop the material into a labeled hazardous waste container. Avoid generating dust.
-
For Liquid Spills: Absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels. Place the used absorbent into a sealed, labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water, followed by a solvent rinse if necessary), collecting all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's EHS department in accordance with their established protocols.
Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that their work is conducted not only with scientific rigor but also with a profound respect for the well-being of their colleagues and the planet. Always consult with your institution's Environmental Health and Safety professionals for specific guidance and to ensure compliance with all local, state, and federal regulations.
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ResearchGate. (n.d.). Destruction of decabromodiphenyl ether during incineration of plastic television housing waste at commercial-scale industrial waste incineration plants. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
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A Researcher's Guide to Personal Protective Equipment for Handling 4,4'-Bis(methoxymethyl)-1,1'-biphenyl
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 4,4'-Bis(methoxymethyl)-1,1'-biphenyl. This document is structured to deliver procedural, step-by-step guidance, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to build deep trust by providing value that extends beyond the product itself, making this your preferred source for laboratory safety and chemical handling information.
Core Protective Measures: Selecting Your Armor
The foundation of safe handling lies in a multi-layered PPE strategy that protects against the primary routes of exposure: dermal contact, eye contact, and inhalation.[3] The following recommendations are based on a risk assessment for standard laboratory operations.
Eye and Face Protection: The Non-Negotiable First Line of Defense
Direct contact with chemical dust or splashes can cause serious eye irritation or damage.[1][4]
-
Minimum Requirement: At all times when handling this compound, wear chemical safety goggles that conform to ANSI Z87.1 standards.[5] Standard safety glasses are insufficient as they do not provide a seal against splashes and fine particulates.
-
Elevated Risk Scenarios: When there is a significant risk of splashing—such as during solution transfers, heating, or reactions under pressure—a face shield must be worn over the chemical safety goggles.[6][7]
Hand Protection: Preventing Dermal Absorption
The skin is a primary route of exposure. Since specific chemical breakthrough data for this compound is not available, a conservative approach to glove selection is mandatory.[6]
-
Recommended Practice: For incidental contact, such as handling small quantities or weighing solids, nitrile gloves are the recommended minimum. It is crucial to inspect gloves for any signs of degradation before and during use and to change them frequently.[6]
-
Double Gloving: For extended handling or when working with solutions, double-gloving with nitrile gloves provides an additional layer of protection.
-
Glove Removal: Always use the proper glove removal technique to avoid contaminating your skin. Dispose of used gloves immediately in a designated hazardous waste container.[5]
It's important to remember that all glove materials can be permeated by chemicals over time.[8] Always consult the manufacturer's chemical resistance guide for specific breakthrough times if available for related chemical classes.[9][10]
Body Protection: Shielding from Spills and Contamination
Protective clothing is essential to prevent accidental contact with the body and to keep personal clothing from becoming contaminated.
-
Standard Laboratory Use: A properly fitted, flame-resistant laboratory coat, kept buttoned, is required.[6]
-
Procedures with Higher Exposure Risk: For tasks involving larger quantities or a higher risk of spills, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[11]
Respiratory Protection: Safeguarding Against Inhalation
Inhalation of airborne dust or aerosols can cause respiratory irritation.[1] The primary method of control should always be robust engineering controls.
-
Engineering Controls First: All work with this compound, especially when handling the solid powder, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
-
When Respirators are Necessary: If engineering controls are not sufficient or during a large-scale spill or emergency, a NIOSH-approved air-purifying respirator equipped with an organic vapor cartridge is required.[3][11] For situations with high concentrations of airborne particulates, a P100 filter may be needed in combination with the organic vapor cartridge.[3]
PPE Selection Workflow
The level of PPE required is directly related to the scale of the operation and the potential for exposure. This diagram outlines the decision-making process for selecting the appropriate protective ensemble.
Caption: Decision workflow for selecting appropriate PPE.
Operational and Disposal Plans
Proper procedures for use and disposal are as critical as the PPE itself.
Summary of Recommended PPE by Task
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solid (<1g) | Chemical Safety Goggles | Single Nitrile Gloves | Lab Coat | Work in Chemical Fume Hood |
| Preparing Solutions | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Lab Coat & Chemical Apron | Work in Chemical Fume Hood |
| Large Scale Reaction (>10g) | Chemical Safety Goggles & Face Shield | Double Nitrile Gloves | Chemical Resistant Coveralls | Work in Chemical Fume Hood |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Heavy-duty Nitrile or Butyl Gloves | Chemical Resistant Coveralls | NIOSH-approved Respirator |
Protocol for Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is essential to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat/Coveralls: Put on your protective clothing first.
-
Respirator (if required): Perform a seal check.
-
Goggles and Face Shield: Position eye and face protection.
-
Gloves: Put on gloves last, ensuring the cuffs go over the sleeves of your lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove gloves first using a method that avoids touching the outside of the glove with bare skin.
-
Goggles and Face Shield: Remove from the back of the head.
-
Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out.
-
Respirator (if used): Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[12]
Disposal Plan
Proper disposal prevents exposure to others and environmental contamination.
-
Solid Waste: All disposable items contaminated with this compound, including gloves, weigh boats, and paper towels, must be placed in a clearly labeled hazardous waste container.[6]
-
Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour any waste containing this compound down the drain.[6]
-
Empty Containers: Empty containers may retain product residue and should be disposed of as hazardous waste in accordance with all applicable local, state, and federal regulations.[13] The final waste classification should be determined in discussion with your institution's environmental health and safety department.[13]
References
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Safety Data Sheet. (n.d.). Covestro Solution Center. Retrieved from [Link]
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NIOSH Pocket Guide to Chemical Hazards - Phenyl ether (vapor). (n.d.). CDC. Retrieved from [Link]
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Ethyl ether - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
